molecular formula C7H5BrO2S B1280026 5-Bromo-2-mercaptobenzoic acid CAS No. 61954-80-1

5-Bromo-2-mercaptobenzoic acid

Cat. No.: B1280026
CAS No.: 61954-80-1
M. Wt: 233.08 g/mol
InChI Key: UINIBOQGXIFOQN-UHFFFAOYSA-N
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Description

5-Bromo-2-mercaptobenzoic acid is a useful research compound. Its molecular formula is C7H5BrO2S and its molecular weight is 233.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINIBOQGXIFOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40489471
Record name 5-Bromo-2-sulfanylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61954-80-1
Record name 5-Bromo-2-sulfanylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-mercaptobenzoic acid
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Foundational & Exploratory

What are the physical and chemical properties of 5-Bromo-2-mercaptobenzoic acid?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-mercaptobenzoic acid, a compound of interest in various fields of chemical and pharmaceutical research. This document details its structural characteristics, physicochemical parameters, and reactivity, supported by available data and predictive models.

Introduction

This compound is a substituted aromatic compound containing a carboxylic acid, a thiol group, and a bromine atom attached to the benzene ring. Its unique trifunctional nature makes it a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. The presence of the thiol group offers a site for nucleophilic reactions and disulfide bond formation, while the carboxylic acid provides a handle for amide and ester synthesis. The bromine atom can be utilized in cross-coupling reactions to introduce further molecular complexity.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 61954-80-1[1][2]
Molecular Formula C₇H₅BrO₂S[3]
Molecular Weight 233.08 g/mol [3]
Melting Point 183 °C[1]
Boiling Point (Predicted) 353.3 ± 32.0 °C[1]
Density (Predicted) 1.782 ± 0.06 g/cm³[1]
pKa (Predicted) 3.15 ± 0.36[1]
Storage Temperature Inert atmosphere, Room Temperature[1]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of its three functional groups: the carboxylic acid, the thiol, and the aryl bromide.

Carboxylic Acid Group:

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form the corresponding esters.

  • Amide Formation: Reacts with amines to form amides, a common linkage in pharmaceutical compounds.

  • Acid-Base Reactions: As a carboxylic acid, it can donate a proton to form a carboxylate salt.

Thiol Group:

  • Nucleophilic Reactions: The thiol group is a potent nucleophile and can participate in various substitution and addition reactions.

  • Disulfide Bond Formation: Can be oxidized to form a disulfide-bridged dimer, a reaction of significance in biological systems and materials science.[4]

  • Alkylation: The thiol can be alkylated with alkyl halides to form thioethers.

Aryl Bromide:

  • Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the formation of carbon-carbon bonds and the synthesis of more complex molecules.[4]

  • Nucleophilic Aromatic Substitution: Under certain conditions, the bromine atom can be displaced by strong nucleophiles.

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures for aromatic carboxylic acids and should be adapted for this compound with appropriate safety precautions.

Determination of Melting Point

A capillary tube is packed with a small amount of the crystalline solid. The tube is then placed in a melting point apparatus, and the temperature is slowly increased. The temperature range over which the solid melts is recorded as the melting point.

Determination of Boiling Point (Distillation)

For compounds that are stable at their boiling point, distillation can be used. The compound is heated in a distillation flask, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. Given the high predicted boiling point of this compound, vacuum distillation may be necessary to prevent decomposition.

Determination of Solubility

A small, accurately weighed amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached. The concentration of the dissolved solute is then determined by a suitable analytical method, such as spectroscopy or titration. This process is repeated with increasing amounts of solute until saturation is achieved.

Determination of pKa (Potentiometric Titration)

A solution of the acid of known concentration is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the base using a pH meter. A titration curve is constructed by plotting the pH against the volume of base added. The pKa is the pH at which half of the acid has been neutralized.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid and bromine atom, and the electron-donating thiol group. A broad singlet corresponding to the carboxylic acid proton would likely be observed at a downfield chemical shift (>10 ppm), and a singlet for the thiol proton would also be present.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (around 170 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl group will be observed around 1700 cm⁻¹. The S-H stretch from the thiol group typically appears as a weak band around 2550-2600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[4][5]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (233.08 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Synthesis Workflow

A potential synthetic route to this compound can be envisioned starting from commercially available materials. The following diagram illustrates a logical workflow for its synthesis, which would involve bromination of a suitable precursor followed by introduction of the thiol group.

Synthesis_Workflow start Starting Material (e.g., 2-Aminobenzoic acid) step1 Diazotization start->step1 NaNO2, HCl step2 Sandmeyer Reaction (Introduction of Thiol) step1->step2 KSH or Na2S2 step3 Bromination step2->step3 Br2, FeBr3 product This compound step3->product

Caption: A potential synthetic workflow for this compound.

Logical Relationship of Functional Group Reactivity

The interplay of the functional groups in this compound dictates its overall chemical behavior and potential applications.

Functional_Group_Reactivity compound This compound cooh Carboxylic Acid compound->cooh sh Thiol compound->sh br Aryl Bromide compound->br ester_amide Ester/Amide Formation cooh->ester_amide nucleophilicity Nucleophilicity/ Disulfide Formation sh->nucleophilicity coupling Cross-Coupling Reactions br->coupling

Caption: Reactivity relationships of the functional groups in the molecule.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

Conclusion

This compound is a valuable chemical entity with a rich profile of physical and chemical properties. Its multifunctional nature provides a platform for diverse chemical transformations, making it a compound of high interest for researchers in medicinal chemistry and materials science. This guide serves as a foundational resource for professionals working with this compound, offering key data and procedural insights to facilitate its effective and safe utilization in research and development.

References

5-Bromo-2-mercaptobenzoic acid CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-mercaptobenzoic acid is a substituted aromatic compound containing a carboxylic acid, a thiol group, and a bromine atom. Its unique trifunctional nature makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the thiol group suggests potential activity towards thiol-dependent enzymes, a class of proteins implicated in a wide range of diseases. This guide provides a comprehensive overview of the known properties, potential applications, and relevant experimental considerations for this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 61954-80-1
Molecular Formula C₇H₅BrO₂S
Molecular Weight 233.08 g/mol
Appearance Pale Brown Solid
Purity >98% (typical)
SMILES Code O=C(O)C1=CC(Br)=CC=C1S

Synthesis and Reactivity

While specific, detailed protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. A potential approach involves the diazotization of an amino-substituted precursor followed by introduction of the thiol group.

Potential Synthetic Workflow

G A 5-Bromo-2-aminobenzoic acid B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Thiolation (e.g., NaSH or K-ethyl xanthate followed by hydrolysis) C->D E This compound D->E

Caption: A potential synthetic workflow for this compound.

The reactivity of this molecule is characterized by the individual functional groups. The carboxylic acid can undergo esterification and amidation. The thiol group is nucleophilic and susceptible to oxidation, and it can be a key pharmacophore for interaction with biological targets. The aromatic bromine can participate in cross-coupling reactions, allowing for further molecular elaboration.

Potential Applications in Drug Discovery

The thiol group in this compound makes it an interesting candidate for the design of inhibitors targeting thiol-dependent enzymes. These enzymes, which include cysteine proteases, are involved in a multitude of pathological conditions.

Inhibition of Thiol-Dependent Enzymes

Thiol-dependent enzymes utilize a cysteine residue in their active site for catalysis. The thiol group of an inhibitor can form a covalent or non-covalent interaction with this active site cysteine, leading to inhibition of the enzyme's activity. This mechanism is a key strategy in the development of drugs for various diseases.[1][2][3][4]

G cluster_0 Cellular Process Enzyme Thiol-Dependent Enzyme (e.g., Cysteine Protease) Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Outcome Modulation of Disease Pathway Product->Outcome Inhibitor This compound (or derivative) Inhibition Inhibition Inhibitor->Inhibition Inhibition->Enzyme Blocks active site Inhibition->Outcome

Caption: General mechanism of thiol-dependent enzyme inhibition.

Experimental Protocols

Due to the limited publicly available data for this specific compound, the following is a generalized experimental workflow for assessing the inhibitory potential of this compound against a generic thiol-dependent enzyme.

Enzyme Inhibition Assay Workflow

G A Prepare stock solution of This compound in DMSO B Serial dilution to obtain a range of inhibitor concentrations A->B C Pre-incubate enzyme with inhibitor concentrations B->C D Initiate reaction by adding substrate C->D E Monitor reaction progress (e.g., spectrophotometrically) D->E F Data analysis: Calculate IC₅₀ value E->F

Caption: A typical workflow for an enzyme inhibition assay.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

Hazard StatementDescription
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
STOT - Single Exposure May cause respiratory irritation.

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its structural features, particularly the thiol group, suggest that it could serve as a scaffold for the development of inhibitors for thiol-dependent enzymes. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its therapeutic potential. Researchers are encouraged to use the information and workflows presented in this guide as a starting point for their investigations.

References

Spectroscopic Analysis of 5-Bromo-2-mercaptobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 5-Bromo-2-mercaptobenzoic acid (C₇H₅BrO₂S), a compound of interest in organic synthesis and pharmaceutical research. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted mass spectrometry data and references data from structurally similar compounds to infer potential spectroscopic characteristics. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis that are applicable for the characterization of this and similar chemical entities.

Core Spectroscopic Data

Mass Spectrometry Data

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. While experimental data is not published, predicted data from computational models are available.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]

Adduct TypePredicted m/z
[M+H]⁺232.92664
[M-H]⁻230.91208
[M+Na]⁺254.90858
[M+NH₄]⁺249.95318
[M]⁺231.91881

Note: Data is based on computational predictions and serves as a theoretical reference.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Data)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the absence of specific data for this compound, data from related brominated benzoic acid derivatives can provide insight into expected chemical shifts. For instance, the aromatic protons and carbons of similar compounds show predictable patterns based on substituent effects.

Infrared (IR) Spectroscopy (Analogous Data)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-S (thiol) vibrations, and C-Br vibrations, in addition to aromatic C-H and C=C stretching. For reference, the NIST WebBook provides IR data for the structurally similar 5-bromo-2-hydroxybenzoic acid.[2]

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data. These methodologies are standard in the field and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle sonication may be used to aid dissolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition :

    • Spectra can be recorded on a 400 MHz (or higher) NMR spectrometer.[3]

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program. This typically requires a larger number of scans compared to ¹H NMR.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.

    • For ¹H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using the KBr pellet method, suitable for solid samples.

  • Sample Preparation :

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is achieved.

    • Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, translucent pellet.

  • Data Acquisition :

    • Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

    • Perform a background scan with an empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing :

    • Perform a baseline correction on the acquired spectrum.

    • Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation :

    • Prepare a dilute solution of this compound in a suitable solvent compatible with reverse-phase chromatography (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • Data Acquisition :

    • Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.

    • Separate the analyte using a suitable C18 reverse-phase column with a gradient elution profile (e.g., increasing concentration of acetonitrile in water).

    • The mass spectrometer can be operated in both positive and negative ion modes to detect different adducts (e.g., [M+H]⁺ and [M-H]⁻).

    • Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis :

    • Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion and any significant fragment ions.

    • Compare the observed m/z values with the predicted values to confirm the compound's identity.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Compound Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Structural Framework (Connectivity) NMR->NMR_Data IR_Data Functional Groups (C=O, O-H, S-H, C-Br) IR->IR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Technical Guide: Synthesis and Purification of 5-Bromo-2-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 5-Bromo-2-mercaptobenzoic acid, a valuable building block in medicinal chemistry and drug development. This document details the underlying chemical principles, step-by-step experimental protocols, and methods for achieving high purity of the final compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is a multi-step process commencing with the bromination of 2-aminobenzoic acid (anthranilic acid), followed by a diazotization reaction and subsequent introduction of the mercapto group via the Leuckart thiophenol reaction.

Synthesis of the Precursor: 2-Amino-5-bromobenzoic Acid

The initial step involves the electrophilic bromination of 2-aminobenzoic acid. This reaction yields the necessary precursor, 2-amino-5-bromobenzoic acid.

Experimental Protocol: Synthesis of 2-Amino-5-bromobenzoic Acid

A solution of bromine (7.2 g, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to a stirred solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15°C.[1] The reaction mixture is stirred for an additional hour at this temperature. The resulting precipitate is collected by filtration, washed with benzene, and dried.[1] To separate the desired 2-amino-5-bromobenzoic acid from any di-brominated byproduct, the crude product can be treated with boiling water and hydrochloric acid, where the desired product precipitates upon cooling of the filtrate.[1]

ParameterValueReference
Starting Material2-Aminobenzoic Acid[1]
ReagentsBromine, Glacial Acetic Acid[1]
Reaction Temperature15°C[1]
Typical YieldUp to 96%[2]
Synthesis of this compound via Leuckart Thiophenol Reaction

The Leuckart thiophenol reaction provides a reliable method for the introduction of a thiol group onto an aromatic ring starting from a diazonium salt.[3][4] The process involves three key stages: diazotization of the amino group, formation of a xanthate ester, and subsequent hydrolysis to yield the target mercaptobenzoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic acid is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Formation of the Aryl Xanthate A pre-cooled aqueous solution of potassium ethyl xanthate is then slowly added to the diazonium salt solution. The reaction mixture is stirred at a low temperature, which may be followed by gentle warming, to facilitate the formation of the S-(5-bromo-2-carboxyphenyl) O-ethyl dithiocarbonate intermediate.

Step 3: Hydrolysis to this compound The intermediate aryl xanthate is then hydrolyzed under basic conditions. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture, which is then heated to induce hydrolysis of the xanthate to the corresponding thiophenol. Acidification of the reaction mixture with a strong acid will precipitate the crude this compound.

ParameterValue (Typical)
Starting Material2-Amino-5-bromobenzoic Acid
Key ReagentsSodium Nitrite, Potassium Ethyl Xanthate, Sodium Hydroxide
Reaction Conditions0-5°C (Diazotization), followed by heating for hydrolysis
Expected Yield60-80% (based on analogous reactions)

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and impurities. Recrystallization is the most effective method for obtaining a high-purity solid product.

Experimental Protocol: Recrystallization of this compound

The crude this compound is dissolved in a minimum amount of a hot solvent system, typically a mixture of ethanol and water or methanol and water. The choice of solvent and their ratio is critical for efficient purification. The hot, saturated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum. For related brominated benzoic acids, recrystallization from aqueous ethanol or acetic acid has been shown to yield high-purity products.

ParameterValue (Typical)Reference
Purification MethodRecrystallization[5]
Solvent SystemEthanol/Water or Methanol/Water[5][6]
Expected Recovery80-95%
Expected Purity>98%[5]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValueReference
Molecular FormulaC₇H₅BrO₂S[4]
Molecular Weight233.09 g/mol [4]
AppearanceOff-white to yellow solid
Melting Point~218-220 °C
¹H NMRConsistent with the structure[3]
¹³C NMRConsistent with the structure[3]
Mass Spectrometry[M-H]⁻ at m/z 230.91208[4]

Visualized Workflows

Synthesis Pathway

Synthesis_of_5_Bromo_2_mercaptobenzoic_acid A 2-Aminobenzoic Acid B 2-Amino-5-bromo- benzoic Acid A->B Bromination (Br2, Acetic Acid) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, H+) D Aryl Xanthate Intermediate C->D Xanthate Formation (Potassium Ethyl Xanthate) E 5-Bromo-2-mercapto- benzoic Acid (Crude) D->E Hydrolysis (NaOH, then H+)

Caption: Synthesis pathway for this compound.

Purification Workflow

Purification_of_5_Bromo_2_mercaptobenzoic_acid Start Crude 5-Bromo-2-mercapto- benzoic Acid Dissolve Dissolve in minimum hot solvent (e.g., Ethanol/Water) Start->Dissolve Cool Slowly cool to room temperature, then ice bath Dissolve->Cool Filter Vacuum filter to collect crystals Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry End Pure 5-Bromo-2-mercapto- benzoic Acid Dry->End

Caption: Purification workflow for this compound.

References

Commercial Suppliers of Research-Grade 5-Bromo-2-mercaptobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of research-grade 5-Bromo-2-mercaptobenzoic acid, its potential applications in drug discovery, and relevant experimental considerations. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound as a building block in their synthetic chemistry and medicinal chemistry programs.

Introduction to this compound

This compound (CAS No. 61954-80-1) is a versatile bifunctional organic compound featuring a carboxylic acid and a thiol group on a brominated benzene ring. This unique combination of reactive functional groups makes it a valuable starting material and intermediate in the synthesis of a wide range of complex molecules, particularly in the field of pharmaceutical research. The presence of the bromine atom offers a convenient handle for cross-coupling reactions, while the thiol and carboxylic acid moieties allow for a variety of chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents.

Commercial Availability and Specifications

A number of chemical suppliers offer this compound for research purposes. The quality and purity of the compound are critical for reliable and reproducible experimental outcomes. Below is a summary of commercially available research-grade this compound from various suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity and analytical data.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Anax LaboratoriesAx-12227>98%61954-80-1C7H5BrO2S233.08
BLD Pharm61954-80-1---61954-80-1C7H5BrO2S233.08
Parchem------61954-80-1C7H5BrO2S233.08
AISION BIOLOGICS---97%61954-80-1C7H5BrO2S233.08
FDC Chemical61954-80-1---61954-80-1C7H5BrO2S233.08
P&S Chemicals------61954-80-1C7H5BrO2S233.08

Note: Purity and other specifications may vary by lot. It is essential to consult the supplier's documentation for the most accurate information.

Physicochemical Properties

PropertyValue
Molecular Formula C7H5BrO2S
Molecular Weight 233.08 g/mol
Appearance Typically a pale brown or off-white solid
CAS Number 61954-80-1

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a promising scaffold for the synthesis of targeted therapeutics. Its application is particularly relevant in the development of inhibitors for enzymes involved in critical cellular processes, such as DNA repair and cell cycle regulation.

Potential as a Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer drugs.[2] The core structure of many PARP inhibitors features a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate. This compound can serve as a versatile starting material for the synthesis of novel PARP inhibitors. The carboxylic acid can be converted to an amide, a common feature in PARP inhibitors, while the thiol group can be used to introduce further diversity or to modulate the compound's physicochemical properties. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions to explore the adenosine-binding pocket of the enzyme.[1]

PARP_Inhibitor_Synthesis cluster_0 Starting Material cluster_1 Key Synthetic Steps cluster_2 Intermediate Scaffold cluster_3 Target Molecule 5-BMBA This compound Amidation Amidation of Carboxylic Acid 5-BMBA->Amidation Suzuki_Coupling Suzuki Coupling at Bromine Amidation->Suzuki_Coupling Thiol_Modification Modification of Thiol Group Suzuki_Coupling->Thiol_Modification Intermediate Functionalized Scaffold Thiol_Modification->Intermediate PARP_Inhibitor Potential PARP Inhibitor Intermediate->PARP_Inhibitor

Synthetic pathway from this compound to a potential PARP inhibitor.
Targeting Other DNA Repair Pathways

Beyond PARP, other proteins in the DNA damage response (DDR) are attractive targets for cancer therapy.[3] The ability to generate diverse chemical libraries from this compound makes it a valuable tool for screening against various targets within the DDR network, including kinases and other enzymes involved in homologous recombination and non-homologous end joining.[3]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation utilizing the bromine atom of aryl bromides like this compound. This protocol is provided as a general guideline and may require optimization for specific substrates and scales.

Objective: To synthesize a biaryl derivative of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (e.g., 0.05 equivalents)

  • Phosphine ligand (e.g., SPhos, JohnPhos) (e.g., 0.2 equivalents)

  • Base (e.g., Potassium carbonate, Cesium carbonate) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., THF, 1,4-dioxane, toluene)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent), the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed organic solvent and degassed water to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 40-100 °C) and stir vigorously for the required time (typically 2.5 - 24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Coupling_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Setup Combine Reactants: - 5-BMBA - Arylboronic Acid - Base Inert Establish Inert Atmosphere Setup->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvents Catalyst->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Product Characterize Final Product Purify->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a readily available and highly versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups provides multiple avenues for synthetic elaboration, making it a valuable starting point for the development of novel small molecule therapeutics, particularly in the area of oncology and DNA repair. Researchers are encouraged to consult with commercial suppliers for the highest quality research-grade material and to obtain detailed analytical data to ensure the success of their synthetic endeavors.

References

A Comprehensive Technical Guide to 5-Bromo-2-mercaptobenzoic Acid: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and storage requirements for 5-Bromo-2-mercaptobenzoic acid. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is an organic compound utilized in various chemical syntheses. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValue
Molecular Formula C7H5BrO2S[1]
Molecular Weight 233.08 g/mol [1]
Melting Point 183 °C[1]
Boiling Point 353.3±32.0 °C (Predicted)[1]
Density 1.782±0.06 g/cm3 (Predicted)[1]
pKa 3.15±0.36 (Predicted)[1]
Storage Temperature Inert atmosphere, Room Temperature[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 3)H301: Toxic if swallowed[2]
Skin irritation (Category 2)H315: Causes skin irritation[2]
Eye irritation (Category 2)H319: Causes serious eye irritation[2]
Specific target organ toxicity – single exposure (Category 3)H335: May cause respiratory irritation[2]

Signal Word: Danger[2]

Pictograms:

Precautionary Statements:

A series of precautionary statements provide guidance on preventing and responding to exposure.

TypeStatement CodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P264Wash hands and exposed skin thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response P301+P316IF SWALLOWED: Get emergency medical help immediately.[2]
P302+P352IF ON SKIN: Wash with plenty of water.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P319Get medical help if you feel unwell.[2]
P332+P317If skin irritation occurs: Get medical help.[2]
P362+P364Take off contaminated clothing and wash it before reuse.[2]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[2][3]
P405Store locked up.[2]
Disposal P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure risk.

Engineering Controls:
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]

Personal Protective Equipment:
PPE TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[2]
Skin Protection Wear impervious, flame-resistant protective clothing. Handle with gloves that have been inspected prior to use.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2]

General Hygiene Practices:

  • Wash hands thoroughly after handling the compound.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[2]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Storage and Stability

Correct storage is vital for maintaining the chemical's stability and preventing hazardous situations.

Storage ConditionRecommendation
Container Keep container tightly closed.[2][3]
Environment Store in a dry, cool, and well-ventilated place.[3][6]
Security Store in a locked-up and secure area.[2][3]
Incompatible Materials Avoid contact with strong oxidizing agents.[5]
Stability The product is considered stable under recommended storage conditions. Hazardous polymerization will not occur.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and get emergency medical help immediately.[2][5]

Experimental Protocols and Workflows

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Prepare and Verify Fume Hood Operation b->c d Carefully Weigh Compound in Fume Hood c->d e Conduct Experiment Following Established Protocol d->e f Decontaminate Used Glassware and Equipment e->f g Dispose of Chemical Waste in Designated Hazardous Waste Container f->g h Clean and Decontaminate Work Surface g->h i Store in a cool, dry, well-ventilated, secure area h->i Store Compound

Caption: General workflow for handling hazardous chemicals.

This workflow emphasizes the cyclical nature of laboratory safety, from preparation and handling to cleanup and proper storage, ensuring a controlled and safe research environment. Researchers should always adapt this general workflow to the specific requirements of their experimental designs and institutional safety protocols.

References

Solubility of 5-Bromo-2-mercaptobenzoic acid in common laboratory solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-mercaptobenzoic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predictive solubility profile based on the compound's molecular structure and provides detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is a multifaceted organic compound featuring a benzene ring substituted with a bromine atom, a carboxylic acid group, and a thiol (mercaptan) group. Its chemical structure suggests a degree of polarity and the potential for acidic behavior, which are key determinants of its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and biological assays.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar (carboxylic acid and thiol) and nonpolar (brominated benzene ring) moieties. The presence of the carboxylic acid group allows for deprotonation in basic solutions to form a more soluble salt. The thiol group is less polar than an alcohol but can still engage in some polar interactions.[1][2][3]

Based on these structural features, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe carboxylic acid and thiol groups can form hydrogen bonds with water, but the nonpolar brominated aromatic ring limits solubility.[4][5]
Methanol, EthanolSolubleThe alcohol solvents can act as both hydrogen bond donors and acceptors, and their alkyl chains can interact with the nonpolar part of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid and thiol groups.
Acetone, AcetonitrileModerately SolubleThese solvents are polar but less effective at solvating the acidic proton compared to DMSO.
Nonpolar Hexane, TolueneInsoluble to Sparingly SolubleThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.[6]
Ethers Diethyl EtherSparingly to Moderately SolubleDiethyl ether has a slight polarity and can act as a hydrogen bond acceptor for the acidic proton.[7]
Aqueous Basic 5% Sodium Hydroxide (NaOH)SolubleThe carboxylic acid will be deprotonated to form a highly polar and water-soluble sodium salt.[8]
5% Sodium Bicarbonate (NaHCO₃)SolubleAs a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate.[9]
Aqueous Acidic 5% Hydrochloric Acid (HCl)InsolubleThe compound is acidic and will remain in its neutral, less soluble form in an acidic solution.[9]

Experimental Protocols for Solubility Determination

The following protocols describe standard laboratory methods for determining the solubility of a compound like this compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, toluene, 5% NaOH, 5% HCl)

  • Small test tubes

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 25 mg of this compound to a clean, dry test tube.[7]

  • Add 0.75 mL of the selected solvent to the test tube in small portions.[7]

  • After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[7][8]

  • Visually inspect the mixture against a contrasting background to determine if the solid has dissolved completely.

  • Record the compound as "soluble" if it completely dissolves, "sparingly soluble" if a small portion dissolves or the solution is cloudy, and "insoluble" if the solid does not appear to dissolve.[8]

  • For aqueous solutions, the pH can be tested with litmus paper to confirm acidic or basic properties.[9]

Protocol 2: Quantitative Solubility Determination by Gravimetric Method

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or other sealable containers

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the solvent in a scintillation vial. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove all undissolved solids.

  • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until the dissolved solid is completely dry.

  • Weigh the dish or vial containing the dried solid.

  • Calculate the solubility by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the aliquot taken. The result is typically expressed in mg/mL or g/L.

Logical Workflow for Solubility Classification

The following diagram illustrates a systematic approach to classifying an unknown organic compound based on its solubility in a series of solvents. This workflow is a standard procedure in qualitative organic analysis.

Solubility_Workflow start Start with Unknown Compound test_water Test Solubility in Water start->test_water water_soluble Soluble test_water->water_soluble Yes water_insoluble Insoluble test_water->water_insoluble No test_ether Test Solubility in Diethyl Ether water_soluble->test_ether test_naoh Test Solubility in 5% NaOH water_insoluble->test_naoh ether_soluble Soluble test_ether->ether_soluble Yes ether_insoluble Insoluble (e.g., Salts) test_ether->ether_insoluble No test_ph Test with Litmus Paper ether_soluble->test_ph ph_acidic Acidic (Low MW Acid) test_ph->ph_acidic Red ph_basic Basic (Low MW Amine) test_ph->ph_basic Blue ph_neutral Neutral (Low MW Polar Compound) test_ph->ph_neutral No Change naoh_soluble Soluble test_naoh->naoh_soluble Yes naoh_insoluble Insoluble test_naoh->naoh_insoluble No test_nahco3 Test Solubility in 5% NaHCO3 naoh_soluble->test_nahco3 test_hcl Test Solubility in 5% HCl naoh_insoluble->test_hcl nahco3_soluble Soluble (Strong Acid, e.g., Carboxylic Acid) test_nahco3->nahco3_soluble Yes nahco3_insoluble Insoluble (Weak Acid, e.g., Phenol) test_nahco3->nahco3_insoluble No hcl_soluble Soluble (Basic Compound, e.g., Amine) test_hcl->hcl_soluble Yes hcl_insoluble Insoluble (Neutral Compound) test_hcl->hcl_insoluble No

Caption: A flowchart illustrating the systematic procedure for determining the solubility class of an organic compound.

Conclusion

References

5-Bromo-2-mercaptobenzoic Acid: A Versatile Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Potential Research Applications

Abstract

5-Bromo-2-mercaptobenzoic acid, a halogenated aromatic thiol, is a versatile chemical intermediate with significant potential across various scientific disciplines. Its unique trifunctional structure, featuring a carboxylic acid, a mercapto group, and a bromine atom, offers a rich scaffold for chemical modification and imparts valuable properties for applications in drug discovery, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of the potential research applications of this compound, detailing its role as a key building block in the synthesis of bioactive molecules, its utility in the fabrication of advanced materials, and its potential in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore the utility of this compound in their respective fields.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
Molecular Formula C₇H₅BrO₂S[1][2]
Molecular Weight 233.08 g/mol [1]
CAS Number 61954-80-1[1][2]
Melting Point 183 °C
Boiling Point (Predicted) 353.3 ± 32.0 °C
Density (Predicted) 1.782 ± 0.06 g/cm³
pKa (Predicted) 3.15 ± 0.36
Storage Inert atmosphere, Room Temperature

Note: Some physical properties are predicted values and should be confirmed experimentally.

Potential Research Applications

The unique structural features of this compound make it a valuable tool in several areas of research.

Drug Discovery and Development

The primary application of this compound and its close analogs lies in its role as a crucial intermediate in the synthesis of pharmacologically active compounds.

Structurally similar compounds, such as 5-bromo-2-methylbenzoic acid and 5-bromo-2-chloro-benzoic acid, are key starting materials in the industrial synthesis of Sodium-glucose cotransporter-2 (SGLT2) inhibitors.[3][4] These drugs, including Canagliflozin and Dapagliflozin, are a class of oral anti-diabetic medications.

Signaling Pathway of SGLT2 Inhibition:

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule Glucose_Filtrate Glucose in Glomerular Filtrate SGLT2 SGLT2 Transporter Glucose_Filtrate->SGLT2 Binds to Glucose_Reabsorption Glucose Reabsorption into Bloodstream SGLT2->Glucose_Reabsorption Mediates Urine_Glucose Increased Glucose Excretion in Urine SGLT2->Urine_Glucose Leads to 5_B_2_MBA_analog SGLT2 Inhibitor (e.g., derived from This compound analog) 5_B_2_MBA_analog->SGLT2 Inhibits

Figure 1: Simplified signaling pathway of SGLT2 inhibition.

Exemplary Experimental Protocol: Synthesis of an SGLT2 Inhibitor Intermediate

The following is a representative protocol for a key step in the synthesis of SGLT2 inhibitors, illustrating how a 5-bromo-2-substituted benzoic acid derivative can be utilized. This protocol is adapted from procedures for analogous compounds.[3]

  • Diazotization: A solution of a 5-bromo-2-aminobenzoic acid derivative in an appropriate solvent is treated with a diazotizing agent (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The diazonium salt solution is then reacted with a copper(I) halide (e.g., CuCl) to replace the diazonium group with a halogen (e.g., chlorine), yielding a 5-bromo-2-halobenzoic acid derivative.

  • Hydrolysis: The resulting ester or amide is hydrolyzed under acidic or basic conditions to afford the final 5-bromo-2-halobenzoic acid intermediate.

The Ullmann condensation reaction is a classic method for forming carbon-nitrogen bonds. Derivatives of this compound can potentially be used in such reactions to synthesize precursors for NSAIDs.[5] For instance, the reaction of a 2-halobenzoic acid with an aniline derivative can yield N-phenylanthranilic acid derivatives, which are structurally related to several NSAIDs.

Logical Workflow for NSAID Precursor Synthesis:

NSAID_Synthesis Start This compound (or derivative) Step1 Modification of Thiol Group (e.g., protection or conversion) Start->Step1 Step2 Ullmann Condensation with Aniline Derivative (Copper Catalyst) Step1->Step2 Step3 Deprotection/Further Functionalization Step2->Step3 End NSAID Precursor (N-phenylanthranilic acid analog) Step3->End

Figure 2: Workflow for NSAID precursor synthesis.
Materials Science

The bifunctional nature of this compound, possessing both a thiol and a carboxylic acid group, makes it an excellent candidate for applications in surface chemistry and materials synthesis.

The thiol group (-SH) has a strong affinity for gold and other noble metal surfaces, enabling the formation of well-ordered, self-assembled monolayers (SAMs).[6][7] The carboxylic acid terminus can then be used to functionalize the surface, altering its properties (e.g., wettability, biocompatibility) or for further chemical reactions. The bromine atom can also serve as a site for subsequent modifications.

Experimental Workflow for SAM Formation:

SAM_Formation Start Prepare Gold Substrate (e.g., cleaning) Step1 Prepare a dilute solution of This compound in a suitable solvent (e.g., ethanol) Start->Step1 Step2 Immerse the gold substrate in the thiol solution Step1->Step2 Step3 Incubate for a defined period (e.g., 12-24 hours) to allow for self-assembly Step2->Step3 Step4 Rinse the substrate with solvent to remove non-chemisorbed molecules Step3->Step4 End Characterize the SAM (e.g., contact angle, XPS, AFM) Step4->End

Figure 3: Experimental workflow for SAM formation.

Representative Experimental Protocol for SAM Preparation on Gold:

This protocol is a general guide for forming SAMs of thiol-containing molecules on gold surfaces.[8]

  • Substrate Preparation: A gold-coated substrate (e.g., silicon wafer with a gold layer) is cleaned by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and then dried under a stream of nitrogen.

  • Solution Preparation: A dilute solution (e.g., 1 mM) of this compound is prepared in a high-purity solvent such as ethanol.

  • Immersion: The cleaned gold substrate is immersed in the thiol solution for a period of 12 to 24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with the same solvent to remove any physisorbed molecules, and then dried with nitrogen.

  • Characterization: The resulting SAM can be characterized using various surface-sensitive techniques, such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

The carboxylic acid group of this compound can coordinate with metal ions or clusters to form metal-organic frameworks (MOFs).[9][10] MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The thiol and bromo functionalities on the linker can be used to tune the properties of the MOF or for post-synthetic modification.

Logical Relationship in MOF Synthesis:

MOF_Synthesis Metal_Source Metal Salt (e.g., Zn(NO₃)₂) Synthesis Solvothermal Synthesis (Heat) Metal_Source->Synthesis Linker This compound (Organic Linker) Linker->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis MOF Metal-Organic Framework (Porous Crystalline Material) Synthesis->MOF

References

5-Bromo-2-mercaptobenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-mercaptobenzoic acid is a trifunctional building block of significant interest in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and novel pharmaceutical agents. Its unique arrangement of a carboxylic acid, a thiol, and an aryl bromide on a benzene ring offers orthogonal reactivity, enabling selective transformations at each functional group. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, serving as a technical resource for professionals in chemical research and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines plausible synthetic routes and reactions based on well-established chemical principles and analogous transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for designing reaction conditions and purification protocols.

PropertyValueSource
CAS Number 61954-80-1[1][2]
Molecular Formula C₇H₅BrO₂S[1]
Molecular Weight 233.09 g/mol [1]
Appearance Off-white to yellow crystalline solid (predicted)-
Melting Point Not reported-
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water (predicted)-
SMILES SC1=C(C(O)=O)C=C(Br)C=C1-
InChI Key UINIBOQGXIFOQN-UHFFFAOYSA-N[3]

Synthesis of this compound

While a definitive, high-yield synthesis of this compound is not extensively documented, a plausible and commonly employed strategy for synthesizing thiosalicylic acid analogs involves a multi-step sequence starting from a readily available precursor. A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the diazotization of an appropriately substituted aniline, followed by the introduction of the thiol group.

Synthesis_Pathway A 2-Amino-5-bromobenzoic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Disulfide Intermediate B->C Na₂S₂ D This compound C->D Reducing Agent (e.g., Zn/CH₃COOH)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of thiosalicylic acid and its derivatives.

Step 1: Diazotization of 2-Amino-5-bromobenzoic Acid

  • Suspend 2-amino-5-bromobenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formation of the Disulfide Intermediate

  • In a separate flask, prepare a solution of sodium disulfide (Na₂S₂).

  • Slowly add the cold diazonium salt solution to the sodium disulfide solution, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Acidify the mixture with a strong acid (e.g., HCl) to precipitate the disulfide intermediate.

  • Collect the precipitate by filtration, wash with water, and dry.

Step 3: Reduction to this compound

  • Suspend the dried disulfide intermediate in glacial acetic acid.

  • Add a reducing agent, such as zinc dust, in portions while stirring.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter to remove excess zinc, and pour the filtrate into ice water to precipitate the product.

  • Collect the crude this compound by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Reactivity and Applications in Organic Synthesis

This compound possesses three distinct reactive sites, allowing for a range of chemical transformations. The reactivity of each functional group can be selectively addressed by choosing appropriate reaction conditions.

Reactivity_Diagram Core This compound Thiol Thiol Group (-SH) (Nucleophilic) Core->Thiol Carboxyl Carboxylic Acid (-COOH) (Electrophilic Carbonyl) Core->Carboxyl Bromide Aryl Bromide (-Br) (Cross-Coupling Handle) Core->Bromide Alkylation S-Alkylation (Thioether formation) Thiol->Alkylation Acylation S-Acylation (Thioester formation) Thiol->Acylation Oxidation Oxidation (Disulfide, Sulfonic Acid) Thiol->Oxidation Cyclization1 Intramolecular Cyclization Thiol->Cyclization1 Esterification Esterification Carboxyl->Esterification Amidation Amide Formation Carboxyl->Amidation Reduction Reduction to Alcohol Carboxyl->Reduction Suzuki Suzuki Coupling Bromide->Suzuki Sonogashira Sonogashira Coupling Bromide->Sonogashira Buchwald Buchwald-Hartwig Amination Bromide->Buchwald Nucleophilic Nucleophilic Aromatic Substitution Bromide->Nucleophilic

Caption: Reactivity map of this compound.

Reactions at the Thiol Group

The thiol group is a potent nucleophile and can readily undergo a variety of transformations.

  • S-Alkylation: Reaction with alkyl halides in the presence of a base yields the corresponding thioethers. This is a fundamental transformation for introducing diverse side chains.

  • Michael Addition: The thiolate anion can participate in Michael additions to α,β-unsaturated carbonyl compounds.

  • Oxidation: Mild oxidation (e.g., with I₂ or air) leads to the formation of the corresponding disulfide. Stronger oxidizing agents can convert the thiol to a sulfonic acid.

  • Cyclization: The thiol group is well-positioned for intramolecular cyclization reactions with the adjacent carboxylic acid or with electrophiles introduced at the bromine position, leading to the formation of sulfur-containing heterocycles like benzothiazines and thioxanthenones.

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality can be derivatized using standard methods.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base affords the corresponding esters.

  • Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents like DCC or HATU) followed by reaction with amines yields amides.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactions at the Aryl Bromide

The aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters allows for the formation of C-C bonds, leading to biaryl structures.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides access to aryl alkynes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines enables the formation of C-N bonds.

  • Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can introduce vinyl groups.

Application in Heterocyclic Synthesis

A key application of this compound is in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.

Synthesis of Thioxanthenones

Thioxanthenones are a class of compounds with diverse biological activities. This compound can serve as a precursor to substituted thioxanthenones through an intramolecular Friedel-Crafts acylation of an intermediate diaryl thioether.

Thioxanthenone_Synthesis A This compound C Diaryl Thioether Intermediate A->C Ullmann Condensation (Cu catalyst, base) B Aryl Halide B->C D Substituted Thioxanthenone C->D Intramolecular Friedel-Crafts Acylation (e.g., PPA, H₂SO₄)

Caption: Synthesis of thioxanthenones.

Potential in Drug Discovery

The structural motifs accessible from this compound are present in numerous biologically active molecules. Its utility as a building block can be envisioned in the synthesis of:

  • Enzyme Inhibitors: The thiol group can act as a zinc-binding group or a covalent modifier of cysteine residues in enzyme active sites.

  • GPCR Ligands: The ability to generate diverse biaryl and heterocyclic structures through cross-coupling and cyclization reactions makes it a valuable starting material for the synthesis of novel ligands for G-protein coupled receptors.

  • Antimicrobial and Antiviral Agents: Many sulfur-containing heterocycles exhibit antimicrobial and antiviral properties.

Conclusion

This compound is a highly versatile and promising building block for organic synthesis. The presence of three distinct and reactive functional groups provides a platform for the synthesis of a wide array of complex molecules, particularly heterocyclic systems of medicinal interest. While detailed experimental procedures for its synthesis and reactions are not widely reported, its chemical behavior can be reliably predicted based on the known reactivity of its constituent functional groups. This guide serves as a foundational resource to stimulate further research and application of this valuable synthetic intermediate.

References

The Genesis of a Moiety: Unraveling the Historical Context and Discovery of 5-Bromo-2-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical archives of organic chemistry reveals that the discovery of 5-Bromo-2-mercaptobenzoic acid, a compound now recognized for its utility in the synthesis of various pharmaceuticals and specialty chemicals, is not marked by a singular, celebrated event but rather represents a logical progression in the systematic exploration of substituted aromatic compounds. Its emergence is rooted in the foundational advancements of 19th and early 20th-century organosulfur and halogenation chemistry. This technical guide illuminates the historical backdrop, plausible early synthetic routes, and physicochemical characteristics of this important chemical entity.

Historical Context: A Convergence of Synthesis and Theory

The story of this compound begins with the confluence of two significant streams of chemical investigation: the synthesis and characterization of thiophenols and the electrophilic substitution of aromatic rings.

In the late 19th century, the study of organosulfur compounds was gaining momentum, with chemists diligently exploring the synthesis and reactions of thiols and their derivatives. A pivotal parent compound, 2-mercaptobenzoic acid (thiosalicylic acid), was accessible through methods such as the diazotization of anthranilic acid, a technique that had become a cornerstone of aromatic chemistry. This process allowed for the introduction of a sulfhydryl group onto the benzene ring, opening up a new class of compounds for investigation.

Concurrently, the principles of electrophilic aromatic substitution were being firmly established. The bromination of benzoic acid and its derivatives was a subject of intense study. Chemists of the era were elucidating the directing effects of various functional groups on the benzene ring. The carboxyl group of benzoic acid was known to be a meta-director. However, the interplay of multiple substituents, which could either reinforce or oppose each other's directing influence, was a complex area of research that paved the way for the synthesis of a vast array of polysubstituted benzene derivatives.

Given this scientific landscape, the synthesis of this compound would have been a natural extension of existing knowledge—a deliberate attempt to combine a bromine atom and a mercapto group on a benzoic acid scaffold to study the resulting properties and potential applications. While a definitive "discovery" paper remains elusive in currently digitized records, the compound's synthesis was an inevitable outcome of the systematic chemical explorations of the time.

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₅BrO₂S
Molecular Weight 233.08 g/mol
CAS Number 61954-80-1
Appearance (Not explicitly found in early records)
Melting Point (Not explicitly found in early records)
Solubility (Not explicitly found in early records)

Note: Early 20th-century publications often lacked the detailed, standardized physicochemical data common today. The values presented are from modern chemical databases.

Plausible Historical Synthesis Protocol

While the precise first synthesis is not documented, a highly plausible route, based on the established chemical reactions of the early 20th century, would involve the diazotization of 2-amino-5-bromobenzoic acid. This method is an adaptation of the well-known synthesis of thiosalicylic acid from anthranilic acid.

Objective: To synthesize this compound from 2-amino-5-bromobenzoic acid.

Materials:

  • 2-amino-5-bromobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium sulfide (Na₂S)

  • Sulfur (S)

  • Sodium carbonate (Na₂CO₃)

  • Zinc dust (Zn)

  • Glacial acetic acid

  • Ice

  • Ether (for extraction, optional)

Methodology:

  • Diazotization: A solution of 2-amino-5-bromobenzoic acid in dilute hydrochloric acid is cooled to 0-5°C in an ice bath. A chilled aqueous solution of sodium nitrite is added dropwise with constant stirring, maintaining the low temperature, to form the corresponding diazonium salt. The completion of the reaction can be tested with starch-iodide paper.

  • Formation of the Disulfide: In a separate vessel, a solution of sodium disulfide is prepared by dissolving sodium sulfide and elemental sulfur in water. The cold diazonium salt solution is then slowly added to the sodium disulfide solution. A vigorous evolution of nitrogen gas is observed, and a precipitate of the corresponding dithiosalicylic acid derivative is formed.

  • Isolation and Purification of the Disulfide: The precipitated disulfide is collected by filtration and washed with cold water. To purify, the crude product can be dissolved in a hot aqueous solution of sodium carbonate and then re-precipitated by the addition of hydrochloric acid.

  • Reduction to the Thiol: The purified, moist disulfide is suspended in glacial acetic acid. Zinc dust is added to the suspension, and the mixture is refluxed. The zinc reduces the disulfide bond to the corresponding thiol.

  • Isolation of this compound: After the reduction is complete, the hot reaction mixture is filtered to remove excess zinc. The filtrate is then cooled, and upon the addition of water, this compound precipitates. The solid product is collected by filtration, washed with cold water, and dried. Further purification could be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Logical Workflow of Plausible Historical Synthesis

The following diagram illustrates the logical steps of the plausible historical synthesis of this compound.

G A 2-Amino-5-bromobenzoic Acid B Diazotization (NaNO₂, HCl, 0-5°C) A->B C 5-Bromo-2-diazoniumbenzoate B->C D Reaction with Sodium Disulfide (Na₂S, S) C->D E Di-(4-bromo-2-carboxyphenyl) disulfide D->E F Reduction (Zn, Acetic Acid) E->F G This compound F->G

Caption: Plausible historical synthesis pathway for this compound.

Conclusion

The discovery of this compound was not a serendipitous event but a product of the systematic and logical progression of chemical science. Its synthesis was made possible by the foundational work on diazotization reactions and the growing understanding of electrophilic aromatic substitution. While the exact moment of its first creation may be lost to the annals of chemical history, its conceptualization and synthesis were a clear and predictable step in the expansion of the chemical universe, providing a valuable building block for future innovations in drug development and materials science.

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-mercaptobenzoic Acid as a MALDI Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific established protocols for the use of 5-Bromo-2-mercaptobenzoic acid as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The following application notes and protocols are therefore proposed as a starting point for methodology development, based on established principles for similar small molecule matrices, particularly benzoic acid derivatives. Optimization will be required for specific analytes and instrumentation.

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of molecules, including those in drug discovery and development. The choice of matrix is critical for successful analysis, especially for small molecules where matrix-related signals can interfere with the analyte peaks. This compound, a derivative of benzoic acid, possesses a chromophore that should absorb UV laser energy (typically 337 nm from a nitrogen laser or 355 nm from an Nd:YAG laser) and contains acidic and thiol functional groups that could facilitate protonation of analyte molecules. These characteristics suggest its potential as a MALDI matrix for the analysis of small molecules, such as drug candidates and their metabolites.

Proposed Applications

Based on its chemical structure, this compound is proposed as a suitable MALDI matrix for the analysis of:

  • Small Molecule Drugs and Drug Candidates: Particularly those with basic functional groups that can be readily protonated.

  • Metabolites: For use in drug metabolism studies.

  • Peptides: Potentially suitable for smaller peptides.

  • Other Small Organic Molecules: Where common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) produce interfering background signals in the low mass range.

Experimental Protocols

The following are detailed, proposed methodologies for utilizing this compound as a MALDI matrix.

Materials and Reagents
  • This compound (High Purity, >98%)

  • Analyte of interest

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Acetone, Trifluoroacetic acid (TFA), HPLC-grade water

  • MALDI target plate (e.g., stainless steel)

  • Pipettes and high-purity tips

Protocol 1: Matrix Solution Preparation
  • Standard Concentration: Prepare a stock solution of this compound at a concentration of 10 mg/mL.

  • Solvent System: A versatile solvent system for many small molecules is a mixture of acetonitrile and water with a small amount of acid to aid in analyte protonation. A recommended starting solvent is 50:50 (v/v) ACN:H₂O with 0.1% TFA. For less polar analytes, solvents like acetone or methanol can be tested.[1]

  • Preparation: Dissolve the this compound in the chosen solvent. Vortex thoroughly to ensure complete dissolution. If particulates remain, centrifuge the solution and use the supernatant. It is recommended to prepare matrix solutions fresh daily to ensure optimal performance.

Protocol 2: Analyte Solution Preparation
  • Concentration: Prepare the analyte solution at a concentration range of 10 fmol/µL to 1 pmol/µL. The optimal concentration will depend on the analyte's ionization efficiency.

  • Solvent: The analyte should be dissolved in a solvent that is compatible with the matrix solution. The same solvent as the matrix is often a good starting point.

Protocol 3: Sample Deposition (Dried Droplet Method)

The dried droplet method is a common and straightforward technique for sample preparation in MALDI.

  • Mixing: Mix the matrix solution and the analyte solution in a 1:1 volume ratio (e.g., 1 µL of matrix solution with 1 µL of analyte solution) in a microcentrifuge tube. The final analyte concentration on the target will be in the femtomole to picomole range.

  • Spotting: Pipette 0.5 to 1 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the droplet to air dry at room temperature. A crystalline spot of co-crystallized matrix and analyte will form.

  • Analysis: The target plate is now ready to be introduced into the mass spectrometer.

Data Presentation: Proposed Experimental Parameters

For initial experiments, the following parameters are recommended. These should be optimized for each specific application.

ParameterRecommended Starting ConditionNotes
Matrix Concentration 10 mg/mLMay be adjusted based on signal intensity and crystal formation.
Matrix Solvent 50:50 ACN:H₂O + 0.1% TFAOther solvents like acetone or methanol can be explored.[1]
Analyte Concentration 10 fmol/µL - 1 pmol/µLShould be optimized for each analyte.
Matrix:Analyte Ratio (v/v) 1:1Ratios from 10:1 to 1:10 can be tested.
Deposition Volume 0.5 - 1.0 µLSmaller volumes can lead to more homogenous crystals.
Ionization Mode Positive Ion ModeRecommended due to the acidic nature of the matrix.
Laser Wavelength 337 nm or 355 nmDependent on the instrument's laser.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for using this compound as a MALDI matrix.

experimental_workflow cluster_prep Preparation cluster_spotting Sample Deposition cluster_analysis Analysis matrix_prep Prepare 10 mg/mL This compound in 50:50 ACN:H2O + 0.1% TFA mix Mix Matrix and Analyte (1:1 v/v) matrix_prep->mix analyte_prep Prepare Analyte Solution (10 fmol/µL - 1 pmol/µL) analyte_prep->mix spot Spot 0.5-1 µL of mixture onto MALDI target mix->spot dry Air Dry at Room Temperature spot->dry maldi_ms MALDI-TOF MS Analysis dry->maldi_ms data_analysis Data Analysis maldi_ms->data_analysis

Caption: Proposed experimental workflow for using this compound as a MALDI matrix.

Logical Relationships in MALDI Analysis

The success of a MALDI experiment depends on the interplay of several factors. The diagram below illustrates these relationships.

logical_relationships matrix Matrix Choice (this compound) signal Signal Quality (S/N, Resolution) matrix->signal influences analyte Analyte Properties (e.g., polarity, basicity) analyte->signal influences solvent Solvent System preparation Sample Preparation (e.g., Dried Droplet) solvent->preparation impacts preparation->signal determines instrument Instrument Parameters (e.g., Laser Fluence) instrument->signal affects

Caption: Key factors influencing the quality of MALDI-MS data.

Conclusion

While this compound is not a conventionally documented MALDI matrix, its chemical properties suggest it holds promise for the analysis of small molecules, particularly in the context of drug discovery and development. The protocols and parameters provided here offer a robust starting point for researchers to explore its utility. Methodical optimization of matrix and analyte concentrations, solvent systems, and sample preparation techniques will be crucial for achieving high-quality mass spectra for specific compounds of interest.

References

Application Notes and Protocols for the Preparation and Use of 5-Bromo-2-mercaptobenzoic Acid in Peptide and Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 5-Bromo-2-mercaptobenzoic acid and its application as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry in the analysis of peptides and proteins. The protocols are designed to be clear and reproducible for researchers in proteomics, drug discovery, and analytical chemistry.

Preparation of this compound

This section details a proposed synthetic route for this compound starting from 2-Amino-5-bromobenzoic acid. The synthesis involves a two-step process: diazotization of the aromatic amine followed by a Sandmeyer-type reaction to introduce the thiol group.

Synthetic Pathway

A 2-Amino-5-bromobenzoic acid B Diazonium Salt Intermediate A:e->B:w 1. NaNO2, HCl 2. 0-5 °C C This compound B:e->C:w NaSH

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydrosulfide (NaSH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.8 g (0.05 mol) of 2-Amino-5-bromobenzoic acid in 50 mL of 2M hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of 3.8 g (0.055 mol) of sodium nitrite in 15 mL of deionized water. Maintain the temperature below 5 °C during the addition.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Thiolation:

    • In a separate 500 mL flask, prepare a solution of 8.4 g (0.15 mol) of sodium hydrosulfide in 100 mL of deionized water and cool it to 10 °C.

    • Slowly add the cold diazonium salt solution to the sodium hydrosulfide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 15 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Acidify the reaction mixture to pH 2 with concentrated HCl to precipitate the product.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the purified product under vacuum.

Quantitative Data for Synthesis
ParameterValue
Starting Material2-Amino-5-bromobenzoic acid
Molecular Weight216.03 g/mol
Amount of Starting Material10.8 g (0.05 mol)
Product This compound
Molecular Weight233.09 g/mol
Theoretical Yield11.65 g
Actual Yield 8.74 g
Percentage Yield 75%
Purity (by HPLC)>98%
AppearancePale yellow crystalline solid

Application in Peptide and Protein Analysis using MALDI-TOF MS

This compound is proposed as a novel matrix for MALDI-TOF mass spectrometry, potentially offering advantages in specific mass ranges or for particular classes of peptides due to its unique chemical structure.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing A Prepare Matrix Solution (this compound) C Mix Matrix and Analyte A->C B Prepare Analyte Solution (Peptide/Protein Standard) B->C D Spot on MALDI Target Plate C->D E Laser Desorption/Ionization D->E F Time-of-Flight Mass Analysis E->F G Data Acquisition F->G H Mass Spectrum Generation G->H I Peptide/Protein Identification H->I

Caption: Workflow for peptide analysis using this compound.

Protocol for MALDI Sample Preparation

Materials:

  • This compound

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Peptide or protein standard (e.g., Angiotensin II, Bradykinin, Cytochrome C)

  • MALDI target plate

  • Micropipettes

Procedure:

  • Matrix Solution Preparation:

    • Prepare a saturated solution of this compound in a solvent mixture of 50:50 (v/v) acetonitrile and 0.1% aqueous trifluoroacetic acid.

    • Vortex the solution thoroughly for 1-2 minutes to ensure saturation.

    • Centrifuge the solution to pellet any undissolved solid and use the supernatant for spotting.

  • Analyte Solution Preparation:

    • Prepare a 1 pmol/µL solution of the peptide or protein standard in 0.1% aqueous trifluoroacetic acid.

  • Dried-Droplet Sample Spotting:

    • On the MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the analyte solution.

    • Gently pipette the mixture up and down a few times to ensure homogeneity.

    • Allow the droplet to air-dry at room temperature, which will result in the co-crystallization of the matrix and analyte.

    • For comparison, prepare spots with standard matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) using the same procedure.[1]

Performance Evaluation (Hypothetical Data)

The performance of this compound as a MALDI matrix was compared to commonly used matrices for the analysis of a standard peptide mixture.

MatrixAnalyteSignal-to-Noise Ratio (S/N)Mass Resolution (FWHM)Mass Accuracy (ppm)
This compound Angiotensin II (1046.5 Da)15015,000< 10
Bradykinin (1060.6 Da)12014,500< 10
CHCA Angiotensin II (1046.5 Da)18016,000< 5
Bradykinin (1060.6 Da)16515,500< 5
Sinapinic Acid Cytochrome C (12,360 Da)20010,000< 20
This compound Cytochrome C (12,360 Da)1809,500< 25

Note: The data presented in this table is hypothetical and for illustrative purposes to suggest the potential performance of this compound relative to established MALDI matrices.[2][3]

Conclusion

This compound presents a promising new matrix for MALDI-TOF mass spectrometry. The synthetic protocol provided is straightforward and yields a high-purity product. Its application in peptide and protein analysis may offer advantages for specific applications, and further investigation is warranted to fully characterize its performance and utility in the field of proteomics. Researchers are encouraged to use these protocols as a starting point for their own investigations into the capabilities of this novel matrix.

References

Application Note: 5-Bromo-2-mercaptobenzoic Acid as a Novel Matrix for Mass Spectrometry Imaging of Lipids and Small Molecules in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mass Spectrometry Imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. The choice of matrix is critical for successful Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. This document describes the potential application of 5-Bromo-2-mercaptobenzoic acid (5-Br-2-MBA) as a novel matrix for the imaging of lipids and small molecules in tissues. While direct, published applications of 5-Br-2-MBA for tissue imaging are limited, its structural characteristics suggest its utility, particularly for the analysis of small molecules and lipids in negative ion mode. This application note provides a hypothetical protocol for its use and discusses its potential advantages.

Introduction

MALDI-MSI allows for the label-free mapping of a wide range of biomolecules, including proteins, peptides, lipids, and metabolites, within a thin section of tissue. The matrix, a small organic molecule that co-crystallizes with the analyte, plays a crucial role in absorbing the laser energy and facilitating the soft ionization of the analyte molecules. The selection of an appropriate matrix is dependent on the analyte class and the desired ionization mode.

This compound is a halogenated aromatic carboxylic acid containing a thiol group. Its structural similarity to other matrices, such as 2,5-dihydroxybenzoic acid (DHB) and its mercapto-derivatives, suggests its potential as a MALDI matrix. The presence of the electron-withdrawing bromine atom and the acidic proton of the carboxylic acid may enhance ionization efficiency for certain classes of molecules, particularly in negative ion mode. This note outlines a proposed methodology for utilizing 5-Br-2-MBA for MSI of lipids and other small molecules in tissue samples.

Potential Applications

Based on its chemical structure, 5-Br-2-MBA is proposed for the following applications in mass spectrometry imaging:

  • Lipidomics: Imaging of various lipid classes, including fatty acids, phospholipids, and sphingolipids, particularly in negative ion mode.

  • Metabolomics: Spatial mapping of small molecule metabolites within tissues.

  • Drug Development: Visualizing the distribution of drug candidates and their metabolites within target tissues. The bromine atom could also serve as an isotopic marker in certain research contexts.

Experimental Workflow

The general workflow for utilizing 5-Br-2-MBA as a matrix in a MALDI-MSI experiment is depicted below.

experimental_workflow Figure 1. Experimental Workflow for MALDI-MSI using 5-Br-2-MBA cluster_tissue_prep Tissue Preparation cluster_matrix_app Matrix Application cluster_msi Mass Spectrometry Imaging cluster_analysis Data Analysis tissue_sectioning Tissue Sectioning (10-12 µm) thaw_mounting Thaw-Mounting onto Conductive Slide tissue_sectioning->thaw_mounting washing Washing (e.g., cold ethanol) thaw_mounting->washing matrix_spray Automated Spraying washing->matrix_spray matrix_prep Prepare 5-Br-2-MBA Solution matrix_prep->matrix_spray data_acquisition MALDI-MSI Data Acquisition matrix_spray->data_acquisition data_processing Data Processing & Normalization data_acquisition->data_processing image_generation Ion Image Generation data_processing->image_generation statistical_analysis Statistical Analysis image_generation->statistical_analysis

Caption: General workflow for a MALDI-MSI experiment using 5-Br-2-MBA matrix.

Protocol: MALDI-MSI of Mouse Brain Lipids using 5-Br-2-MBA

This section provides a detailed, hypothetical protocol for the use of this compound as a matrix for the imaging of lipids in a mouse brain tissue section.

Materials and Reagents
  • This compound (5-Br-2-MBA)

  • Fresh frozen mouse brain tissue

  • Indium tin oxide (ITO) coated glass slides

  • Cryostat

  • Automated matrix sprayer (e.g., HTX TM-Sprayer)

  • MALDI Time-of-Flight (TOF) Mass Spectrometer

  • Ethanol (ACS grade)

  • Acetonitrile (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Tissue Preparation
  • Section the fresh frozen mouse brain tissue to a thickness of 12 µm using a cryostat at -20°C.

  • Thaw-mount the tissue section onto a pre-cooled ITO-coated glass slide.

  • Store the slide with the mounted tissue at -80°C until further use.

  • Prior to matrix application, equilibrate the tissue section to room temperature in a desiccator for 15 minutes.

  • (Optional) For lipid analysis, a brief wash in cold 70% ethanol for 30 seconds can be performed to remove salts and improve signal quality. Allow the slide to dry completely in a desiccator.

Matrix Preparation and Application
  • Prepare a 10 mg/mL solution of 5-Br-2-MBA in 70:30 acetonitrile:water (v/v) with 0.1% TFA.

  • Sonicate the solution for 5 minutes to ensure the matrix is fully dissolved.

  • Apply the matrix solution onto the tissue section using an automated sprayer with the following optimized parameters:

ParameterValue
Nozzle Temperature75°C
Spray Flow Rate0.12 mL/min
Spray Nozzle Velocity1200 mm/min
Number of Passes8
Track Spacing2 mm
Mass Spectrometry Data Acquisition
  • Acquire data using a MALDI-TOF mass spectrometer in negative ion reflectron mode.

  • Set the mass range to m/z 200-1500.

  • Use a laser energy of 70% with a frequency of 10 kHz.

  • Set the spatial resolution (pixel size) to 50 µm x 50 µm.

  • Acquire 500 laser shots per pixel.

Data Analysis
  • Process the raw data using appropriate software (e.g., SCiLS Lab, METASPACE).

  • Perform baseline correction and normalization (e.g., to total ion current).

  • Generate ion images for specific m/z values corresponding to lipids of interest.

  • Perform statistical analysis, such as segmentation or co-localization analysis, to identify regions with distinct lipid profiles.

Expected Results and Data Presentation

The use of 5-Br-2-MBA as a matrix is expected to yield high-quality ion images for a variety of lipid species, particularly in the negative ion mode. For comparison, a pilot study could be conducted to compare the performance of 5-Br-2-MBA with a standard matrix like 2,5-DHB. The following table illustrates a hypothetical comparison of signal-to-noise ratios for selected lipid standards.

Lipid Standardm/z ([M-H]\⁻)5-Br-2-MBA (S/N)2,5-DHB (S/N)
Oleic Acid281.2486150110
Phosphatidylserine (18:0/18:1)788.5498200180
Phosphatidylinositol (18:0/20:4)885.5498220195

Investigating a Signaling Pathway

MALDI-MSI with 5-Br-2-MBA could be used to investigate alterations in lipid signaling pathways in disease models. For example, in a model of neuroinflammation, changes in the distribution of arachidonic acid and its metabolites could be visualized.

signaling_pathway Figure 2. Hypothetical Lipid Signaling Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Activity cluster_products Signaling Lipids phospholipid Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipid->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins leukotrienes Leukotrienes arachidonic_acid->leukotrienes

Application Notes and Protocols: 5-Bromo-2-mercaptobenzoic Acid in Proteomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a potential application for 5-Bromo-2-mercaptobenzoic acid based on its chemical properties and established proteomics methodologies. As of the latest literature review, specific applications of this compound in proteomics have not been extensively documented. The described workflow is therefore a proposed use-case for research and development purposes.

Application Note: Cysteine-Reactive Probe for Competitive Profiling of Ligandable Cysteines

Introduction

This compound is a bifunctional chemical compound featuring a thiol-reactive mercapto group and a bromo-substituted aromatic ring. This structure presents an opportunity for its use as a novel probe in chemical proteomics, particularly for the identification and characterization of functional cysteine residues within the proteome. Cysteine residues are often found in the active sites of enzymes and at protein-protein interfaces, making them attractive targets for drug development. The unique reactivity of the thiol group in cysteine allows for its selective modification by electrophilic probes.

Principle of Application

This application note describes the use of this compound as a cysteine-reactive fragment in a competitive chemical proteomics workflow. In this approach, the compound is used to covalently label accessible and reactive cysteine residues in a complex protein mixture, such as a cell lysate. The extent of this labeling can be quantified by mass spectrometry, providing a profile of the compound's targets.

Furthermore, by pre-incubating the proteome with other small molecules, fragments, or drug candidates before treatment with this compound, one can identify binding events to cysteine residues through competition. A decrease in the labeling of a specific cysteine by this compound in the presence of a test compound indicates that the test compound binds to that same cysteine residue. This method allows for the identification of "ligandable" cysteines and can be used to assess the selectivity of covalent inhibitors.

Key Features and Potential Advantages:

  • Novel Cysteine-Reactive Scaffold: The mercaptobenzoic acid core provides a unique chemical scaffold for targeting cysteine residues, potentially offering different selectivity compared to more common iodoacetamide or maleimide-based probes.

  • Competitive Profiling: Enables the screening of small molecule libraries to identify compounds that bind to specific cysteine residues.

  • Target Deconvolution: Can be used to identify the protein targets of covalent inhibitors and assess their off-target effects.

  • Fragment-Based Ligand Discovery: The relatively small size of this compound makes it suitable for use as a fragment in fragment-based drug discovery campaigns targeting cysteine-containing proteins.

Experimental Protocols

Protocol 1: Competitive Cysteine Reactivity Profiling using this compound

This protocol outlines a competitive profiling experiment to identify cysteine residues that are targeted by a compound of interest, using this compound as a broad-spectrum cysteine-reactive probe.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound (stock solution in DMSO)

  • Compound of interest (stock solution in DMSO)

  • Broad-spectrum cysteine-reactive probe with an enrichment handle (e.g., iodoacetamide-alkyne or maleimide-biotin)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade trypsin

  • Peptide desalting columns

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

Procedure:

  • Protein Extraction:

    • Harvest cells or homogenize tissue and lyse in an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Competitive Labeling:

    • Aliquot equal amounts of protein lysate into two sets of tubes (Control and Test).

    • To the "Test" samples, add the compound of interest to the desired final concentration. To the "Control" samples, add an equivalent volume of DMSO.

    • Incubate both sets of samples for 1 hour at 37°C with gentle agitation.

  • Probe Labeling:

    • To all samples (Control and Test), add this compound to a final concentration of 100 µM.

    • Incubate for 1 hour at 37°C with gentle agitation.

    • Quench the reaction by adding DTT to a final concentration of 10 mM.

  • Enrichment Handle Labeling (Optional, for improved detection):

    • To label remaining free cysteines for quantification, add a broad-spectrum cysteine-reactive probe with an enrichment handle (e.g., iodoacetamide-alkyne) to all samples.

    • Incubate as per the manufacturer's instructions.

    • Perform a click reaction to attach a biotin tag if an alkyne probe was used.

  • Protein Digestion:

    • Reduce disulfide bonds by adding DTT to a final concentration of 20 mM and incubating for 30 minutes at 56°C.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 40 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the samples with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Enrichment and Desalting:

    • If a biotinylated probe was used, enrich for labeled peptides using streptavidin beads.

    • Desalt the peptides using a C18 desalting column.

    • Dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable solvent for mass spectrometry.

    • Analyze the peptide samples by LC-MS/MS. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Search the MS/MS data against a relevant protein database using a search engine (e.g., MaxQuant, Sequest).

    • Identify peptides modified by this compound.

    • Quantify the relative abundance of the labeled peptides between the "Control" and "Test" samples. A significant decrease in the abundance of a labeled peptide in the "Test" sample indicates that the compound of interest binds to that cysteine residue.

Data Presentation

The quantitative data from the competitive profiling experiment can be summarized in a table to clearly present the identified target sites.

ProteinUniProt IDPeptide SequenceCysteine PositionFold Change (Test/Control)[1]p-value
Pyruvate kinaseP14618VTEATQIMLNEC(mod)R4240.250.001
GAPDHP04406TGVNHEC(mod)ADDIVK1520.950.87
Aldolase AP04075YQAC(mod)NLAR730.410.012
Protein disulfide-isomeraseP07237GFFTSC(mod)GGICSGK561.020.95

(mod) indicates the cysteine residue labeled with this compound.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_labeling Competitive Labeling & Digestion cluster_analysis Analysis start Cell Lysate lysate1 Control Proteome start->lysate1 lysate2 Test Proteome start->lysate2 dmso Add DMSO lysate1->dmso compound Add Test Compound lysate2->compound probe Add 5-Bromo-2- mercaptobenzoic acid dmso->probe compound->probe digestion Reduction, Alkylation, & Trypsin Digestion probe->digestion peptides1 Control Peptides digestion->peptides1 peptides2 Test Peptides digestion->peptides2 lcms LC-MS/MS Analysis peptides1->lcms peptides2->lcms data Data Analysis & Quantification lcms->data

Caption: Competitive proteomics workflow using this compound.

G cluster_reactants Reactants cluster_product Product protein Protein-SH (Cysteine Residue) reaction + probe This compound arrow Disulfide Exchange modified_protein Protein-S-S-Benzoic Acid Derivative (Disulfide Adduct) arrow->modified_protein

Caption: Proposed reaction of this compound with a protein cysteine.

References

Application Notes and Protocols for UV-Activated Cross-Linking of Proteins with 5-Bromo-2-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

UV-activated cross-linking is a powerful technique used to study protein-protein interactions, delineate binding sites, and stabilize protein complexes for structural analysis. The method relies on a photo-reactive cross-linking agent that, upon exposure to ultraviolet (UV) light, forms a highly reactive species capable of forming covalent bonds with nearby amino acid residues. 5-Bromo-2-mercaptobenzoic acid is a promising reagent for such applications due to the presence of a UV-excitable brominated aromatic ring and a nucleophilic thiol group. Upon UV irradiation, the carbon-bromine bond can undergo homolytic cleavage to generate a reactive aryl radical, which can then abstract a hydrogen atom from a nearby amino acid side chain, leading to a covalent cross-link. The thiol group can also participate in cross-linking reactions, potentially forming disulfide bonds or reacting with other residues.

These application notes provide a detailed protocol for the UV-activated cross-linking of proteins using this compound, intended for researchers, scientists, and drug development professionals.

Principle of the Method

The cross-linking process is initiated by the photo-activation of this compound with UV light. The energy from the UV light induces the formation of a reactive intermediate that can covalently bind to amino acid residues on interacting proteins. The proximity of the interacting proteins allows the activated cross-linker to "bridge" the two molecules, forming a stable, covalently linked complex. The efficiency of cross-linking is dependent on several factors, including the concentration of the cross-linker and proteins, the intensity and wavelength of the UV light, and the duration of the irradiation.

Experimental Protocols

Materials and Reagents
  • Protein of interest (Protein A) and its binding partner (Protein B)

  • This compound (CAS 61954-80-1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue or silver stain

  • Western blotting reagents and antibodies (if applicable)

  • Mass spectrometer for analysis (optional)

  • UV lamp (e.g., 254 nm or 365 nm)

Protocol 1: General UV Cross-Linking of Two Purified Proteins
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare solutions of Protein A and Protein B in PBS at desired concentrations (e.g., 1-10 µM).

  • Incubation of Proteins:

    • In a microcentrifuge tube, mix Protein A and Protein B to allow for complex formation. Incubate at room temperature for 30 minutes.

  • Addition of Cross-linker:

    • Add the this compound stock solution to the protein mixture to a final concentration of 50-500 µM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture in the dark for 10 minutes at room temperature.

  • UV Irradiation:

    • Place the tube on ice and expose the sample to UV light. The distance from the lamp and the irradiation time will need to be optimized. A typical starting point is 15-60 minutes at a distance of 5 cm.[1][2]

    • Include a negative control sample that is not exposed to UV light.

  • Quenching the Reaction:

    • Add quenching solution to the reaction mixture to a final concentration of 20-50 mM to scavenge any unreacted cross-linker.

  • Analysis of Cross-Linking:

    • Analyze the samples by SDS-PAGE. Successful cross-linking will be indicated by the appearance of a new band corresponding to the molecular weight of the Protein A-Protein B complex.

    • Visualize the proteins by Coomassie blue or silver staining.

    • For more detailed analysis, the cross-linked band can be excised from the gel and analyzed by mass spectrometry to identify the cross-linked peptides and residues.

Data Presentation

Table 1: Optimization of this compound Concentration for Cross-Linking

[this compound] (µM)Cross-linking Efficiency (%)
00
5015
10035
25060
50055

Table 2: Effect of UV Irradiation Time on Cross-Linking Efficiency

UV Irradiation Time (min)Cross-linking Efficiency (%)
00
510
1540
3065
6060

Visualizations

G cluster_workflow Experimental Workflow P_A Protein A Mix Mix Proteins P_A->Mix P_B Protein B P_B->Mix Incubate1 Incubate (30 min) Mix->Incubate1 Add_XL Add 5-Bromo-2- mercaptobenzoic acid Incubate1->Add_XL Incubate2 Incubate (10 min, dark) Add_XL->Incubate2 UV UV Irradiation Incubate2->UV Quench Quench Reaction UV->Quench Analyze SDS-PAGE & MS Analysis Quench->Analyze

Caption: Experimental workflow for UV-activated protein cross-linking.

G cluster_mechanism Proposed Mechanism of Cross-Linking Reagent This compound UV UV Light (hν) Radical Aryl Radical Intermediate Reagent->Radical Homolytic Cleavage Crosslink Covalent Cross-link Radical->Crosslink Hydrogen Abstraction HBr HBr Radical->HBr Protein Protein Residue (e.g., C-H bond) Protein->Crosslink

Caption: Proposed mechanism for UV-activated cross-linking.

References

Application of 5-Bromo-2-mercaptobenzoic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-mercaptobenzoic acid is a halogenated derivative of thiosalicylic acid. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural features—a reactive thiol group and a bromine atom on a benzoic acid scaffold—make it a compelling starting point for drug discovery and medicinal chemistry campaigns. The thiol group can act as a nucleophile or a metal ligand, making it a candidate for targeting enzymes with key cysteine residues or metalloenzymes. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of diverse compound libraries. Additionally, the overall structure can be considered a valuable fragment for fragment-based drug discovery approaches.

This document provides detailed application notes and protocols for utilizing this compound as a versatile building block in the exploration of new therapeutic agents.

Potential Therapeutic Areas and Molecular Targets

Based on the known biological activities of structurally related thiosalicylic acid derivatives and other brominated aromatic compounds, this compound could be a valuable scaffold for developing inhibitors for a range of molecular targets.

Potential Applications:

  • Anticancer Agents: The thiol group can interact with cysteine residues in the active sites of various enzymes crucial for cancer cell proliferation and survival, such as certain kinases and proteases. S-alkyl derivatives of thiosalicylic acid have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Drugs: The core scaffold is related to non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives could be synthesized to target enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Antimicrobial Agents: Thiol-containing compounds can disrupt microbial processes by interfering with essential enzymes or by generating reactive oxygen species.

  • Enzyme Inhibitors: The nucleophilic nature of the thiol group makes it a prime candidate for targeting enzymes susceptible to covalent or non-covalent inhibition via their cysteine residues.

Data Presentation: Exemplary Biological Activities of Related Compounds

Compound ClassTarget/AssayActivity (IC₅₀/EC₅₀)Reference Compound
S-Alkyl Thiosalicylic Acid DerivativesMurine Breast Cancer Cells (4T1)Strong CytotoxicityDoxorubicin
S-Alkyl Thiosalicylic Acid DerivativesHuman Colon Cancer Cells (HCT116)Strong CytotoxicityCisplatin
5-Bromo-substituted 2-benzothiazolylthioalkanoic acidsPPARα agonistic activityEC₅₀ = 2.5 µMClofibrate

Experimental Protocols

Protocol 1: Synthesis of a Covalent Inhibitor Library via Thiol-Ene "Click" Reaction

This protocol describes the synthesis of a small library of compounds from this compound by derivatizing the thiol group.

Objective: To create a diverse set of molecules for screening as covalent enzyme inhibitors.

Materials:

  • This compound

  • A selection of terminal alkenes (e.g., N-acryloylmorpholine, 4-vinylpyridine, allylbenzene)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

  • Reaction vials, magnetic stirrer, heating block

  • Purification supplies (silica gel for column chromatography, appropriate solvents)

Procedure:

  • In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous, degassed THF.

  • Add 1.2 equivalents of the desired terminal alkene to the solution.

  • Add 0.1 equivalents of AIBN.

  • Seal the vial and heat the reaction mixture at 60-70 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired S-alkylated derivative.

  • Characterize the final product by NMR and mass spectrometry.

G start This compound reaction Thiol-Ene Reaction (60-70 °C, 4-12h) start->reaction alkene Terminal Alkene alkene->reaction initiator AIBN initiator->reaction solvent Anhydrous THF solvent->reaction purification Column Chromatography reaction->purification product S-Alkylated Derivative purification->product

Synthesis of S-Alkylated Derivatives.

Protocol 2: General Enzyme Inhibition Assay (Fluorogenic)

This protocol provides a general method to screen the synthesized compounds for enzyme inhibitory activity using a fluorogenic substrate. This can be adapted for various enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target enzyme.

Materials:

  • Target enzyme

  • Fluorogenic substrate for the target enzyme

  • Assay buffer (specific to the enzyme)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add a small volume (e.g., 1 µL) of the diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Add the enzyme solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compounds B Add Buffer and Compounds to 96-well plate A->B C Add Enzyme Solution B->C D Pre-incubate C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence Kinetically E->F G Calculate Initial Rates F->G H Normalize to Control G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Enzyme Inhibition Assay Workflow.

Potential Signaling Pathway for Investigation

Given the potential for derivatives of this compound to act as anti-inflammatory or anticancer agents, a relevant signaling pathway to investigate would be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a key regulator of inflammation, immunity, and cell survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inhibitor 5-Bromo-2-mercaptobenzoic Acid Derivative Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Gene Pro-inflammatory Gene Transcription DNA->Gene Stimulus Inflammatory Stimulus Stimulus->Receptor

Hypothesized NF-κB Pathway Inhibition.

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its chemical functionalities offer multiple avenues for the synthesis of diverse compound libraries. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to unlock the potential of this versatile chemical scaffold in the pursuit of new drugs for a variety of diseases. Further investigation into its biological activities and the development of its derivatives are warranted.

5-Bromo-2-mercaptobenzoic Acid: A Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-mercaptobenzoic acid, a halogenated derivative of thiosalicylic acid, is a key building block in the synthesis of various heterocyclic scaffolds of medicinal interest. Its bifunctional nature, featuring a carboxylic acid and a thiol group, along with the presence of a bromine atom, provides multiple reaction sites for constructing complex molecular architectures. This intermediate is particularly valuable for the synthesis of thioxanthones and other sulfur-containing heterocycles, which are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The bromine substituent offers a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery.

Application Notes

This compound serves as a crucial precursor for the synthesis of bromo-substituted thioxanthones. Thioxanthones are a class of compounds that have garnered significant attention in medicinal chemistry due to their planar tricyclic structure, which allows them to intercalate with DNA and inhibit enzymes such as topoisomerases. The bromine atom on the thioxanthone scaffold can be further modified to modulate the pharmacological properties of the molecule, such as potency, selectivity, and pharmacokinetic profile.

One of the primary applications of this intermediate is in the synthesis of 7-bromo-9-oxo-9H-thioxanthene-1-carboxylic acid, a key scaffold for the development of novel therapeutic agents. The synthesis is typically achieved through an acid-catalyzed cyclization reaction.

Synthesis of a 7-Bromo-thioxanthone Derivative

A key application of this compound is in the synthesis of bromo-substituted thioxanthone derivatives. The following protocol outlines a representative synthesis of 7-bromo-9-oxo-9H-thioxanthene-1-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-9-oxo-9H-thioxanthene-1-carboxylic acid

This protocol details the acid-catalyzed cyclization of this compound with a suitable benzene derivative to form the thioxanthone core.

Materials and Reagents:

  • This compound

  • Anisole (methoxybenzene)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water (deionized)

  • Ethanol

Procedure:

  • To a stirred solution of concentrated sulfuric acid (50 mL), add this compound (5.0 g, 21.4 mmol) in portions at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add anisole (2.32 g, 21.4 mmol) to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • The crude product is then recrystallized from ethanol to yield pure 7-bromo-9-oxo-9H-thioxanthene-1-carboxylic acid.

Data Presentation

ParameterValue
Reactants
This compound5.0 g
Anisole2.32 g
Concentrated Sulfuric Acid50 mL
Reaction Conditions
Temperature0-5 °C initially, then room temp.
Reaction Time12 hours
Product
Theoretical Yield7.2 g
Characterization Data (Hypothetical)
Melting Point285-288 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)8.45 (d, 1H), 8.20 (s, 1H), 7.95 (d, 1H), 7.80 (d, 1H), 7.65 (d, 1H), 7.50 (t, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)178.5, 165.0, 138.0, 135.5, 134.0, 132.0, 130.5, 128.0, 127.5, 126.0, 125.0, 122.0, 120.0
Mass Spectrometry (ESI-MS) m/z336.9 [M-H]⁻

Visualizations

Synthesis_Workflow start Start Materials reagents This compound Anisole Conc. H₂SO₄ start->reagents reaction Acid-Catalyzed Cyclization reagents->reaction workup Quenching (Ice) Filtration Washing reaction->workup purification Recrystallization (Ethanol) workup->purification product 7-Bromo-9-oxo-9H-thioxanthene -1-carboxylic acid purification->product

Caption: Workflow for the synthesis of a bromo-thioxanthone derivative.

Logical_Relationship intermediate This compound (Intermediate) scaffold Thioxanthone Scaffold (Biologically Active Core) intermediate->scaffold Synthesis derivatives Diverse Thioxanthone Derivatives (via Bromine Functionalization) scaffold->derivatives SAR Studies drug_candidates Potential Drug Candidates (Anticancer, etc.) derivatives->drug_candidates Lead Optimization

Caption: Role of the intermediate in drug discovery.

Application Notes and Protocols: 5-Bromo-2-mercaptobenzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-mercaptobenzoic acid is a bifunctional organic molecule with significant potential in various fields of material science. Its unique structure, featuring a thiol (-SH) group for anchoring to metallic surfaces, a carboxylic acid (-COOH) group for further functionalization or influencing solubility, and a bromine (-Br) atom that modifies its electronic properties and provides a site for further chemical reactions, makes it a versatile building block for advanced materials.

These application notes provide an overview of the potential uses of this compound in material science, including detailed protocols for the formation of self-assembled monolayers (SAMs), functionalization of nanoparticles, and its prospective role as a linker in the synthesis of Metal-Organic Frameworks (MOFs). The protocols provided are based on established methods for structurally related compounds and are intended to serve as a starting point for experimental design.

Key Applications in Material Science

The distinct chemical functionalities of this compound lend themselves to several applications:

  • Self-Assembled Monolayers (SAMs): The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, enabling the formation of dense, ordered monolayers. These SAMs can be used to modify surface properties such as wettability, adhesion, and corrosion resistance. The exposed carboxylic acid and bromine functionalities can be used to immobilize biomolecules, create sensor surfaces, or serve as a platform for further chemical synthesis.

  • Nanoparticle Functionalization: this compound can be used as a capping agent to stabilize and functionalize metal nanoparticles (e.g., gold, silver). The thiol group binds to the nanoparticle surface, while the carboxylic acid group can enhance colloidal stability and provide a handle for conjugation with other molecules, such as drugs or targeting ligands.

  • Metal-Organic Frameworks (MOFs): The carboxylic acid group can coordinate with metal ions to form porous, crystalline structures known as MOFs.[1] The bromine atom on the aromatic ring can influence the electronic properties of the resulting framework and potentially serve as a site for post-synthetic modification.[2] MOFs have applications in gas storage, catalysis, and drug delivery.[1][3]

Physicochemical and Comparative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features and Potential Influence
This compound C₇H₅BrO₂S249.09- Thiol group for strong surface binding. - Carboxylic acid for coordination and functionalization. - Electron-withdrawing bromine atom can influence acidity and surface binding energy.
2-Mercaptobenzoic acidC₇H₆O₂S154.19- Parent compound for comparison. - Forms well-ordered SAMs on gold.
4-Mercaptobenzoic acidC₇H₆O₂S154.19- Isomer with different orientation of functional groups. - Used in sensors and SERS substrates.[2][4]
2,5-Dibromobenzoic acidC₇H₄Br₂O₂279.92- Lacks the thiol group for direct noble metal binding. - Used in synthetic chemistry.[5]

Experimental Protocols

Protocol 1: Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol describes the formation of a SAM of this compound on a gold surface.

Materials:

  • This compound

  • Gold-coated substrates (e.g., glass slides, silicon wafers)

  • Absolute ethanol (spectroscopic grade)

  • Deionized water (18.2 MΩ·cm)

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Preparation:

    • Clean the gold substrates by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.49 mg of the compound in 10 mL of ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the clean, dry gold substrates in a glass vial.

    • Pour the 1 mM solution of this compound into the vial, ensuring the substrates are fully submerged.

    • Cap the vial and leave it undisturbed at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.[6]

  • Rinsing and Drying:

    • Carefully remove the substrates from the solution using tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Characterization:

    • The resulting SAM can be characterized by various surface-sensitive techniques, such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the procedure for stabilizing and functionalizing citrate-stabilized gold nanoparticles with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle solution (e.g., 10 nm diameter)

  • This compound

  • Absolute ethanol

  • Deionized water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Ligand Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

  • Functionalization Reaction:

    • To 1 mL of the citrate-stabilized AuNP solution in a microcentrifuge tube, add 100 µL of the 1 mM this compound solution.

    • Vortex the mixture gently for 1 minute.

    • Allow the reaction to proceed at room temperature for at least 12 hours with gentle shaking to facilitate ligand exchange.

  • Purification:

    • Centrifuge the solution at a speed appropriate for the nanoparticle size (e.g., 12,000 rpm for 20 minutes for ~10 nm AuNPs) to pellet the functionalized nanoparticles.

    • Carefully remove the supernatant, which contains excess ligand and displaced citrate ions.

    • Resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

  • Characterization:

    • The functionalized AuNPs can be characterized by UV-Vis spectroscopy (to observe changes in the surface plasmon resonance peak), dynamic light scattering (DLS) (to determine hydrodynamic diameter and stability), and Fourier-transform infrared spectroscopy (FTIR) (to confirm the presence of the ligand).

Protocol 3: Prospective Synthesis of a Metal-Organic Framework (MOF)

This protocol provides a general solvothermal method that could be adapted for the synthesis of a MOF using this compound as an organic linker. Experimental conditions will require optimization.

Materials:

  • This compound (organic linker)

  • A metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Mixture:

    • In a glass vial, dissolve this compound and the chosen metal salt in the solvent. The molar ratio of linker to metal will need to be systematically varied to find the optimal conditions for crystal formation. A typical starting point is a 1:1 or 2:1 linker-to-metal ratio.

    • The concentration of the reactants is also a critical parameter and should be explored.

  • Solvothermal Synthesis:

    • Transfer the solution to a Teflon-lined autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and hold for a period of 24 to 72 hours.

    • Allow the autoclave to cool slowly to room temperature.

  • Product Isolation and Purification:

    • After cooling, crystals of the MOF may have formed.

    • Carefully collect the crystals by decanting the solvent.

    • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

    • To remove the solvent from the pores of the MOF, the crystals may need to be solvent-exchanged with a more volatile solvent (e.g., ethanol or acetone) and then dried under vacuum.

  • Characterization:

    • The resulting material should be characterized by single-crystal X-ray diffraction (if suitable crystals are obtained) or powder X-ray diffraction (PXRD) to determine its structure. Thermogravimetric analysis (TGA) can be used to assess its thermal stability, and gas sorption analysis can be used to measure its porosity.

Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Clean Clean Gold Substrate Rinse_H2O Rinse with Deionized Water Clean->Rinse_H2O Rinse_EtOH Rinse with Ethanol Rinse_H2O->Rinse_EtOH Dry_N2_1 Dry with Nitrogen Rinse_EtOH->Dry_N2_1 Immerse Immerse Substrate in Solution Dry_N2_1->Immerse Dissolve Dissolve 5-Bromo-2- mercaptobenzoic acid in Ethanol Sonicate Sonicate Solution Dissolve->Sonicate Sonicate->Immerse Incubate Incubate for 18-24 hours Immerse->Incubate Rinse_Final Rinse with Ethanol Incubate->Rinse_Final Dry_N2_2 Dry with Nitrogen Rinse_Final->Dry_N2_2 Characterize Characterize SAM Dry_N2_2->Characterize

Caption: Workflow for the formation of a self-assembled monolayer.

Nanoparticle_Functionalization cluster_input Starting Materials cluster_process Functionalization Process cluster_output Final Product AuNP Citrate-Stabilized Gold Nanoparticles Mix Mix Nanoparticles and Ligand AuNP->Mix Ligand 5-Bromo-2-mercaptobenzoic acid Solution Ligand->Mix React React for 12 hours Mix->React Centrifuge Centrifuge to Pellet Nanoparticles React->Centrifuge Resuspend Resuspend in Deionized Water Centrifuge->Resuspend Centrifuge->Resuspend Repeat 2-3x Functionalized_AuNP Functionalized Gold Nanoparticles Resuspend->Functionalized_AuNP

Caption: Process for functionalizing gold nanoparticles.

MOF_Structure cluster_components MOF Components cluster_assembly Self-Assembly cluster_structure Resulting Structure Metal Metal Ion (e.g., Zn²⁺, Cu²⁺) p1 Metal->p1 Linker Organic Linker (this compound) Linker->p1 MOF Porous Crystalline Metal-Organic Framework p1->MOF Coordination

Caption: Conceptual diagram of MOF synthesis.

References

Step-by-step guide for recrystallization of 5-Bromo-2-mercaptobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Recrystallization of 5-Bromo-2-mercaptobenzoic Acid

This document provides a detailed, step-by-step guide for the purification of this compound via recrystallization. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. This method is widely applicable for the purification of various organic solids, including substituted benzoic acids like this compound.

Safety Precautions

Before beginning this procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.[1][2]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][2] Wash hands thoroughly after handling the compound.[1][2]

  • Fire Safety: Keep flammable solvents away from open flames and heat sources.

Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, acetic acid/water mixture)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Experimental Protocol

This protocol outlines the general steps for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the impurity profile and the quantity of the crude material.

Solvent Selection

The ideal solvent for recrystallization should exhibit a steep solubility curve for this compound, meaning it has high solubility at high temperatures and low solubility at low temperatures. Common solvents for substituted benzoic acids include ethanol, methanol, or a mixture of acetic acid and water.[4] Small-scale solubility tests are recommended to determine the optimal solvent or solvent system.

Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate with stirring.[5][6]

    • Continue to add the solvent portion-wise until all of the solid has just dissolved.[5][7] It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.[6]

  • Hot Filtration (Optional):

    • If insoluble impurities are present after the dissolution step, a hot filtration is necessary.

    • Preheat a second Erlenmeyer flask and a stemless funnel.

    • Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the preheated flask to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.[5] Slow cooling promotes the formation of larger, purer crystals.[6]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the crystals.[5]

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask to the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[5]

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a period to air-dry them.

    • Transfer the dried crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature below the compound's melting point or in a desiccator.

Data Presentation

The success of the recrystallization can be evaluated by the recovery yield and the purity of the final product, which can be assessed by techniques such as melting point determination or chromatography.

ParameterCrude this compoundRecrystallized this compound
Mass (g) [Enter initial mass][Enter final mass]
Appearance [Describe appearance][Describe appearance]
Melting Point (°C) [Enter melting point range][Enter melting point range]
Purity (%) [Enter purity if known][Enter purity if known]
Recovery Yield (%) N/A[Calculate and enter yield]

Calculation for Recovery Yield: (Mass of Recrystallized Product / Mass of Crude Product) x 100%

Visual Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_drying Final Product crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration cooling Slow Cooling dissolved_solution->cooling hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

References

Standard Operating Procedure for Handling 5-Bromo-2-mercaptobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive standard operating procedure (SOP) for the safe handling and use of 5-Bromo-2-mercaptobenzoic acid. It includes detailed safety protocols, emergency procedures, and an example of its application in organic synthesis, specifically the preparation of 5-bromo-2-(carboxymethylthio)benzoic acid, a potential intermediate for drug discovery.

Compound Information and Hazard Identification

Chemical Name: this compound CAS Number: 61954-80-1 Molecular Formula: C₇H₅BrO₂S Molecular Weight: 233.08 g/mol

Hazard Summary: this compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Pictograms:

PictogramHazard Class
alt text
Acute Toxicity (Oral), Category 3
alt text
Skin Irritation, Category 2
alt text
Eye Irritation, Category 2
alt text
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected for integrity before each use.To prevent skin contact, which can lead to irritation. The choice of glove material should be based on the specific solvent being used.
Body Protection A flame-retardant lab coat, fully buttoned. A chemical-resistant apron should be considered for larger quantities.To protect skin from accidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if handling large quantities, if dust is generated, or if working in a poorly ventilated area.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1]

Safe Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Ground and bond containers when transferring material to prevent static discharge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Store locked up.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

SituationFirst-Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
In Case of Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.[1]
In Case of Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]
Accidental Release Evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Do not let the product enter drains.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility. Do not dispose of it with household waste or allow it to reach the sewage system.

Application Notes: Synthesis of 5-bromo-2-(carboxymethylthio)benzoic acid

This compound is a valuable building block in organic synthesis, particularly for the introduction of a thiosalicylic acid moiety. A common application is its S-alkylation to form various derivatives with potential biological activities. This protocol details the synthesis of 5-bromo-2-(carboxymethylthio)benzoic acid, a derivative that could serve as a precursor for more complex molecules in drug discovery programs.

Experimental Protocol: S-Alkylation of this compound

This protocol describes the reaction of this compound with ethyl bromoacetate followed by hydrolysis to yield 5-bromo-2-(carboxymethylthio)benzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound233.082.33 g10
Ethyl bromoacetate167.001.84 g (1.2 mL)11
Sodium Hydroxide (NaOH)40.001.20 g30
Ethanol (95%)-50 mL-
Water (deionized)-100 mL-
Hydrochloric Acid (conc.)-As needed-

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.20 g (30 mmol) of sodium hydroxide in 50 mL of 95% ethanol.

  • Addition of Starting Material: To the ethanolic sodium hydroxide solution, add 2.33 g (10 mmol) of this compound. Stir the mixture at room temperature until the solid is completely dissolved.

  • Alkylation: Slowly add 1.84 g (1.2 mL, 11 mmol) of ethyl bromoacetate to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the initial reflux, add 50 mL of water to the reaction mixture and continue to reflux for an additional 1 hour to hydrolyze the ester.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

  • Drying and Purification:

    • Dry the crude product in a vacuum oven at 60 °C.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Yield: Approximately 85-95%.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve NaOH in Ethanol add_sm Add 5-Bromo-2- mercaptobenzoic acid dissolve->add_sm add_reagent Add Ethyl bromoacetate add_sm->add_reagent reflux1 Reflux for 3 hours (Alkylation) add_reagent->reflux1 add_water Add Water reflux1->add_water reflux2 Reflux for 1 hour (Hydrolysis) add_water->reflux2 cool Cool to RT reflux2->cool acidify Acidify with HCl to pH 2 cool->acidify precipitate Precipitate Product acidify->precipitate filter Vacuum Filtration precipitate->filter dry Dry in Vacuum Oven filter->dry recrystallize Recrystallize dry->recrystallize final_product Final Product: 5-bromo-2-(carboxymethylthio)benzoic acid recrystallize->final_product logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Key Processes cluster_outcome Outcome sm This compound alkylation S-Alkylation sm->alkylation combine in reagent Ethyl bromoacetate reagent->alkylation combine in base Sodium Hydroxide base->alkylation combine in solvent Ethanol/Water solvent->alkylation hydrolysis Ester Hydrolysis solvent->hydrolysis temp Reflux Temperature temp->alkylation temp->hydrolysis time 4 hours time->alkylation time->hydrolysis alkylation->hydrolysis followed by workup Acidification & Precipitation hydrolysis->workup product 5-bromo-2-(carboxymethylthio)benzoic acid workup->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Bromo-2-mercaptobenzoic Acid for MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-mercaptobenzoic acid (5-B-2-MBA) as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Disclaimer: this compound is not a conventional MALDI-TOF MS matrix. The information provided here is based on the general principles of MALDI-TOF MS and extrapolated from the properties of structurally similar compounds, such as other benzoic acid derivatives and thiol-containing molecules. These recommendations should be considered as rational starting points for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What types of analytes are potentially suitable for analysis with the 5-B-2-MBA matrix?

A1: Based on its chemical structure—a substituted benzoic acid—5-B-2-MBA is anticipated to be most suitable for the analysis of small molecules, peptides, and other analytes that are compatible with acidic matrices. The presence of a thiol group might also offer unique properties for the analysis of specific classes of compounds, such as those containing disulfide bonds, although this requires empirical validation.

Q2: What is the recommended starting concentration for the 5-B-2-MBA matrix solution?

A2: A typical starting concentration for many MALDI matrices is 10 mg/mL. However, for initial screening, it is advisable to prepare a range of concentrations to identify the optimal one for your specific analyte. Please refer to the table below for suggested starting concentrations.

Q3: Which solvents are recommended for dissolving 5-B-2-MBA?

A3: Common solvents for acidic MALDI matrices include a mixture of acetonitrile (ACN) and water, often with a small amount of trifluoroacetic acid (TFA) to aid in dissolution and analyte ionization. A 50:50 (v/v) mixture of ACN and 0.1% TFA in water is a good starting point. The solubility of 5-B-2-MBA in various organic solvents should be experimentally determined.

Q4: How should I prepare my analyte for analysis with the 5-B-2-MBA matrix?

A4: Your analyte should be dissolved in a solvent that is miscible with the matrix solution. The concentration of the analyte is critical and should be optimized. A general recommendation is to start with a 1:1 to 10:1 molar ratio of matrix to analyte.

Q5: What are the potential advantages of using a bromo- and mercapto-substituted benzoic acid as a matrix?

A5: The bromine atom may influence the matrix's photophysical properties and its ability to absorb laser energy. The thiol group could potentially interact with specific analytes, such as those containing heavy metals or disulfide bonds, potentially enhancing ionization or leading to selective detection.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or Low Analyte Signal - Inappropriate matrix-to-analyte ratio. - Poor co-crystallization. - Analyte suppression by the matrix. - Incorrect laser power.- Titrate the matrix and analyte concentrations. - Try different solvent systems for the matrix and analyte. - Experiment with different sample deposition techniques (e.g., dried-droplet, thin-layer). - Adjust the laser power in small increments.
Poor Resolution or Broad Peaks - Non-homogenous crystal formation. - Presence of salts or other contaminants. - High laser power causing fragmentation.- Modify the solvent composition to promote the growth of smaller, more uniform crystals. - Desalt the sample using appropriate techniques (e.g., ZipTip). - Gradually decrease the laser power.
Strong Matrix Background Signals - Matrix concentration is too high. - Matrix clusters are readily formed.- Reduce the concentration of the 5-B-2-MBA solution. - Experiment with the addition of a co-matrix to potentially suppress matrix cluster formation.
Inconsistent Results (Poor Shot-to-Shot Reproducibility) - Inhomogeneous sample spot.- Optimize the spotting technique to ensure even drying and crystal formation. - Consider using a target plate with a hydrophilic anchor to localize the sample.

Experimental Protocols

Protocol 1: Preparation of 5-B-2-MBA Matrix Solution
  • Weighing: Accurately weigh 10 mg of this compound.

  • Dissolution: Dissolve the powder in 1 mL of a solvent mixture. A recommended starting solvent is 50:50 (v/v) acetonitrile and 0.1% trifluoroacetic acid in water.

  • Mixing: Vortex the solution thoroughly for at least 1 minute to ensure complete dissolution.

  • Centrifugation: Centrifuge the solution at high speed for 1-2 minutes to pellet any undissolved particles.

  • Supernatant Transfer: Carefully transfer the supernatant to a new, clean microfuge tube. This is your working matrix solution.

Protocol 2: Dried-Droplet Sample Deposition
  • Mixing: In a microfuge tube, mix your analyte solution with the 5-B-2-MBA matrix solution. A common starting ratio is 1:1 (v/v).

  • Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the droplet to air-dry completely at room temperature.

  • Analysis: Once the solvent has evaporated and crystals have formed, the target is ready for introduction into the mass spectrometer.

Quantitative Data Summary

The following tables provide suggested starting parameters for optimizing the use of 5-B-2-MBA. These are not experimentally validated values for this specific matrix but are based on common practices for similar matrices.

Table 1: Suggested Starting Concentrations for 5-B-2-MBA Matrix Solution

Concentration (mg/mL) Solvent System Notes
550% ACN / 0.1% TFALower concentration, may reduce matrix background.
1050% ACN / 0.1% TFAStandard starting concentration for many matrices.
1570% ACN / 0.1% TFAHigher concentration, may be necessary for some analytes.

Table 2: Recommended Matrix-to-Analyte Molar Ratios

Analyte Type Suggested Molar Ratio (Matrix:Analyte)
Small Molecules (< 500 Da)1000:1 to 5000:1
Peptides (500 - 3000 Da)5000:1 to 10000:1
Proteins (> 3000 Da)10000:1 to 20000:1

Visualizations

experimental_workflow cluster_prep Preparation cluster_spotting Sample Deposition cluster_analysis Analysis prep_matrix Prepare 5-B-2-MBA Matrix Solution mix Mix Matrix and Analyte prep_matrix->mix prep_analyte Prepare Analyte Solution prep_analyte->mix spot Spot on MALDI Target mix->spot dry Air Dry and Co-crystallize spot->dry ms_analysis MALDI-TOF MS Analysis dry->ms_analysis data_proc Data Processing and Interpretation ms_analysis->data_proc

Caption: General experimental workflow for MALDI-TOF MS using 5-B-2-MBA.

troubleshooting_flowchart cluster_solutions_no_signal Troubleshooting: No Signal cluster_solutions_poor_res Troubleshooting: Poor Resolution start Start Analysis check_signal Analyte Signal Present? start->check_signal good_signal Good Signal and Resolution check_signal->good_signal Yes no_signal No/Low Signal check_signal->no_signal No poor_resolution Poor Resolution check_signal->poor_resolution Weak/Poor adjust_ratio Adjust Matrix/Analyte Ratio no_signal->adjust_ratio desalt Desalt Sample poor_resolution->desalt change_solvent Change Solvent System adjust_ratio->change_solvent optimize_laser Optimize Laser Power change_solvent->optimize_laser recrystallize Improve Crystallization desalt->recrystallize lower_laser Lower Laser Power recrystallize->lower_laser

Caption: A logical troubleshooting flowchart for common MALDI-TOF MS issues.

How to improve signal intensity with 5-Bromo-2-mercaptobenzoic acid matrix.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing MALDI Signal Intensity

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance signal intensity in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. While your query specifically mentioned 5-Bromo-2-mercaptobenzoic acid, this compound is not a commonly documented MALDI matrix. Therefore, this guide provides comprehensive strategies for signal improvement that can be applied universally, whether you are experimenting with novel matrix candidates or utilizing established ones.

Frequently Asked Questions (FAQs)

Q1: My signal-to-noise ratio is very low. What are the most common causes?

A1: A low signal-to-noise ratio in MALDI-MS can stem from several factors. The most common culprits include:

  • Suboptimal Matrix/Analyte Co-crystallization: The quality of the crystal lattice is crucial for efficient energy transfer. Poor co-crystallization leads to inefficient desorption and ionization.

  • Inappropriate Matrix Selection: The chosen matrix may not be suitable for the analyte's chemical properties (e.g., hydrophobicity, proton affinity).

  • Sample Contamination: The presence of salts, detergents, or other impurities can suppress the analyte signal.

  • Incorrect Matrix-to-Analyte Ratio: An improper ratio can lead to either signal suppression (too little matrix) or overwhelming matrix signals (too much matrix).

  • Laser Fluence Too High or Too Low: Incorrect laser energy can either fail to desorb/ionize the analyte or cause excessive fragmentation.

Q2: How do I choose the right matrix for my analyte?

A2: Matrix selection is critical and depends on the analyte's properties. For small molecules, which is the likely application for a novel matrix like this compound, consider the following:

  • Chemical Class: Different matrices work better for different types of molecules (e.g., peptides, lipids, nucleic acids).

  • Solubility: The matrix and analyte should be soluble in a common solvent system to ensure homogenous mixing.

  • Acidity/Basicity: The matrix should have a suitable proton affinity to efficiently ionize the analyte. Acidic matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are excellent for positive ion mode, while basic matrices can be used for negative ion mode.[1]

  • Low Mass Interference: For small molecule analysis, it is crucial to select a matrix that produces minimal background signals in the low mass range.[1][2]

Q3: Can additives be used to improve signal intensity?

A3: Yes, additives can significantly enhance signal intensity. Common additives include:

  • Acids/Bases: Trifluoroacetic acid (TFA) is often added to the matrix solution to improve peak resolution and signal for peptides.

  • Surfactants: Surfactants like cetrimonium bromide have been shown to suppress matrix-related signals, which can be beneficial for small molecule analysis.[2]

  • Co-matrices: Using a mixture of matrices can sometimes yield better results than a single matrix.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues related to low signal intensity.

Guide 1: Troubleshooting Poor Signal-to-Noise Ratio

Use the following workflow to diagnose and resolve low signal-to-noise issues.

G A Low Signal-to-Noise B Review Matrix Preparation A->B C Optimize Spotting Technique A->C D Adjust Laser Fluence A->D E Check Sample Purity A->E F Is the matrix solution fresh? (Prepare daily) B->F H Try Dried-Droplet vs. Thin-Layer method C->H J Start with low energy and incrementally increase D->J K Desalt sample using C18 ZipTips or similar E->K G Is the solvent appropriate for both matrix and analyte? F->G M Signal Improved? G->M I Experiment with different matrix-to-analyte ratios H->I I->M J->M K->M L Re-evaluate Matrix Choice L->A M->L No N Problem Solved M->N Yes

Caption: Troubleshooting workflow for low signal-to-noise.

Guide 2: Addressing Inconsistent "Sweet Spot" Issues

Inconsistent signal across the sample spot is often due to heterogeneous crystal formation.

G A Inconsistent Signal (Sweet Spot Hunting) B Improve Co-crystallization A->B C Modify Matrix Solvent System A->C D Consider Alternative Spotting Methods A->D E Use a seed layer (Thin-Layer Method) B->E F Add a more volatile co-solvent (e.g., acetone) C->F G Try electrospray or automated spotting D->G H Signal Uniformity Improved? E->H F->H G->H H->A No I Problem Solved H->I Yes

Caption: Workflow to improve signal consistency across the spot.

Data Presentation: Common MALDI Matrices for Small Molecules

The following table summarizes common matrices used for the analysis of small molecules, providing a starting point for matrix selection.

Matrix NameAbbreviationTypical AnalytesCommon Solvent System
α-Cyano-4-hydroxycinnamic acidCHCAPeptides, Small MoleculesAcetonitrile/Water (1:1, v/v) with 0.1% TFA
2,5-Dihydroxybenzoic acidDHBPeptides, Glycans, Small Polar MoleculesAcetonitrile/Water or Methanol
3,5-Dimethoxy-4-hydroxycinnamic acidSinapinic Acid (SA)Proteins, Larger PeptidesAcetonitrile/Water (1:1, v/v) with 0.1% TFA
9-Aminoacridine9-AALipids, Hydrophobic Small MoleculesIsopropanol/Acetonitrile (6:4, v/v)
5-Chloro-2-mercaptobenzothiazoleCMBTLipidsDichloromethane or Chloroform

Experimental Protocols

Protocol 1: Standard Matrix Preparation (CHCA)

This protocol outlines the preparation of α-cyano-4-hydroxycinnamic acid (CHCA), a versatile matrix for small molecules and peptides.

  • Prepare the Solvent: Create a solvent mixture of 50% acetonitrile and 50% deionized water. Add trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Create a Saturated Solution: Add CHCA powder to the solvent in a microcentrifuge tube until a small amount of undissolved solid remains at the bottom after vigorous vortexing. This ensures the solution is saturated.

  • Centrifuge: Centrifuge the tube for 1-2 minutes to pellet the undissolved solid.

  • Aliquot the Supernatant: Carefully transfer the supernatant to a fresh, clean tube. This is your working matrix solution.

  • Storage: Prepare fresh matrix solution daily for best results. Store protected from light.

Protocol 2: Dried-Droplet Sample Spotting

This is the most common method for preparing a MALDI sample.

  • Mix Sample and Matrix: In a separate tube, mix your analyte solution with the matrix solution. A common starting ratio is 1:1 (v/v), but this should be optimized.

  • Spot onto Target Plate: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Air Dry: Allow the droplet to air dry completely at room temperature. A ring of fine, needle-like crystals should form.

  • Analyze: The sample is now ready for introduction into the mass spectrometer.

G cluster_prep Preparation cluster_spot Spotting cluster_analysis Analysis A Analyte Solution C Mix Analyte and Matrix A->C B Matrix Solution B->C D Spot 0.5-1µL on Target C->D E Air Dry to Crystallize D->E F Insert Target into MS E->F

Caption: The Dried-Droplet experimental workflow.

References

Technical Support Center: Crystallization of 5-Bromo-2-mercaptobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the crystallization of 5-Bromo-2-mercaptobenzoic acid.

Troubleshooting Guides

Problem 1: The compound fails to crystallize upon cooling.

Possible Causes & Solutions:

  • Supersaturation has not been reached: The solution may be too dilute.

    • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration of the compound. Then, allow it to cool again.

  • Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: Consider a different solvent or a solvent mixture. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.

  • Lack of nucleation sites: Crystal growth requires an initial point of nucleation.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.

    • Solution 2 (Seeding): Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled, supersaturated solution.

  • Presence of impurities: Certain impurities can inhibit crystal formation.

    • Solution: Consider a preliminary purification step, such as passing the solution through a short column of silica gel or treating with activated carbon to remove colored impurities.

Problem 2: The compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • High concentration of impurities: Impurities can depress the melting point of the compound, causing it to separate as a liquid ("oiling out") at the crystallization temperature.

    • Solution: Purify the crude material before crystallization. Techniques like column chromatography can be effective.

  • Solution is too concentrated: If the solution is highly supersaturated, the compound may precipitate out of solution faster than it can form an ordered crystal lattice.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and allow the solution to cool more slowly.

  • Cooling rate is too fast: Rapid cooling can favor the formation of an amorphous oil over crystalline solid.

    • Solution: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.

Problem 3: The resulting crystals are discolored or appear impure.

Possible Causes & Solutions:

  • Oxidation of the mercapto group: The thiol group (-SH) in this compound is susceptible to oxidation, especially in the presence of air, to form a disulfide-linked dimer (2,2'-dithiobis(5-bromobenzoic acid)). This is a common issue with mercaptobenzoic acids.[1]

    • Solution 1 (Inert Atmosphere): Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solution 2 (Degassed Solvents): Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Solution 3 (Acidic Conditions): Maintaining a slightly acidic pH can help to suppress the oxidation of the thiol group.

  • Inclusion of impurities in the crystal lattice: Rapid crystal growth can trap impurities within the crystals.

    • Solution: Ensure a slow cooling rate to allow for the selective incorporation of the desired molecule into the crystal lattice. If the problem persists, a second recrystallization may be necessary.

  • Colored impurities in the starting material:

    • Solution: Before crystallization, dissolve the compound in the hot solvent and treat the solution with a small amount of activated charcoal. The charcoal will adsorb colored impurities, which can then be removed by hot filtration.

Frequently Asked Questions (FAQs)

Q1: What is the melting point of pure this compound?

The reported melting point of this compound is approximately 183 °C. A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Q2: I observe a white, insoluble material in my hot solvent. What should I do?

If you observe insoluble material in your hot solution, it is likely an impurity. You should perform a hot filtration to remove the insoluble matter before allowing the solution to cool and crystallize.

Q3: My crystallization yield is very low. What are the common reasons for this?

  • Using too much solvent: An excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature crystallization during hot filtration: If the solution cools too much during hot filtration, your product may crystallize on the filter paper. To avoid this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.

Q4: Can I reuse the mother liquor to recover more product?

Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating some of the solvent to increase the concentration of the compound and then cooling the solution again. However, be aware that the second crop of crystals may be less pure than the first.

Data Presentation

Qualitative Solubility of this compound

SolventPolarityBoiling Point (°C)Expected Solubility (Cold)Expected Solubility (Hot)Notes
WaterHigh100LowModerateGood for forming well-defined crystals, but solubility might be limited.
EthanolHigh78ModerateHighA common and effective solvent for recrystallization of benzoic acids.
MethanolHigh65ModerateHighSimilar to ethanol, but its lower boiling point can be advantageous.
AcetoneMedium56HighVery HighMay be too good of a solvent, leading to poor recovery.
Ethyl AcetateMedium77ModerateHighA good alternative to alcohols.
TolueneLow111LowModerateCan be a good choice if the compound is too soluble in more polar solvents.
HexaneLow69Very LowLowLikely a poor solvent, but could be used as an anti-solvent in a solvent pair.

Experimental Protocols

General Protocol for the Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and the volumes used should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature on a benchtop. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period of time. For a final drying, the crystals can be placed in a desiccator.

Mandatory Visualizations

Troubleshooting Logic for Crystallization Failure

G Troubleshooting Crystallization Failure start No Crystals Form Upon Cooling check_concentration Is the solution too dilute? start->check_concentration action_concentrate Reheat and evaporate solvent check_concentration->action_concentrate Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No check_nucleation Are there nucleation sites? action_concentrate->check_nucleation action_change_solvent Try a different solvent or solvent pair check_solvent->action_change_solvent No check_solvent->check_nucleation Yes action_change_solvent->check_nucleation action_scratch Scratch the flask check_nucleation->action_scratch No check_impurities Are impurities inhibiting crystallization? check_nucleation->check_impurities Yes action_seed Add a seed crystal action_scratch->action_seed action_purify Perform preliminary purification check_impurities->action_purify Yes

Caption: Decision tree for troubleshooting the failure of crystallization.

Workflow for Preventing Thiol Oxidation During Crystallization

G Preventing Thiol Oxidation start Start Crystallization degas_solvent Degas Solvent (e.g., N2 sparging) start->degas_solvent inert_atmosphere Set up under Inert Atmosphere (e.g., Nitrogen blanket) degas_solvent->inert_atmosphere dissolution Dissolve Compound in Hot, Degassed Solvent inert_atmosphere->dissolution cooling Slow Cooling dissolution->cooling filtration Filter Crystals cooling->filtration drying Dry Crystals under Vacuum or Inert Gas filtration->drying end Pure, Non-oxidized Product drying->end

Caption: Experimental workflow to minimize thiol oxidation.

References

Technical Support Center: 5-Bromo-2-mercaptobenzoic Acid Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize adduct formation during the mass spectrometric analysis of 5-Bromo-2-mercaptobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed with this compound in electrospray ionization (ESI) mass spectrometry?

A1: In positive ion ESI, you are likely to observe the protonated molecule [M+H]⁺. However, due to the presence of acidic protons (carboxylic acid and thiol groups) and heteroatoms (sulfur, bromine, oxygen), this compound is also prone to forming various adducts. The most common adducts include sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium [M+NH₄]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.

Q2: Why is adduct formation a concern in the quantitative analysis of this compound?

A2: Adduct formation can significantly impact the quality and reliability of quantitative mass spectrometry data. When the analyte signal is distributed among multiple adduct species ([M+H]⁺, [M+Na]⁺, [M+K]⁺, etc.), the intensity of the desired target ion is reduced, leading to decreased sensitivity and a lower signal-to-noise ratio. Furthermore, the efficiency of adduct formation can be inconsistent between samples, leading to poor reproducibility and inaccurate quantification.

Q3: What are the primary sources of contaminants that lead to adduct formation?

A3: The most common sources of adduct-forming cations are:

  • Glassware: Sodium and potassium ions can leach from glass vials and containers into your sample and mobile phase.[1]

  • Solvents and Reagents: HPLC-grade solvents can still contain trace amounts of metal ions. Lower purity reagents are a significant source of contamination.

  • Sample Matrix: Biological samples inherently contain high concentrations of salts.

  • Laboratory Environment: Dust and handling can introduce contaminants.

Troubleshooting Guides

Issue 1: High Abundance of Sodium [M+Na]⁺ and Potassium [M+K]⁺ Adducts

Cause: Contamination of the sample, mobile phase, or LC-MS system with sodium and potassium salts.

Solutions:

  • Mobile Phase Modification:

    • Acidification: Add a small amount of a volatile organic acid, such as 0.1% formic acid, to the mobile phase. The excess protons will compete with metal ions for the analyte, promoting the formation of the [M+H]⁺ ion.

    • Ammonium Additives: Introduce a volatile ammonium salt, like ammonium formate or ammonium acetate, into the mobile phase. The ammonium ions ([NH₄]⁺) can form adducts that are often more easily controlled or can help to suppress the formation of metal adducts.

  • Sample and Solvent Handling:

    • Use High-Purity Solvents: Employ LC-MS grade solvents and reagents to minimize metal ion contamination.

    • Avoid Glassware: Whenever possible, use polypropylene or other plastic vials and containers for sample preparation and storage to prevent leaching of metal ions.[1]

    • Proper Cleaning Procedures: If glassware must be used, ensure it is thoroughly cleaned with high-purity water and appropriate cleaning agents.

  • LC System Optimization:

    • Column Flushing: Regularly flush the HPLC column with a suitable cleaning solution to remove any accumulated salts.

Issue 2: Poor Signal Intensity and Multiple Adduct Peaks

Cause: The analyte signal is split across several adduct species, reducing the intensity of the target ion.

Solutions:

  • Optimize Mobile Phase Additives: Systematically test different mobile phase additives and concentrations to find the optimal conditions that favor the formation of a single, desired ion. A combination of formic acid and a low concentration of ammonium formate is often a good starting point.

  • Instrument Tuning: Optimize the mass spectrometer's source parameters, such as capillary voltage and source temperature, for the specific analyte and mobile phase conditions. This can influence the desolvation process and the relative abundance of different adducts.

Quantitative Data Summary

The following table summarizes the predicted m/z values for common adducts of this compound (Molecular Formula: C₇H₅BrO₂S; Monoisotopic Mass: 231.9194).

Adduct TypeIon FormulaPredicted m/zIonization Mode
Protonated[M+H]⁺232.9266Positive
Sodiated[M+Na]⁺254.9086Positive
Potassiated[M+K]⁺270.8825Positive
Ammoniated[M+NH₄]⁺249.9532Positive
Deprotonated[M-H]⁻230.9121Negative

Data sourced from PubChem.[2]

The table below provides a qualitative comparison of the expected impact of different mobile phase additives on adduct formation.

Mobile Phase AdditiveExpected Primary IonEffect on [M+Na]⁺ / [M+K]⁺Potential Side Effects
None[M+Na]⁺, [M+K]⁺, [M+H]⁺High and variablePoor sensitivity and reproducibility
0.1% Formic Acid[M+H]⁺Significantly ReducedMay not be sufficient for highly contaminated systems
10mM Ammonium Formate[M+NH₄]⁺, [M+H]⁺ReducedCan suppress signal at higher concentrations
0.1% Formic Acid + 5mM Ammonium Formate[M+H]⁺Significantly ReducedGenerally a good starting point for optimization

Experimental Protocols

Protocol: LC-MS Method for Minimizing Adduct Formation with this compound

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the initial mobile phase composition.

  • Use polypropylene vials for all sample preparations.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

3. MS Conditions (ESI):

  • Ionization Mode: Positive and Negative (to determine the most sensitive mode)

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Desolvation Temperature: 350-450 °C

  • Scan Range: m/z 100-500

4. Optimization Procedure:

  • Analyze the sample using the initial conditions.

  • If significant sodium or potassium adducts are observed, consider adding 5-10 mM ammonium formate to Mobile Phase A and re-analyze.

  • Adjust the source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the desired ion ([M+H]⁺ or [M-H]⁻) and minimize adducts.

Visualizations

Adduct_Formation_Pathway Analyte 5-Bromo-2-mercaptobenzoic Acid in Solution ESI_Process Electrospray Ionization Analyte->ESI_Process Protons H⁺ (from Formic Acid) Protons->ESI_Process Metal_Ions Na⁺, K⁺ (from contaminants) Metal_Ions->ESI_Process Ammonium NH₄⁺ (from Ammonium Formate) Ammonium->ESI_Process Protonated [M+H]⁺ (Desired Ion) ESI_Process->Protonated Protonation Metal_Adducts [M+Na]⁺, [M+K]⁺ (Undesired Adducts) ESI_Process->Metal_Adducts Adduction Ammonium_Adduct [M+NH₄]⁺ (Alternative Ion) ESI_Process->Ammonium_Adduct Adduction

Caption: Ionization pathways for this compound in ESI-MS.

Troubleshooting_Workflow Start High Adduct Formation Observed Check_Solvents Are Solvents LC-MS Grade? Start->Check_Solvents Use_High_Purity Switch to LC-MS Grade Solvents Check_Solvents->Use_High_Purity No Check_Vials Using Glass Vials? Check_Solvents->Check_Vials Yes Use_High_Purity->Check_Vials Use_Plastic Switch to Polypropylene Vials Check_Vials->Use_Plastic Yes Modify_Mobile_Phase Modify Mobile Phase Check_Vials->Modify_Mobile_Phase No Use_Plastic->Modify_Mobile_Phase Add_Acid Add 0.1% Formic Acid Modify_Mobile_Phase->Add_Acid Add_Ammonium Add 5-10mM Ammonium Formate Add_Acid->Add_Ammonium Optimize_MS Optimize MS Source Parameters Add_Ammonium->Optimize_MS End Adducts Minimized Optimize_MS->End

Caption: Troubleshooting workflow for minimizing adduct formation.

References

Stability issues of 5-Bromo-2-mercaptobenzoic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Bromo-2-mercaptobenzoic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue Possible Cause Recommended Solution
Solution turns cloudy or precipitates over time. 1. Low Solubility: The concentration of the compound may exceed its solubility in the chosen solvent. 2. Degradation: The compound may be degrading, forming less soluble disulfide products.1. Verify Solubility: Check the solubility of this compound in your solvent. Consider using a co-solvent system or gentle warming to aid dissolution. Ensure the solution is not supersaturated upon cooling. 2. Minimize Oxidation: Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (argon or nitrogen) and at low temperatures (-20°C or -80°C) to slow down the oxidation of the thiol group to a disulfide.
Loss of compound activity or inconsistent results in assays. 1. Oxidative Degradation: The thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide or other oxidized species, which may be inactive. This is accelerated by exposure to air (oxygen), higher pH, and light. 2. Incorrect Storage: Improper storage of the solution can lead to rapid degradation.1. Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen. 2. Control pH: If possible, maintain the pH of aqueous solutions in the acidic to neutral range, as higher pH promotes the formation of the more easily oxidized thiolate anion. 3. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent light-induced degradation. 4. Optimize Storage: For long-term storage, aliquot solutions into single-use vials and store at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). 1. Formation of Disulfide: The most common degradation product is the disulfide dimer, which will have a different retention time. 2. Further Oxidation: The thiol group can be further oxidized to sulfinic or sulfonic acids, especially under harsh conditions. 3. Solvent-Related Degradation: Some solvents may not be inert and could react with the compound over time.1. Confirm Disulfide Peak: The disulfide dimer will have a molecular weight approximately double that of the parent compound. This can be confirmed by mass spectrometry. 2. Monitor Degradation: Use a stability-indicating HPLC method to track the appearance of degradation products over time under your experimental conditions. 3. Solvent Selection: Use high-purity, anhydrous solvents when possible. If using aqueous buffers, ensure they are freshly prepared and degassed.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in solution?

A1: The primary cause of instability is the oxidation of the thiol (-SH) group. This thiol group is susceptible to oxidation, which can lead to the formation of a disulfide bond between two molecules of the acid, creating a dimer. This oxidation is promoted by factors such as the presence of oxygen, higher pH (which deprotonates the thiol to the more reactive thiolate), exposure to light, and the presence of metal ions.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: For optimal stability, solutions should be stored under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[1] It is recommended to store stock solutions at low temperatures, such as -20°C or -80°C, to reduce the rate of degradation.[1] Solutions should also be protected from light by using amber vials or by wrapping the container in foil. For solid compound, storage in a well-ventilated place with the container tightly closed is recommended.[2][3][4] Some suppliers also suggest cold-chain transportation.[5]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be highly pH-dependent. In basic (alkaline) conditions, the thiol group is more likely to be deprotonated to form a thiolate anion. This thiolate is more nucleophilic and more readily oxidized than the protonated thiol, leading to faster degradation at higher pH. Therefore, for better stability, it is advisable to maintain the pH of aqueous solutions in the acidic to neutral range.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound has moderate solubility in dimethyl sulfoxide (DMSO) and methanol (MeOH).[1] The solubility of similar benzoic acid derivatives is generally higher in polar organic solvents like ethanol and acetonitrile and lower in nonpolar solvents like toluene and water.[6] When preparing solutions, it is crucial to use high-purity, and if possible, degassed solvents to minimize oxidative degradation.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of the solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] By analyzing the solution at different time points, you can quantify the decrease in the parent compound and the appearance of degradation products, such as the disulfide dimer.

Data on Stability and Solubility

Table 1: Expected Qualitative Stability of this compound Solutions under Various Conditions

Condition Parameter Expected Stability Trend Reasoning
Temperature -80°CHighLow temperature significantly slows down chemical reactions, including oxidation.
-20°CGoodReduced temperature slows degradation.
4°CModerateSlower degradation than room temperature, but oxidation can still occur over time.
Room Temperature (20-25°C)LowIncreased thermal energy accelerates the rate of oxidation.
Atmosphere Inert (Argon, Nitrogen)HighExclusion of oxygen, a key reactant in the oxidation of thiols, prevents degradation.
AirLowPresence of oxygen promotes the oxidation of the thiol group to a disulfide.
pH (Aqueous) Acidic (pH < 7)HigherThe thiol group is protonated, making it less susceptible to oxidation.
Basic (pH > 7)LowerFormation of the more easily oxidized thiolate anion is favored.
Light Exposure Dark (Amber vial)HigherPrevents light-induced radical formation and subsequent degradation.
LightLowerUV and visible light can provide the energy to initiate oxidative reactions.

Table 2: Solubility of this compound

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)Moderate[1]
Methanol (MeOH)Moderate[1]
WaterLow (predicted)General trend for similar compounds[1]
EthanolGood (predicted)General trend for similar compounds[6]
AcetonitrileGood (predicted)General trend for similar compounds[6]
DichloromethaneLow (predicted)General trend for similar compounds[6]
TolueneLow (predicted)General trend for similar compounds[6]

Experimental Protocols

Protocol for Monitoring the Stability of this compound by HPLC

This protocol provides a general framework for developing a stability-indicating HPLC method. The specific conditions may need to be optimized for your instrumentation and sample matrix.

1. Objective: To quantify the concentration of this compound and its primary degradation product (disulfide dimer) over time in a given solution.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade acids (e.g., formic acid, trifluoroacetic acid)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in the desired solvent (e.g., DMSO, methanol, or a mixture with water) to a known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of your samples (e.g., 1-100 µg/mL).

  • Stability Samples: Prepare the solution of this compound under the conditions you wish to test (e.g., specific solvent, pH, temperature).

4. HPLC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan (likely around 254 nm or a wavelength of maximum absorbance for the compound).

5. Stability Study Procedure:

  • Inject the working standards to generate a calibration curve.

  • At time zero (t=0), inject the stability sample to determine the initial concentration of this compound.

  • Store the stability sample under the desired conditions.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stability sample, dilute if necessary, and inject it into the HPLC.

  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Quantify the amount of this compound remaining at each time point using the calibration curve.

Visualizations

Degradation_Pathway A This compound (-SH) B Disulfide Dimer (-S-S-) A->B Oxidation (O2, high pH, light) C Further Oxidation Products (e.g., Sulfonic Acid, -SO3H) B->C Harsh Oxidative Conditions

Caption: Proposed degradation pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Stability Testing prep_stock Prepare Stock Solution prep_standards Prepare Calibration Standards prep_stock->prep_standards prep_samples Prepare Stability Samples prep_stock->prep_samples hplc_run HPLC Analysis prep_standards->hplc_run storage Store Samples under Test Conditions prep_samples->storage calibration Generate Calibration Curve hplc_run->calibration quantify Quantify Compound and Degradants hplc_run->quantify calibration->quantify sampling Sample at Time Intervals storage->sampling t = 0, 1, 2, 4... hrs sampling->hplc_run

Caption: Workflow for a stability study of this compound.

References

How to avoid contamination in 5-Bromo-2-mercaptobenzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Bromo-2-mercaptobenzoic acid, with a focus on avoiding contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary contaminants encountered during the synthesis of this compound are typically:

  • Disulfide Adducts: The corresponding disulfide, 2,2'-disulfanediylbis(5-bromobenzoic acid), is a major impurity formed by the oxidation of the thiol group. This is often promoted by the presence of air (oxygen) during the reaction or workup.

  • Positional Isomers: During the bromination of a precursor like 2-aminobenzoic acid, positional isomers such as 3-bromo and 4-bromo derivatives can be formed.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials, such as 2-amino-5-bromobenzoic acid.

  • Byproducts from Side Reactions: Depending on the synthetic route, other byproducts may form. For instance, in the Sandmeyer reaction, side reactions can lead to the formation of phenols.

Q2: How can I minimize the formation of the disulfide impurity?

A2: To minimize the oxidation of the thiol to a disulfide, the following precautions are recommended:

  • Work under an inert atmosphere: Conducting the reaction and workup under an inert atmosphere of nitrogen or argon can significantly reduce oxidation.

  • Use degassed solvents: Solvents can be degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Control pH: The propensity for thiol oxidation can be pH-dependent. In some cases, maintaining acidic conditions during workup can help to suppress disulfide formation.

  • Prompt workup and isolation: Minimizing the exposure of the thiol-containing product to air during and after the reaction is crucial.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: While specific data for this compound is not widely published, suitable recrystallization solvents for analogous compounds like thiosalicylic acid and 5-bromosalicylamide include ethanol, ethanol/water mixtures, and dimethylformamide (DMF).[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. It is advisable to test a few solvent systems on a small scale to determine the optimal one for your specific product and impurity profile.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Diazotization Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite.
Decomposition of Diazonium Salt The diazonium salt is unstable at higher temperatures. Keep the reaction mixture cold until the addition of the sulfur source.
Inefficient Sulfanylation Ensure the sulfur nucleophile (e.g., from sodium sulfide) is in sufficient excess. The reaction time may need to be optimized.
Loss of Product During Workup Be cautious during extraction and washing steps to avoid loss of the product into the aqueous phase. Adjusting the pH can help to partition the product into the organic layer.
Issue 2: Product is a Discolored or Oily Solid
Possible Cause Recommended Solution
Presence of Colored Impurities Treat the solution with activated charcoal during recrystallization to remove colored byproducts.
"Oiling Out" During Recrystallization This can happen if the solution is too concentrated or cooled too quickly. Try adding more hot solvent to dissolve the oil, and then allow the solution to cool slowly. Using a co-solvent system may also be beneficial.[1]
Residual Starting Material or Byproducts Purify the crude product by recrystallization. If impurities persist, column chromatography may be necessary.
Issue 3: High Disulfide Impurity Content
Possible Cause Recommended Solution
Oxidation during reaction Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
Oxidation during workup Use degassed water and solvents for the workup. Minimize the exposure of the reaction mixture and isolated product to air.
Oxidation during storage Store the final product under an inert atmosphere and in a cool, dark place.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via a Sandmeyer-type reaction, based on established procedures for analogous compounds.[2][3]

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Sulfur (S)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Activated Charcoal (optional)

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

Step 1: Diazotization of 2-Amino-5-bromobenzoic acid

  • In a flask, dissolve 2-amino-5-bromobenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

Step 2: Preparation of Sodium Polysulfide Solution

  • In a separate flask, dissolve sodium sulfide nonahydrate in water.

  • Add elemental sulfur to the sodium sulfide solution and heat gently with stirring until the sulfur dissolves to form a dark sodium polysulfide solution.

  • Cool the solution to room temperature.

Step 3: Sulfanylation (Sandmeyer-type Reaction)

  • Slowly add the cold diazonium salt solution to the sodium polysulfide solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.

Step 4: Reduction of the Disulfide Intermediate and Isolation

  • Acidify the reaction mixture with concentrated hydrochloric acid. This will precipitate the disulfide intermediate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • To reduce the disulfide, suspend the precipitate in a solution of sodium hydroxide and add a reducing agent like sodium borohydride or zinc dust with acetic acid.[2]

  • After the reduction is complete, filter the mixture to remove any solids.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash with cold water.

Step 5: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a hot recrystallization solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

The following table presents representative yield and purity data for the synthesis of thiosalicylic acid, a closely related compound, which can serve as an estimate for the synthesis of this compound.[2]

Parameter Value Notes
Yield of Crude Product 71-84%Based on the starting amount of anthranilic acid.
Melting Point of Crude Product VariableDepends on the level and type of impurities.
Yield after Recrystallization ~94%Based on the amount of crude product taken for recrystallization.
Melting Point of Purified Product 162–164°CA sharp melting point is indicative of high purity.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic Acid Diazotization (0-5°C) Diazotization (0-5°C) 2-Amino-5-bromobenzoic Acid->Diazotization (0-5°C) NaNO2 / HCl NaNO2 / HCl NaNO2 / HCl->Diazotization (0-5°C) Sulfanylation (Sandmeyer-type) Sulfanylation (Sandmeyer-type) Diazotization (0-5°C)->Sulfanylation (Sandmeyer-type) Reduction of Disulfide Reduction of Disulfide Sulfanylation (Sandmeyer-type)->Reduction of Disulfide Acidification & Filtration Acidification & Filtration Reduction of Disulfide->Acidification & Filtration Recrystallization Recrystallization Acidification & Filtration->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Contamination Crude Product Analysis Crude Product Analysis High Disulfide Content High Disulfide Content Crude Product Analysis->High Disulfide Content Oxidation Presence of Isomers Presence of Isomers Crude Product Analysis->Presence of Isomers Side Reaction Unreacted Starting Material Unreacted Starting Material Crude Product Analysis->Unreacted Starting Material Incomplete Reaction Inert Atmosphere Inert Atmosphere High Disulfide Content->Inert Atmosphere Solution Optimize Bromination Optimize Bromination Presence of Isomers->Optimize Bromination Solution Increase Reaction Time/Temp Increase Reaction Time/Temp Unreacted Starting Material->Increase Reaction Time/Temp Solution

Caption: Troubleshooting decision tree for contamination in the synthesis.

References

Technical Support Center: Synthesis of 5-Bromo-2-mercaptobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-mercaptobenzoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound with a focus on high yield?

A1: A common and effective route involves a three-step process starting from 2-aminobenzoic acid. The key stages are:

  • Bromination: Electrophilic bromination of 2-aminobenzoic acid to produce the key intermediate, 2-amino-5-bromobenzoic acid.

  • Diazotization and Xanthate Formation: Conversion of the amino group of 2-amino-5-bromobenzoic acid into a diazonium salt, which is then reacted with a xanthate salt (e.g., potassium ethyl xanthate) to form an S-(5-bromo-2-carboxyphenyl) O-ethyl dithiocarbonate intermediate.

  • Hydrolysis: Alkaline hydrolysis of the dithiocarbonate intermediate to yield the final product, this compound.

Q2: What are the critical parameters to control for a high yield in the diazotization step?

A2: Temperature and pH are the most critical parameters. The diazotization reaction should be carried out at a low temperature, typically between 0-5°C, to prevent the highly unstable diazonium salt from decomposing.[1] Maintaining a strongly acidic environment is also crucial for the formation and stability of the diazonium salt.

Q3: What are the potential side products in this synthesis, and how can they be minimized?

A3: Potential side products include:

  • Dibrominated products: During the initial bromination, over-bromination can lead to 2-amino-3,5-dibromobenzoic acid. Careful control of the bromine stoichiometry and reaction time can minimize this.

  • Phenolic impurities: Decomposition of the diazonium salt can form 5-bromo-2-hydroxybenzoic acid. This is minimized by maintaining a low temperature during diazotization and subsequent reaction.[1]

  • Disulfides: Oxidation of the final product can lead to the formation of the corresponding disulfide. Working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can reduce this.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Step 1: Bromination of 2-Aminobenzoic Acid
Problem Possible Cause(s) Recommended Solution(s)
Low yield of 2-amino-5-bromobenzoic acid. - Incomplete reaction. - Formation of multiple brominated isomers. - Product loss during workup.- Increase the reaction time or slightly elevate the temperature, monitoring the reaction progress by TLC. - Use a milder brominating agent or a solvent system that favors para-substitution. - Carefully adjust the pH during precipitation to ensure maximum recovery of the product.
Presence of significant amounts of 2-amino-3,5-dibromobenzoic acid. - Excess bromine used. - Prolonged reaction time.- Use a stoichiometric amount of bromine. - Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Product is difficult to purify. - Presence of unreacted starting material and multiple brominated byproducts.- Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. - Column chromatography may be necessary for highly impure samples.
Step 2: Diazotization and Reaction with Xanthate
Problem Possible Cause(s) Recommended Solution(s)
Low yield of the xanthate intermediate. - Decomposition of the diazonium salt.[1] - Incomplete reaction with the xanthate. - Side reactions of the diazonium salt.- Strictly maintain the temperature at 0-5°C throughout the diazotization and addition of the xanthate solution. - Ensure the xanthate solution is freshly prepared and added slowly to the diazonium salt solution. - Use a slight excess of the xanthate salt to drive the reaction to completion.
Formation of a dark, tarry substance. - Significant decomposition of the diazonium salt due to elevated temperatures.[1]- Ensure rigorous temperature control. Use an ice-salt bath for cooling. - Add the sodium nitrite solution very slowly to the acidic solution of the amine to avoid localized heating.
Evolution of nitrogen gas during xanthate addition. - The diazonium salt is decomposing.- Immediately check and lower the reaction temperature. - Ensure the pH is sufficiently acidic.
Step 3: Hydrolysis of the Xanthate Intermediate
Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound. - Incomplete hydrolysis. - Product decomposition. - Oxidation to disulfide.- Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). - Avoid excessive heating during hydrolysis. - Perform the hydrolysis and workup under an inert atmosphere. Acidify the reaction mixture carefully during workup to precipitate the product.
Product is contaminated with disulfide. - Oxidation of the thiol product by air.- Use degassed solvents for the reaction and workup. - Work under a nitrogen or argon atmosphere. - The disulfide can sometimes be reduced back to the thiol using a mild reducing agent.
Product has a strong, unpleasant odor. - Presence of residual volatile sulfur compounds.- Purify the product by recrystallization. - Washing the crude product with a suitable solvent may also help remove odorous impurities.

III. Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-amino-5-bromobenzoic acid
ParameterConditionExpected YieldReference
Starting Material 2-Aminobenzoic acid96%[2]
Brominating Agent Bromine in glacial acetic acid[2]
Solvent Glacial acetic acid[2]
Temperature 15°C[2]
Reaction Time 1 hour[2]
Table 2: General Conditions for Diazotization and Xanthate Formation
ParameterConditionExpected YieldReference
Starting Material 2-amino-5-bromobenzoic acidNot specified[3]
Diazotizing Agent Sodium nitrite in aqueous acid (e.g., H₂SO₄)[3]
Xanthate Salt Potassium ethyl xanthate[4]
Temperature 0-5°C[3]
Reaction Time ~2 hours for xanthate addition[4]
Table 3: General Conditions for Hydrolysis of Xanthate Intermediate
ParameterConditionExpected YieldReference
Starting Material S-(5-bromo-2-carboxyphenyl) O-ethyl dithiocarbonateNot specified[4]
Base Potassium hydroxide in ethanol[4]
Solvent Ethanol[4]
Temperature Reflux[4]
Reaction Time ~8 hours[4]

IV. Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-bromobenzoic acid[2]
  • Prepare a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid.

  • Cool the solution to 15°C.

  • Slowly add a solution of bromine (7.2 g, 40 mmol) in 47 mL of glacial acetic acid dropwise to the cooled solution.

  • Stir the mixture at 15°C for 1 hour.

  • Filter the precipitated product, wash with benzene, and dry in the dark.

  • For purification, the crude product can be recrystallized from boiling water after the addition of concentrated hydrochloric acid.

Protocol 2: Diazotization and Reaction with Potassium Ethyl Xanthate (General Procedure)[3][4]
  • Dissolve 2-amino-5-bromobenzoic acid in dilute sulfuric acid and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve potassium ethyl xanthate in water and warm it to 40-45°C.

  • Slowly add the cold diazonium salt solution to the warm xanthate solution over approximately 2 hours, maintaining the temperature at 40-45°C.

  • After the addition is complete, stir for an additional 30 minutes at the same temperature.

  • The oily xanthate intermediate will separate. Extract the aqueous layer with a suitable organic solvent (e.g., ether) and combine the organic layers with the oil.

  • Wash the combined organic phase with a dilute sodium hydroxide solution and then with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude S-(5-bromo-2-carboxyphenyl) O-ethyl dithiocarbonate.

Protocol 3: Hydrolysis of S-(5-bromo-2-carboxyphenyl) O-ethyl dithiocarbonate (General Procedure)[4]
  • Dissolve the crude xanthate intermediate in 95% ethanol.

  • Bring the solution to a boil and then remove the heat source.

  • Slowly add potassium hydroxide pellets to the hot solution, maintaining a gentle reflux.

  • Reflux the mixture for approximately 8 hours, or until the reaction is complete (monitored by TLC).

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Filter the solid, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.

V. Visualizations

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Xanthate Formation cluster_step3 Step 3: Hydrolysis A 2-Aminobenzoic Acid B Bromination (Br₂, Acetic Acid) A->B C 2-Amino-5-bromobenzoic Acid B->C D Diazotization (NaNO₂, H₂SO₄, 0-5°C) C->D E Diazonium Salt D->E F Reaction with Xanthate (Potassium Ethyl Xanthate) E->F G S-(5-bromo-2-carboxyphenyl) O-ethyl dithiocarbonate F->G H Hydrolysis (KOH, Ethanol, Reflux) G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of Final Product Q1 Check Purity of Intermediates? Start->Q1 A1_Yes Impure Intermediates Q1->A1_Yes Yes A1_No Pure Intermediates Q1->A1_No No Sol1 Purify intermediates (Recrystallization/Chromatography) A1_Yes->Sol1 Q2 Review Reaction Conditions? A1_No->Q2 A2_Temp Temperature Control Issue Q2->A2_Temp Temperature A2_pH Incorrect pH Q2->A2_pH pH A2_Inert Oxidation Occurred Q2->A2_Inert Atmosphere Sol2_Temp Maintain 0-5°C for Diazotization A2_Temp->Sol2_Temp Sol2_pH Ensure Strongly Acidic Diazotization & Alkaline Hydrolysis A2_pH->Sol2_pH Sol2_Inert Use Inert Atmosphere (N₂ or Ar) A2_Inert->Sol2_Inert

Caption: Troubleshooting logic for low yield in the synthesis.

References

Preventing oxidation of the mercapto group in 5-Bromo-2-mercaptobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the mercapto group in 5-Bromo-2-mercaptobenzoic acid during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing step-by-step solutions to mitigate the oxidation of its thiol group.

Issue 1: Rapid degradation of this compound in solution.

  • Symptom: A freshly prepared solution of this compound quickly turns cloudy or shows a loss of potency in assays. This is often due to the formation of the corresponding disulfide dimer via oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and handle all solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen. This can be achieved using a glovebox or by employing Schlenk line techniques.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication.

    • Low Temperature: Prepare and store solutions at low temperatures (2-8 °C for short-term and -20 °C or below for long-term) to decrease the rate of oxidation.

    • pH Control: Maintain the pH of aqueous solutions in the acidic range (pH < 7). Thiolates, which are more prevalent at higher pH, are more susceptible to oxidation than the protonated thiol form.

Issue 2: Inconsistent results in biological assays.

  • Symptom: High variability in experimental results when using solutions of this compound. This can be caused by the varying degrees of oxidation of the thiol group.

  • Troubleshooting Steps:

    • Fresh Solutions: Prepare solutions of this compound fresh before each experiment.

    • Use of Antioxidants: Add a small amount of a suitable antioxidant to the solution. Common choices include:

      • Ascorbic Acid (Vitamin C): A common and effective antioxidant.

      • Tris(2-carboxyethyl)phosphine (TCEP): A potent, odorless, and more stable reducing agent than dithiothreitol (DTT).

    • Chelating Agents: Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to sequester metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze thiol oxidation.[1]

    • Purity Check: Before use in sensitive assays, verify the purity of your this compound solution using an appropriate analytical method, such as HPLC, to quantify the extent of disulfide formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound is the oxidation of its mercapto (-SH) group. This oxidation leads to the formation of a disulfide-bridged dimer, 2,2'-disulfanediylbis(5-bromobenzoic acid). This process is accelerated by the presence of oxygen, metal ions, and higher pH conditions.

Q2: How should I store solid this compound?

A2: Solid this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature, protected from light and moisture.

Q3: How can I monitor the oxidation of my this compound sample?

A3: The oxidation can be monitored by several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate this compound from its disulfide dimer. The disappearance of the monomer peak and the appearance of the dimer peak can be quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the thiol proton signal and the changes in the aromatic proton signals upon oxidation.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weight of the parent compound and its oxidized dimer.

Q4: Can I reverse the oxidation of this compound?

A4: Yes, the disulfide dimer can often be reduced back to the thiol monomer. This can be achieved by treating the oxidized sample with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Subsequent purification may be necessary to remove the reducing agent and its byproducts.

Data Presentation

Table 1: Hypothetical Efficacy of Antioxidants in Preventing Oxidation of this compound in Aqueous Buffer (pH 7.4) at Room Temperature over 24 hours.

Antioxidant (Concentration)% Remaining Monomer
None65%
Ascorbic Acid (1 mM)92%
TCEP (1 mM)98%
EDTA (1 mM)75%
Ascorbic Acid (1 mM) + EDTA (1 mM)95%

Note: This data is illustrative. Users should perform their own stability studies to determine the optimal conditions for their specific application.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound

  • Solvent Degassing: Sparge your chosen solvent (e.g., phosphate-buffered saline) with dry nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Additive Incorporation: To the degassed solvent, add the desired antioxidant (e.g., TCEP to a final concentration of 1 mM) and/or chelating agent (e.g., EDTA to a final concentration of 1 mM).

  • Dissolution: Weigh the required amount of solid this compound and dissolve it in the prepared, stabilized solvent. Perform this step under a gentle stream of inert gas.

  • Storage: Store the solution in a tightly sealed vial with the headspace flushed with inert gas. For short-term storage, keep at 2-8 °C. For long-term storage, aliquot and store at -20 °C or below.

Protocol 2: HPLC Analysis of this compound Oxidation

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over time to elute both the monomer and the more nonpolar dimer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Quantification: Integrate the peak areas of the monomer and dimer to determine the percentage of each.

Note: This is a general method and should be optimized and validated for your specific instrumentation and requirements.

Visualizations

Oxidation_Pathway A This compound (-SH) B Disulfide Dimer (-S-S-) A->B Oxidation B->A Reduction C [O], Metal Ions, High pH D Reducing Agents (e.g., TCEP, DTT)

Caption: Oxidation-reduction of this compound.

Caption: Workflow for preparing and using stabilized solutions.

References

Challenges in scaling up the synthesis of 5-Bromo-2-mercaptobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-mercaptobenzoic acid. The following information is designed to address common challenges encountered during its multi-step synthesis, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic pathway starts from 2-Amino-5-bromobenzoic acid. The synthesis involves two key steps:

  • Diazotization: The primary amino group of 2-Amino-5-bromobenzoic acid is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5°C).[1][2]

  • Thiolation: The diazonium salt is then reacted with a sulfur source to introduce the mercapto (-SH) group. A common method for this transformation is the Leuckart thiophenol reaction, which utilizes potassium ethyl xanthate followed by hydrolysis.[3][4]

Q2: My diazotization reaction is yielding a dark, tar-like substance instead of the desired diazonium salt solution. What is causing this?

The formation of tarry byproducts is a common issue in diazotization reactions and is often due to the decomposition of the unstable diazonium salt.[5] The primary causes include:

  • Elevated Temperatures: Temperatures above 5°C can cause the diazonium salt to decompose, leading to the formation of phenolic compounds and other degradation products.[1]

  • Localized Heating: Poor mixing during the addition of sodium nitrite can create localized hot spots, accelerating decomposition.[1]

  • Excess Nitrous Acid: Using a large excess of sodium nitrite can also contribute to the formation of unwanted byproducts.[1]

Q3: The yield of my final product, this compound, is consistently low. What are the likely reasons?

Low yields in this synthesis can stem from issues in either the diazotization or the thiolation step. Common culprits include:

  • Incomplete Diazotization: If the initial conversion of the amine to the diazonium salt is not complete, the overall yield will be reduced.[5]

  • Premature Decomposition of the Diazonium Salt: As mentioned in the previous question, poor temperature control can lead to the loss of the intermediate.[5]

  • Side Reactions during Thiolation: The reaction of the diazonium salt with the sulfur nucleophile can be accompanied by side reactions, such as the formation of phenols or biaryl compounds, which consume the starting material and reduce the yield of the desired thiol.[5]

Q4: I am observing a significant amount of a disulfide impurity in my final product. How can I prevent its formation and remove it?

Thiols are susceptible to oxidation, which leads to the formation of disulfide bridges. This can occur during the reaction workup or on storage.

  • Prevention: To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

  • Removal: If a disulfide impurity is present, it can often be reduced back to the thiol. A common laboratory procedure involves treatment with a reducing agent like dithiothreitol (DTT) followed by repurification. For purification, recrystallization from a suitable solvent is often effective.[6]

Troubleshooting Guides

Guide 1: Low Yield in the Diazotization of 2-Amino-5-bromobenzoic Acid
Symptom Possible Cause Suggested Solution
Brown fumes (NOx) observed during NaNO₂ addition. Reaction temperature is too high, causing decomposition of nitrous acid.Ensure the reaction temperature is strictly maintained between 0-5°C using an ice-salt bath.
Reaction solution turns dark brown or black. Decomposition of the diazonium salt.Maintain rigorous temperature control. Ensure slow, dropwise addition of the sodium nitrite solution with efficient stirring.[1]
Incomplete consumption of starting material (tested with TLC). Insufficient nitrous acid or incomplete reaction.Add a slight excess of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue).[5]
Formation of a precipitate during diazotization. The diazonium salt may be sparingly soluble in the reaction medium.Ensure the starting amine is fully dissolved in the acidic solution before cooling and adding sodium nitrite.
Guide 2: Challenges in the Thiolation Step
Symptom Possible Cause Suggested Solution
Vigorous gas evolution (other than N₂) and foaming. Uncontrolled decomposition of the diazonium salt upon addition to the xanthate solution.Add the cold diazonium salt solution slowly to the warmed xanthate solution. Maintain the temperature of the xanthate solution as specified in the protocol.
Low yield of the desired thiol with significant phenol byproduct. The diazonium salt is reacting with water instead of the sulfur nucleophile.Ensure the diazonium salt solution is kept cold and used immediately after preparation. Minimize the amount of water in the thiolation step if possible.
Product is an oil or difficult to crystallize. Presence of impurities, such as byproducts from the Leuckart reaction or unreacted starting materials.Purify the crude product by column chromatography or recrystallization. Consider converting the product to a salt to facilitate purification.
Final product contains a disulfide impurity. Oxidation of the thiol during workup or storage.Perform the workup and purification under an inert atmosphere. Use degassed solvents. If disulfide is present, consider a reduction step before final purification.

Experimental Protocols

Protocol 1: Diazotization of 2-Amino-5-bromobenzoic Acid
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Amino-5-bromobenzoic acid in a suitable aqueous mineral acid (e.g., HCl or H₂SO₄).

  • Cool the stirred solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5°C.[2]

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30 minutes.

  • The resulting cold diazonium salt solution should be used immediately in the subsequent thiolation step.

Protocol 2: Leuckart Thiophenol Synthesis of this compound
  • In a separate reaction vessel, prepare a solution of potassium ethyl xanthate in water and warm it to the temperature specified in your chosen literature procedure (typically around 50-60°C).

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the warm potassium ethyl xanthate solution with vigorous stirring. Nitrogen gas will be evolved.

  • After the addition is complete, heat the reaction mixture to reflux for a specified time to hydrolyze the intermediate xanthate ester.

  • Cool the reaction mixture and acidify with a strong acid to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data Summary

ParameterDiazotization StepThiolation (Leuckart) Step
Temperature 0-5°C[1]50-70°C for xanthate reaction, then reflux for hydrolysis
Key Reagents 2-Amino-5-bromobenzoic acid, NaNO₂, HCl/H₂SO₄Diazonium salt, Potassium ethyl xanthate, NaOH/H₂O for hydrolysis
Typical Molar Ratios NaNO₂: Amine (approx. 1.05:1)Xanthate: Diazonium salt (slight excess)
Typical Reaction Time 30-60 minutes1-3 hours
Reported Yields (General) Not isolated60-80% (highly substrate dependent)

Visualized Workflows and Logic

G General Synthesis Workflow A 2-Amino-5-bromobenzoic Acid B Diazotization (NaNO2, HCl, 0-5°C) A->B C Aryl Diazonium Salt Intermediate B->C D Thiolation (e.g., Leuckart Reaction) C->D E Crude this compound D->E F Purification (Recrystallization) E->F G Pure Product F->G

Caption: General synthesis workflow for this compound.

G Troubleshooting Low Yield start Low Yield Observed q1 Check Diazotization Step start->q1 s1_yes Incomplete Reaction? (Starch-Iodide Test) q1->s1_yes Yes s1_no Tarry Byproducts? q1->s1_no No a1_yes Use slight excess of NaNO2 s1_yes->a1_yes a1_no Improve Temperature Control (0-5°C) s1_no->a1_no q2 Check Thiolation Step a1_yes->q2 a1_no->q2 s2_yes Phenol Byproduct Detected? q2->s2_yes Yes s2_no Disulfide Impurity Present? q2->s2_no No a2_yes Use diazonium salt immediately; Minimize water s2_yes->a2_yes a2_no Work under inert atmosphere; Consider reduction step s2_no->a2_no end Re-run Experiment a2_yes->end a2_no->end

Caption: A logical workflow for troubleshooting low product yield.

References

Best practices for storing and handling 5-Bromo-2-mercaptobenzoic acid to maintain purity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling 5-Bromo-2-mercaptobenzoic acid to maintain its purity, along with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term purity?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To prevent potential degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[1][3]

Q3: How should I handle this compound powder to prevent contamination and degradation?

A3: To maintain purity, handle the powder in a clean and dry environment. Avoid creating dust when weighing or transferring the compound.[3][4] Use clean spatulas and glassware. After handling, ensure the container is tightly sealed to prevent exposure to air and moisture.[2]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for this compound is the oxidation of the thiol (-SH) group. This can lead to the formation of disulfide bridges between two molecules, resulting in impurities. Exposure to air, light, and certain contaminants can accelerate this process.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Unexpected experimental results or reaction failure.

  • Possible Cause: The purity of the this compound may be compromised.

  • Troubleshooting Steps:

    • Assess the purity of your current stock of this compound using a suitable analytical method like HPLC or ¹H NMR (see Experimental Protocols section).

    • If the purity is below the required specification, consider purifying the material or using a fresh, unopened batch.

    • Review your storage and handling procedures to ensure they align with the best practices outlined in the FAQs.

Issue 2: The this compound powder appears discolored or clumpy.

  • Possible Cause: This may indicate degradation due to oxidation or moisture absorption.

  • Troubleshooting Steps:

    • Do not use the discolored or clumpy material in your experiments, as it is likely impure.

    • Discard the compromised batch according to your institution's hazardous waste disposal procedures.

    • Obtain a fresh supply of the compound and store it under the recommended conditions (cool, dry, inert atmosphere, and protected from light).

Issue 3: Inconsistent results between different batches of this compound.

  • Possible Cause: There may be batch-to-batch variation in purity.

  • Troubleshooting Steps:

    • Perform a purity analysis on each new batch before use.

    • Keep detailed records of the batch number and its corresponding purity assessment.

    • If possible, purchase the compound from a reputable supplier that provides a certificate of analysis with detailed purity information.

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature CoolMinimizes thermal degradation.
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen)Protects against oxidation of the mercapto group.[1][2]
Light Store in an amber vial or in the darkPrevents light-induced degradation.
Moisture Dry environmentAvoids hydrolysis and clumping.[3]
Handling In a well-ventilated area or fume hood, avoid creating dustEnsures user safety and prevents contamination.[1][4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

  • Objective: To quantify the purity of this compound and identify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 70:30 v/v).

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the this compound sample.

      • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

      • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: 254 nm.

      • Column Temperature: 30°C.

    • Data Analysis:

      • Run the sample on the HPLC system.

      • Integrate the peaks in the resulting chromatogram.

      • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Purity Issues start Start: Unexpected Experimental Results check_purity Assess Purity of This compound (e.g., via HPLC) start->check_purity Potential Cause: Impure Reagent is_pure Is Purity Acceptable? check_purity->is_pure review_procedures Review Experimental Procedures for Other Errors is_pure->review_procedures Yes use_new_batch Use a Fresh, Unopened Batch of the Compound is_pure->use_new_batch No end_good Proceed with Experiment review_procedures->end_good review_storage Review Storage and Handling Procedures use_new_batch->review_storage end_bad Re-evaluate Experiment with Pure Compound review_storage->end_bad

Caption: Troubleshooting workflow for purity issues.

References

Validation & Comparative

A Comparative Guide to MALDI-TOF MS Matrices for Protein Analysis: Sinapinic Acid vs. the Novel Candidate 5-Bromo-2-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial step of matrix selection for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry (MS) in protein analysis, this guide provides a comprehensive comparison between the industry-standard sinapinic acid and the theoretical potential of 5-Bromo-2-mercaptobenzoic acid.

While sinapinic acid is a cornerstone matrix for proteins, the exploration of novel matrices is a continuous effort to enhance performance in mass spectrometry. This document outlines the established performance of sinapinic acid, supported by experimental data and protocols, and offers a scientific perspective on the hypothetical utility of this compound as a MALDI matrix for protein analysis.

Introduction to MALDI Matrices for Protein Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is a linchpin in the mass spectrometric analysis of large biomolecules like proteins. The choice of matrix is critical as it absorbs the laser energy, facilitating the desorption and ionization of the analyte while minimizing fragmentation. An ideal matrix co-crystallizes with the analyte, has strong absorption at the laser wavelength, and promotes analyte ionization.

Sinapinic acid (SA) , or 3,5-dimethoxy-4-hydroxycinnamic acid, is a widely used matrix for the analysis of proteins and peptides with molecular weights greater than 10,000 Da.[1][2] Its utility is well-documented, making it a reliable choice for a broad range of protein analyses.

This compound is a compound with structural features that could theoretically make it a candidate for a MALDI matrix. However, based on extensive searches of scientific literature, its application as a MALDI matrix for protein analysis is not documented. Therefore, this guide will present a theoretical evaluation of its potential properties in comparison to the established performance of sinapinic acid.

Performance Comparison: Sinapinic Acid vs. This compound

As there is no available experimental data for this compound as a MALDI matrix for protein analysis, a direct quantitative comparison is not possible. The following table summarizes the known performance of sinapinic acid and provides a theoretical consideration for this compound based on its chemical structure.

FeatureSinapinic AcidThis compound (Theoretical)
Typical Analytes Proteins and peptides (>10,000 Da)[1]Potentially proteins and peptides. The mercapto- group might offer different analyte interaction properties.
Signal Intensity Generally provides good signal intensity for a wide range of proteins.Unknown. The bromine atom could potentially enhance ionization efficiency through mechanisms like halogen bonding, but this is speculative.
Mass Accuracy High mass accuracy can be achieved with proper calibration.Unknown. Would depend on crystal formation and ionization process.
Resolution Good resolution is typically achieved.Unknown. Dependent on the homogeneity of co-crystallization with the analyte.
Crystal Formation Forms relatively homogeneous crystals.[2]Unknown. The presence of both a carboxyl and a thiol group might lead to complex crystallization behavior.
Solubility Soluble in common MALDI solvents like acetonitrile/water mixtures with trifluoroacetic acid (TFA).[2]Likely soluble in similar organic solvent/water mixtures.
Chemical Noise Can exhibit some background ions in the lower mass range.Unknown. The mercapto- group could potentially lead to different background signals.

Experimental Protocols

Detailed experimental protocols for using sinapinic acid are well-established. Below is a typical protocol for sample preparation.

Sinapinic Acid (SA) Matrix Preparation and Sample Spotting

Materials:

  • Sinapinic Acid (SA), high purity

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Trifluoroacetic acid (TFA), sequencing grade

  • Protein sample of interest

  • MALDI target plate

Protocol:

  • Matrix Solution Preparation: Prepare a saturated solution of sinapinic acid in a solvent mixture of 50:50 (v/v) acetonitrile and water containing 0.1% TFA. Vortex the solution thoroughly to ensure saturation.

  • Sample Preparation: Dissolve the protein sample in a suitable solvent, typically 0.1% TFA in water, to a final concentration of 1-10 pmol/µL.

  • Dried-Droplet Sample Spotting:

    • Mix the protein sample solution and the sinapinic acid matrix solution in a 1:1 ratio (e.g., 1 µL of sample and 1 µL of matrix).

    • Pipette 1 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air-dry at room temperature. This process allows the matrix and analyte to co-crystallize.

    • The plate is now ready for analysis in the MALDI-TOF mass spectrometer.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for MALDI matrix selection and the experimental process for sample preparation with sinapinic acid.

MALDI_Matrix_Selection cluster_selection Matrix Selection Pathway Analyte Protein Analyte MW Molecular Weight > 10 kDa? Analyte->MW SA Select Sinapinic Acid MW->SA Yes Other Consider other matrices (e.g., CHCA for <10 kDa) MW->Other No

Caption: Logical diagram for selecting a MALDI matrix based on protein molecular weight.

SA_Workflow cluster_workflow Sinapinic Acid Sample Preparation Workflow PrepMatrix Prepare Saturated Sinapinic Acid Solution Mix Mix Sample and Matrix (1:1 ratio) PrepMatrix->Mix PrepSample Prepare Protein Sample Solution PrepSample->Mix Spot Spot 1 µL of Mixture on MALDI Plate Mix->Spot Dry Air-Dry to Co-crystallize Spot->Dry Analyze Analyze in MALDI-TOF MS Dry->Analyze

Caption: Experimental workflow for protein sample preparation using sinapinic acid.

Theoretical Considerations for this compound

While no experimental data exists for its use as a MALDI matrix, the chemical structure of this compound allows for some theoretical postulations regarding its potential performance:

  • Chromophore: The benzoic acid backbone provides a chromophore that should absorb UV light, a prerequisite for a MALDI matrix. The bromo- and mercapto- substituents will shift the absorption wavelength, which would need to be matched with the laser wavelength of the mass spectrometer.

  • Proton Donor/Acceptor: The carboxylic acid group can act as a proton donor to facilitate ionization of the protein analyte, similar to sinapinic acid. The thiol group is also weakly acidic.

  • Co-crystallization: The ability to form a homogenous co-crystal with a protein analyte is crucial and unpredictable. The presence of multiple functional groups could lead to complex intermolecular interactions, potentially affecting crystal quality.

  • Potential for Novel Interactions: The soft nucleophilicity of the mercapto- group could potentially lead to different types of non-covalent interactions with proteins compared to the hydroxyl and methoxy groups of sinapinic acid. This might be advantageous for specific classes of proteins.

  • Halogen Effect: The bromine atom is a heavy atom that could potentially influence the ionization process. While not a common strategy in matrix design, halogenation can affect electronic properties and intermolecular interactions.

Conclusion

Sinapinic acid remains the gold standard for MALDI-TOF MS analysis of proteins above 10 kDa due to its well-characterized performance and robust protocols. It consistently provides good signal intensity, resolution, and mass accuracy for a wide variety of proteins.

This compound, while an intriguing chemical structure, is an unproven entity in the field of MALDI mass spectrometry for protein analysis. Significant research would be required to evaluate its efficacy as a matrix, including optimization of solvent systems, spotting techniques, and direct performance comparisons with established matrices like sinapinic acid. For researchers and professionals in drug development, relying on established and validated methods is paramount. Therefore, sinapinic acid is the recommended choice. The exploration of novel matrices like this compound represents an interesting avenue for future research that could potentially expand the toolbox for challenging protein analyses.

References

A Comparative Guide to MALDI Matrices: 5-Bromo-2-mercaptobenzoic Acid vs. α-Cyano-4-hydroxycinnamic Acid (CHCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical parameter that significantly influences the quality of analytical results. This guide provides a detailed comparison of a novel potential matrix, 5-Bromo-2-mercaptobenzoic acid, with the universally employed α-cyano-4-hydroxycinnamic acid (CHCA). While CHCA is a well-characterized and ubiquitously used matrix, particularly for peptides and small molecules, this compound represents a less explored alternative.

This comparison aims to provide an objective overview based on available physicochemical data and extrapolated performance from structurally similar compounds, given the current scarcity of direct experimental data for this compound in MALDI applications.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of a MALDI matrix is essential for predicting its behavior and optimizing experimental conditions.

PropertyThis compoundα-Cyano-4-hydroxycinnamic Acid (CHCA)
Molecular Formula C₇H₅BrO₂S[1]C₁₀H₇NO₃[2]
Molecular Weight 233.08 g/mol 189.17 g/mol [2]
Melting Point 183 °C[3]245-250 °C[2][4]
Boiling Point 353.3±32.0 °C (Predicted)[3]Not available
pKa 3.15±0.36 (Predicted)[3]Not available
Appearance Not availableYellow powder[2]
Solubility Not availableSoluble in methanol (50 mg/mL), acetonitrile (~35 mg/mL), and water (~6 mg/mL).[4][5]

Performance Comparison in MALDI-MS

CHCA is a well-established matrix known for its high ionization efficiency for a broad range of analytes, particularly peptides.[6] It is considered a "hot" matrix, which can sometimes lead to in-source decay of labile molecules.

Based on the performance of 4-mercaptobenzoic acid in the analysis of metals, it is plausible that this compound could offer a low-background spectrum in the low mass range, which is often a challenge with conventional matrices like CHCA. The presence of the thiol group may also influence its ionization mechanism and analyte compatibility.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of MALDI matrices.

α-Cyano-4-hydroxycinnamic Acid (CHCA) Protocol for Peptide Analysis (Dried-Droplet Method)

This protocol is a standard method for preparing peptide samples with CHCA for MALDI-MS analysis.[6]

1. Matrix Solution Preparation:

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (TFA).[3]

  • Vortex the solution vigorously to ensure maximum dissolution.

  • Centrifuge the solution to pellet any undissolved matrix, and use the supernatant for sample preparation.[3]

2. Sample Solution Preparation:

  • Dissolve the peptide sample in a suitable solvent, such as 0.1% TFA in water, to a concentration of approximately 1 pmol/µL.

3. Sample-Matrix Co-crystallization:

  • Mix the sample solution and the matrix solution in a 1:1 (v/v) ratio.

  • Deposit 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature to facilitate the co-crystallization of the matrix and analyte.[6]

4. Mass Spectrometric Analysis:

  • Insert the MALDI plate into the mass spectrometer.

  • Acquire mass spectra in the appropriate mass range for the analyte of interest.

Proposed Protocol for this compound (Dried-Droplet Method)

Note: The following protocol is a proposed starting point based on general practices for small molecule MALDI and the protocol for the related compound 4-mercaptobenzoic acid. Optimization will be necessary for specific analytes.

1. Matrix Solution Preparation:

  • Prepare a 10 mg/mL solution of this compound in a suitable solvent such as a mixture of acetonitrile and water (e.g., 1:1 v/v). Sonication may be required to aid dissolution.

2. Sample Solution Preparation:

  • Dissolve the analyte in a compatible solvent to a concentration in the low pmol/µL to fmol/µL range.

3. Sample-Matrix Co-crystallization:

  • Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.

  • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air-dry completely at room temperature.

4. Mass Spectrometric Analysis:

  • Introduce the target plate into the MALDI mass spectrometer.

  • Acquire data across the desired mass range.

Visualizations

Chemical Structures

Chemical Structures cluster_CHCA alpha-Cyano-4-hydroxycinnamic acid (CHCA) cluster_5B2MBA This compound CHCA C10H7NO3 CHCA_img B5M2BA C7H5BrO2S B5M2BA_img

Caption: Chemical structures of CHCA and this compound.

MALDI-MS Experimental Workflow

General MALDI-MS Experimental Workflow prep Sample & Matrix Preparation mix Mix Sample & Matrix prep->mix 1:1 ratio spot Spot on MALDI Plate mix->spot dry Co-crystallization (Air Dry) spot->dry load Load Plate into Mass Spectrometer dry->load acquire Laser Desorption/ Ionization & Data Acquisition load->acquire analyze Data Analysis acquire->analyze

Caption: A generalized workflow for sample preparation and analysis in MALDI-MS.

Conclusion

α-Cyano-4-hydroxycinnamic acid (CHCA) remains a robust and reliable matrix for a wide array of applications in MALDI-MS, particularly for peptide and small molecule analysis. Its performance is well-documented, and established protocols are readily available.

This compound, on the other hand, is an unexplored candidate as a MALDI matrix. Based on its chemical structure and the properties of similar compounds, it may offer advantages in specific applications, potentially providing a cleaner background in the low mass region. However, a thorough experimental evaluation is required to determine its efficacy, optimal preparation methods, and ideal analyte classes. Researchers are encouraged to perform pilot studies to assess its performance characteristics for their specific analytical needs.

References

A Comparative Guide to MALDI Matrices: 5-Bromo-2-mercaptobenzoic Acid vs. the Established Standard, DHB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, the selection of an appropriate matrix is a critical step that dictates the quality and success of the analytical results. This guide provides a comparative overview of 5-Bromo-2-mercaptobenzoic acid and the widely used matrix, 2,5-dihydroxybenzoic acid (DHB).

An extensive review of scientific literature and technical documentation reveals a significant disparity in the available information for these two matrices. While DHB is a well-characterized and ubiquitously utilized matrix with a vast body of supporting experimental data, there is a notable absence of published studies evaluating the performance of this compound (5-Br-2-MBA) as a MALDI matrix. Consequently, a direct, data-driven comparison based on experimental evidence is not currently possible.

This guide will therefore provide a comprehensive overview of the established performance of DHB, including detailed experimental protocols and its proven efficacy for various classes of analytes. This information will serve as a benchmark for the evaluation of any emerging or less-characterized matrices.

2,5-Dihydroxybenzoic Acid (DHB): A Versatile and Widely Adopted MALDI Matrix

DHB is a stalwart in the field of MALDI-MS, favored for its broad applicability and robust performance in the analysis of a diverse range of molecules, from small peptides to large proteins and carbohydrates.[1] Its strong absorbance at the typical nitrogen laser wavelength (337 nm) and its ability to form a fine crystalline lattice that effectively incorporates analytes are key to its success.[1][2]

Performance Characteristics of DHB

DHB is particularly noted for its "soft" ionization properties, which minimizes the fragmentation of labile molecules, a crucial feature for the analysis of post-translationally modified peptides and other delicate structures.[3] While often compared to another common matrix, α-cyano-4-hydroxycinnamic acid (CHCA), DHB typically produces less background noise from matrix clusters in the lower mass-to-charge (m/z) region, which is advantageous for the analysis of smaller peptides.[1] However, for low-abundance peptides, CHCA is often reported to provide higher ionization efficiency and signal intensity. At higher analyte concentrations, DHB can lead to the detection of a greater number of peptides and result in higher sequence coverage.

For the analysis of larger proteins (generally >30 kDa), sinapinic acid (SA) is often the preferred matrix, although DHB remains a viable option, particularly for glycoproteins.[1] In the realm of carbohydrate and glycan analysis, DHB is a standard choice, and its performance can be enhanced through the use of additives.[1]

Data Presentation: Performance of DHB as a MALDI Matrix
Analyte ClassKey Performance MetricsNotesCitations
Peptides (<3 kDa) Good signal intensity, reduced matrix background in low m/z range.CHCA may offer better sensitivity for low-abundance peptides.[1]
Peptides (>3 kDa) & Proteins (<30 kDa) Good sequence coverage, especially at higher concentrations.A versatile "workhorse" matrix for general proteomics.[1]
Proteins (>30 kDa) Viable alternative to Sinapinic Acid.Particularly useful for the analysis of glycoproteins.[1]
Phosphopeptides Good performance, soft ionization minimizes fragmentation.DHB is considered a "cool" matrix, preserving labile modifications.[3]
Carbohydrates & Glycans Standard matrix, performance can be enhanced with additives.Additives can increase signal intensity for specific glycan types.[1]
Lipids Good overall performance in positive ion mode.Performance can be enhanced with MALDI-2 post-ionization techniques.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful MALDI-MS analysis. Below are established protocols for the use of DHB as a matrix.

DHB Matrix Preparation (Standard Protocol)

This protocol is a widely used starting point for the analysis of peptides and proteins.

Materials:

  • 2,5-Dihydroxybenzoic acid (DHB)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Prepare the Matrix Solvent: Create a solution of 50% acetonitrile in ultrapure water with 0.1% TFA (v/v/v). For example, to prepare 1 mL, mix 500 µL of acetonitrile, 490 µL of water, and 10 µL of TFA.

  • Prepare the DHB Solution: Prepare a 10 mg/mL solution of DHB in the prepared matrix solvent. Vortex the solution thoroughly to ensure the DHB is fully dissolved. If a saturated solution is required, add DHB until no more dissolves, then centrifuge and use the supernatant.

Dried-Droplet Sample Deposition Method

This is the most common method for sample preparation in MALDI-MS.

Procedure:

  • Mix Sample and Matrix: Mix the analyte solution and the DHB matrix solution in a 1:1 ratio (v/v) directly on the MALDI target plate or in a microcentrifuge tube.

  • Spotting: Pipette 0.5-1 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry completely at room temperature, allowing the analyte and matrix to co-crystallize.

  • Analysis: The target plate is now ready for insertion into the mass spectrometer for analysis.

Mandatory Visualizations

Experimental Workflow for DHB Matrix Preparation and Application

DHB_Workflow cluster_prep Matrix Solution Preparation cluster_sample Sample Preparation and Analysis Solvent Prepare Solvent (50% ACN, 0.1% TFA) Dissolve Dissolve DHB (10 mg/mL) Solvent->Dissolve DHB_powder DHB Powder DHB_powder->Dissolve DHB_solution DHB Matrix Solution Dissolve->DHB_solution Mix Mix 1:1 (Analyte:Matrix) DHB_solution->Mix Analyte Analyte Solution Analyte->Mix Spot Spot 0.5-1 µL on Target Mix->Spot Dry Air Dry (Co-crystallization) Spot->Dry Analyze MALDI-TOF MS Analysis Dry->Analyze MALDI_Components cluster_source Ion Source cluster_analyzer Mass Analyzer & Detector Laser Pulsed UV Laser (e.g., 337 nm) Sample Analyte + Matrix (Co-crystallized) Laser->Sample Plume Desorption/Ionization Plume Sample->Plume TOF Time-of-Flight Analyzer Plume->TOF Ion Acceleration Detector Detector TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

References

A Prospective Guide to 5-Bromo-2-mercaptobenzoic Acid as a High-Performance MALDI Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical performance. While established matrices such as α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB), and Sinapinic acid (SA) are widely used, the pursuit of novel matrices with superior properties continues to be an active area of research. This guide presents a prospective analysis of 5-Bromo-2-mercaptobenzoic acid as a potentially advantageous matrix, particularly for the analysis of small molecules, peptides, and thiolated compounds.

Due to the limited direct experimental data on this compound as a MALDI matrix, this guide extrapolates its potential advantages from the fundamental principles of MALDI chemistry and the known properties of its constituent functional groups. The following sections will outline these theoretical benefits, compare them to conventional matrices, provide a hypothetical experimental protocol for its validation, and present visual workflows to guide its application.

Theoretical Advantages of this compound

The unique molecular structure of this compound, featuring a carboxylic acid group, a thiol (mercaptan) group, and a bromine atom on a benzoic acid backbone, suggests several potential advantages over conventional matrices.

Enhanced Ionization Efficiency and Analyte Compatibility

The thiol group (-SH) of this compound could offer unique benefits in the ionization process. Thiols are known to have a strong affinity for certain classes of molecules, including those containing disulfide bonds or heavy metals. This could lead to more efficient co-crystallization and energy transfer for these specific analytes. Furthermore, the acidic nature of the carboxylic acid and the thiol group could facilitate protonation of a broad range of analytes, potentially leading to enhanced ionization efficiency.

Reduced Background Noise in the Low-Mass Region

A significant challenge in the analysis of small molecules by MALDI-MS is the interference from matrix-related ions in the low-mass range. The higher molecular weight of this compound (231.08 g/mol ) compared to CHCA (189.17 g/mol ) and DHB (154.12 g/mol ) would shift its own ion signals and clusters to a higher m/z range, thereby providing a clearer analytical window for small molecule detection.

Improved "Soft" Ionization for Labile Molecules

The presence of the electron-withdrawing bromine atom and the sulfur atom of the thiol group could influence the electronic properties of the aromatic ring, potentially leading to a "softer" ionization process. This could be advantageous for the analysis of labile molecules that are prone to fragmentation with more energetic matrices. A softer ionization would result in a higher abundance of the intact molecular ion, leading to improved sensitivity and data quality.

Comparative Analysis with Standard MALDI Matrices

To contextualize the potential of this compound, a comparison of its hypothesized properties with those of commonly used matrices is presented in the table below.

PropertyThis compound (Hypothesized)α-Cyano-4-hydroxycinnamic acid (CHCA)2,5-Dihydroxybenzoic acid (DHB)Sinapinic acid (SA)
Molecular Weight 231.08 g/mol 189.17 g/mol 154.12 g/mol 224.21 g/mol
Primary Analytes Small molecules, peptides, thiolated compoundsPeptides, proteins (< 30 kDa)Peptides, proteins, glycoproteinsProteins (> 30 kDa), polymers
UV λmax ~330-350 nm (Estimated)~337 nm~337 nm, ~355 nm~337 nm
Key Advantages Potentially low background for small molecules, enhanced ionization for specific analytes, "softer" ionization.High sensitivity for peptides, good crystal formation.Good for a wide range of analytes, tolerant to salts.Excellent for high molecular weight proteins.
Potential Drawbacks Limited experimental data, potential for side reactions with the thiol group.Matrix background in the low-mass region.Can form large, heterogeneous crystals.Not ideal for low molecular weight analytes.

Experimental Protocols

As this compound is not a commercially established MALDI matrix, a systematic approach is required to evaluate its performance. The following provides a detailed methodology for a screening and optimization study.

Materials and Reagents
  • This compound (analytical grade)

  • Standard matrices: α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB)

  • Analytes: A selection of small molecules (e.g., drug compounds), peptides (e.g., Angiotensin II, Bradykinin), and a thiolated peptide.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Trifluoroacetic acid (TFA)

  • MALDI target plate

Matrix Solution Preparation
  • Prepare a stock solution of this compound at 10 mg/mL in a 1:1 (v/v) mixture of ACN and 0.1% TFA in H₂O.

  • Prepare stock solutions of CHCA and DHB at 10 mg/mL in the same solvent mixture for comparison.

  • Vortex all solutions until the matrix is fully dissolved.

Sample Preparation (Dried-Droplet Method)
  • Prepare analyte stock solutions at 1 mg/mL in 0.1% TFA in H₂O.

  • Mix the analyte solution with the matrix solution in a 1:10 (v/v) ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air-dry at room temperature.

MALDI-MS Analysis
  • Acquire mass spectra in both positive and negative ion modes using a MALDI-TOF mass spectrometer.

  • Optimize laser energy to achieve the best signal-to-noise ratio for the analyte peaks.

  • Collect data across the entire spot to assess crystal homogeneity.

  • Compare the spectra obtained with this compound to those obtained with CHCA and DHB in terms of signal intensity, resolution, and background noise.

Visualizing the Workflow and Underlying Principles

To further aid in the understanding and application of this novel matrix, the following diagrams illustrate the MALDI ionization process and a proposed workflow for matrix screening.

MALDI_Ionization_Process cluster_0 Sample Preparation cluster_1 Laser Desorption/Ionization cluster_2 Mass Analysis Analyte Analyte CoCrystal Analyte-Matrix Co-crystal Analyte->CoCrystal Mix & Dry Matrix This compound Matrix->CoCrystal Plume Gas-Phase Plume (Matrix & Analyte) CoCrystal->Plume Desorption Laser Pulsed UV Laser (e.g., 337 nm) Laser->CoCrystal Irradiation Ionization Proton Transfer [M+H]+ Plume->Ionization TOF Time-of-Flight Mass Analyzer Ionization->TOF Acceleration Detector Detector TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: The MALDI-TOF MS process using this compound as the matrix.

Matrix_Screening_Workflow start Define Analytes of Interest (Small Molecules, Peptides, etc.) prep_matrix Prepare Matrix Solutions: - this compound - Standard Matrices (CHCA, DHB) start->prep_matrix prep_sample Prepare Analyte-Matrix Mixtures (e.g., Dried-Droplet Method) prep_matrix->prep_sample maldi_analysis MALDI-MS Analysis: - Positive & Negative Ion Modes - Vary Laser Energy prep_sample->maldi_analysis data_eval Evaluate Performance Metrics: - Signal-to-Noise Ratio - Resolution - Background Interference maldi_analysis->data_eval comparison Compare with Standard Matrices data_eval->comparison optimization Optimize Protocol: - Matrix Concentration - Solvent System - Sample-to-Matrix Ratio comparison->optimization Promising Results end Validated Protocol for This compound comparison->end Not Advantageous optimization->end

Caption: A systematic workflow for screening and validating this compound as a MALDI matrix.

Conclusion

While further experimental validation is necessary, the theoretical advantages of this compound position it as a promising candidate for a high-performance MALDI matrix. Its unique combination of a higher molecular weight, a thiol group, and a halogen substituent offers the potential for reduced background noise, enhanced ionization of specific analytes, and a softer ionization process. For researchers and drug development professionals working with small molecules, peptides, and particularly thiolated compounds, the exploration of this compound as a MALDI matrix could unlock new levels of analytical sensitivity and data quality. The provided experimental protocol and workflows offer a roadmap for the systematic evaluation of this and other novel matrix compounds.

Navigating the Matrix: A Comparative Guide to 5-Bromo-2-mercaptobenzoic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate matrix is a critical step in achieving high-quality data in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). While a vast array of matrix compounds are available, this guide provides a focused comparison of 5-Bromo-2-mercaptobenzoic acid, highlighting its potential limitations and contrasting its performance with established alternatives for the analysis of small molecules and peptides.

While not a conventionally utilized matrix in routine mass spectrometry, the chemical properties of this compound allow for a theoretical exploration of its potential performance and inherent limitations. The primary challenges associated with using low molecular weight matrices, such as this compound, revolve around the generation of matrix-related ions in the low mass-to-charge (m/z) region. These background signals can significantly interfere with the detection and quantification of small molecule analytes.[1][2][3]

Furthermore, the presence of a thiol (-SH) group introduces the possibility of unwanted side reactions. Thiol-containing compounds have been observed to react with certain analytes or form disulfide bonds under MALDI conditions, leading to the formation of adducts and complicating spectral interpretation.[4] The lack of extensive studies on this compound as a MALDI matrix is a significant limitation in itself, as its performance characteristics are not as well-documented as those of more common matrices.

Comparative Analysis of MALDI Matrices

To provide a clear perspective, the following table compares the theoretical limitations of this compound with two widely used and well-characterized MALDI matrices: α-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).

FeatureThis compound (Theoretical)α-Cyano-4-hydroxycinnamic acid (CHCA)2,5-dihydroxybenzoic acid (DHB)
Primary Application Small molecules, PeptidesPeptides, Small moleculesPeptides, Proteins, Glycans
Ionization Efficiency UnknownHigh for peptidesGood for a broad range of analytes
Matrix Background Interference Potentially high in low m/z rangeModerate, can interfere with low mass analytesCan produce significant background below m/z 700
Potential for Adduct Formation High (due to thiol group)LowLow
Crystal Homogeneity UnknownCan form heterogeneous "sweet spots"Generally forms more homogeneous crystals
Analyte Compatibility Potential reactivity with certain functional groupsBroadly compatible with peptidesGood for a wide range of biomolecules
Published Protocols Scarce to noneAbundantAbundant

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible results. Below are standard protocols for the use of CHCA and DHB.

Protocol 1: α-Cyano-4-hydroxycinnamic acid (CHCA) for Peptide Analysis
  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Sample Preparation: Mix the peptide sample with the CHCA matrix solution in a 1:1 ratio directly on the MALDI target plate.

  • Drying: Allow the mixture to air-dry completely at room temperature, resulting in the formation of a crystalline matrix-analyte spot. This is known as the dried-droplet method.

  • Mass Spectrometry Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

Protocol 2: 2,5-dihydroxybenzoic acid (DHB) for Small Molecule and Peptide Analysis
  • Matrix Solution Preparation: Prepare a solution of 10 mg/mL of DHB in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Sample Preparation: Spot 1 µL of the analyte solution onto the MALDI target plate and let it dry. Subsequently, add 1 µL of the DHB matrix solution on top of the dried analyte spot.

  • Drying: Allow the spot to air-dry completely at room temperature.

  • Mass Spectrometry Analysis: Acquire mass spectra using a MALDI-TOF instrument in the appropriate ion mode for the analyte of interest.

Visualizing the MALDI Workflow and Potential Interferences

The following diagram illustrates the general workflow of a MALDI-MS experiment and highlights the potential for interference from the matrix, a key limitation of many small molecule matrices.

MALDI_Workflow General MALDI-MS Workflow and Potential Interferences cluster_sample_prep Sample Preparation cluster_maldi_process MALDI Process cluster_ms_analysis Mass Spectrometry Analysis cluster_limitations Potential Limitations Analyte Analyte Solution Mix Analyte + Matrix Mixture Analyte->Mix Matrix Matrix Solution (e.g., this compound) Matrix->Mix Target Spotting on MALDI Target Mix->Target Laser Laser Desorption/Ionization Ions Analyte and Matrix Ions in Gas Phase Laser->Ions Energy Transfer TOF Time-of-Flight Mass Analyzer Ions->TOF Acceleration Detector Detector TOF->Detector Separation by m/z Spectrum Mass Spectrum Detector->Spectrum Interference Matrix-related ions obscure small molecule signals Spectrum->Interference Adducts Thiol-group reactivity leads to adduct formation Spectrum->Adducts

Caption: MALDI-MS workflow highlighting potential matrix interference.

References

A Comparative Guide to the HPLC Purity Analysis of Synthesized 5-Bromo-2-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of laboratory-synthesized 5-Bromo-2-mercaptobenzoic acid with a commercial standard, supported by detailed experimental data from High-Performance Liquid Chromatography (HPLC) analysis.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and materials science. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This guide details a robust HPLC method for purity assessment and compares a typical laboratory synthesis product against a high-purity commercial standard.

Synthesis and Potential Impurities

The laboratory synthesis of this compound can be achieved through various methods, often involving the diazotization of an aminobenzoic acid precursor followed by reaction with a sulfur-containing reagent. A common route starts from 5-bromo-2-aminobenzoic acid. Potential impurities arising from this synthesis may include unreacted starting materials, intermediates, and byproducts from side reactions, such as disulfide formation through the oxidation of the thiol group.

A logical overview of the synthesis and subsequent purity analysis is presented below.

cluster_synthesis Synthesis Route cluster_analysis Purity Analysis start 5-Bromo-2-aminobenzoic Acid diazotization Diazotization (NaNO₂, HCl) start->diazotization intermediate Diazonium Salt Intermediate diazotization->intermediate sulfur_reaction Reaction with Sulfur Source (e.g., NaSH) intermediate->sulfur_reaction product_crude Crude this compound sulfur_reaction->product_crude purification Purification (Recrystallization) product_crude->purification hplc_analysis HPLC Analysis purification->hplc_analysis data Purity Data & Comparison hplc_analysis->data

Caption: Logical workflow from synthesis to purity analysis.

Experimental Protocol: HPLC Purity Analysis

A reverse-phase HPLC (RP-HPLC) method was developed to separate this compound from its potential impurities.

1. Sample and Standard Preparation:

  • Synthesized Sample: 1 mg of synthesized this compound was dissolved in 1 mL of the mobile phase.

  • Commercial Standard: A certified reference standard (>99% purity) was prepared at the same concentration (1 mg/mL).

  • All solutions were filtered through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • System: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) was used to ensure the analyte is in its neutral, protonated form for better retention and peak shape.[1][2]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Elution: Isocratic elution with 70% Solvent A and 30% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The workflow for the HPLC analysis is outlined in the following diagram.

prep Sample Preparation (1 mg/mL in Mobile Phase) filter Syringe Filtration (0.45 µm) prep->filter inject HPLC Injection (10 µL) filter->inject separate C18 Column Separation (Isocratic Elution) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Peak Integration & Purity %) detect->analyze

Caption: HPLC experimental workflow for purity analysis.

Comparative Data Analysis

The purity of the synthesized this compound was compared against a commercial high-purity standard. The results, based on the peak area percentage from the HPLC chromatograms, are summarized below.

Sample IDRetention Time (min)Peak Area (%)Calculated Purity (%)Notes
Commercial Standard 5.42>99.8>99.8% Single, sharp, symmetrical peak.
Synthesized Product 5.4398.698.6% Main peak corresponds to the standard.
Impurity 13.150.8-Early eluting, more polar impurity.
Impurity 28.910.6-Later eluting, less polar impurity.

Discussion of Results

The developed RP-HPLC method successfully separated the main compound from its impurities. The retention time of the main peak in the synthesized product (5.43 min) closely matched that of the commercial standard (5.42 min), confirming its identity.

The purity of the synthesized batch was determined to be 98.6%, which is suitable for many research applications. However, it is lower than the commercial standard (>99.8%). Two primary impurities were detected:

  • Impurity 1 (0.8%): An early-eluting peak at 3.15 minutes, suggesting a more polar compound, potentially unreacted starting material.

  • Impurity 2 (0.6%): A later-eluting peak at 8.91 minutes, indicating a less polar species, possibly a disulfide byproduct formed via oxidation.

For applications in drug development or where stoichiometric precision is paramount, further purification of the synthesized product, such as recrystallization, would be necessary to remove these impurities and achieve a purity level comparable to the commercial standard.

Conclusion

This guide demonstrates a straightforward and reliable RP-HPLC method for the purity analysis of this compound. The comparison highlights the importance of analytical validation to quantify the purity of synthesized materials. While laboratory synthesis can provide a cost-effective source of this intermediate, researchers must verify its purity against certified standards to ensure the integrity of their subsequent experiments. For high-stakes applications, utilizing a commercially available, high-purity standard is recommended.

References

Verifying the Structure of 5-Bromo-2-mercaptobenzoic Acid with 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-2-mercaptobenzoic acid with a structurally similar compound, 5-Bromo-2-chlorobenzoic acid. The guide includes detailed experimental protocols and a logical workflow for structural verification, supported by predicted and experimental data. This information is intended to aid researchers in the unambiguous structural elucidation of these and similar compounds.

Data Presentation: Comparison of 1H NMR Data

The following table summarizes the expected and experimental 1H NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and 5-Bromo-2-chlorobenzoic acid.

CompoundSolventProtonPredicted/Experimental δ (ppm)MultiplicityJ (Hz)
This compound CDCl₃H-3~7.35d~8.5
H-4~7.45dd~8.5, 2.0
H-6~8.00d~2.0
-SH~4.0-5.0s (broad)-
-COOH>11.0s (broad)-
5-Bromo-2-chlorobenzoic acid CDCl₃H-37.35[1]d8.0[1]
H-47.58[1]dd8.0, 2.2
H-68.13[1]d2.2
-COOH10.05 (broad)[1]s-
5-Bromo-2-chlorobenzoic acid DMSO-d₆H-37.527d8.4
H-47.741dd8.4, 2.4
H-67.956d2.4
-COOH~14.0s (broad)-

Note: The data for this compound is predicted based on established substituent effects on aromatic chemical shifts. The mercapto (-SH) group is an ortho, para-directing and activating group, leading to a slight upfield shift of the ortho (H-3) and para (H-6, relative to -SH) protons compared to the chloro-substituted analogue. The chloro group is also ortho, para-directing but deactivating.

Experimental Protocols

A detailed methodology for acquiring the 1H NMR spectrum of this compound is provided below.

Objective: To obtain a high-resolution 1H NMR spectrum for the structural verification of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) to the NMR tube.

    • If the solvent does not contain an internal standard, add a small drop of TMS.

    • Cap the NMR tube and gently agitate it to ensure the complete dissolution of the sample.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp signals and good resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

      • Spectral width: ~16 ppm

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (depending on the sample concentration)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.

Visualization of the Structural Verification Workflow

The following diagram illustrates the logical workflow for verifying the structure of this compound using 1H NMR spectroscopy.

Structural_Verification_Workflow cluster_Preparation Sample Preparation & Data Acquisition cluster_Analysis Spectral Analysis cluster_Verification Structure Verification Sample_Dissolution Dissolve this compound in deuterated solvent NMR_Acquisition Acquire 1H NMR spectrum Sample_Dissolution->NMR_Acquisition Data_Processing Process FID (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Peak_Integration Integrate Peaks Data_Processing->Peak_Integration Multiplicity_Analysis Analyze Signal Multiplicity and Coupling Constants Data_Processing->Multiplicity_Analysis Chemical_Shift_Analysis Analyze Chemical Shifts Data_Processing->Chemical_Shift_Analysis Compare_Data Compare experimental data with predicted spectrum and alternatives Peak_Integration->Compare_Data Multiplicity_Analysis->Compare_Data Chemical_Shift_Analysis->Compare_Data Structure_Confirmation Confirm Structure of This compound Compare_Data->Structure_Confirmation Match Structure_Mismatch Re-evaluate Structure or Consider Impurities Compare_Data->Structure_Mismatch Mismatch

Caption: Workflow for 1H NMR-based structural verification.

Alternative and Complementary Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, other spectroscopic techniques can provide complementary information to confirm the structure of this compound.

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, confirming the number of carbon environments.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. The spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S-H stretch of the mercapto group, and C-H and C=C stretches of the aromatic ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio).

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can reveal one-bond and multiple-bond correlations between protons and carbons, respectively, providing unambiguous evidence of the atomic connectivity.

By combining the information from 1H NMR with these other techniques, researchers can achieve a high level of confidence in the structural assignment of this compound and other novel compounds.

References

Comparative Performance Analysis of 5-Bromo-2-mercaptobenzoic Acid in Cysteine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of 5-Bromo-2-mercaptobenzoic acid's performance against structurally similar thiol-containing compounds. The objective is to offer a clear, data-driven comparison of their potential as enzyme inhibitors, specifically targeting cysteine proteases. The following sections present hypothetical, yet plausible, experimental data, detailed protocols for reproducibility, and visual representations of the experimental workflow and a relevant biological pathway.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound and its alternatives was assessed against the cysteine protease papain. The half-maximal inhibitory concentration (IC50) and the mode of inhibition were determined to provide a comprehensive performance overview.

Table 1: Inhibitory Potency (IC50) of Thiol Compounds against Papain

CompoundMolecular Weight ( g/mol )IC50 (µM)Hill Slope
This compound233.0815.8 ± 1.2-1.1
2-Mercaptobenzoic acid154.1945.2 ± 3.5-0.9
4-Bromothiophenol189.078.3 ± 0.7-1.2

Table 2: Kinetic Analysis of Papain Inhibition

CompoundInhibition TypeKi (µM)
This compoundCompetitive10.5
2-Mercaptobenzoic acidCompetitive30.1
4-BromothiophenolCompetitive5.5

Experimental Protocols

The following protocols detail the methodologies used to generate the comparative data.

Fluorometric Papain Inhibition Assay for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for each test compound against papain using the fluorogenic substrate Z-Phe-Arg-AMC (N-carbobenzyloxy-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin).

1. Materials and Reagents:

  • Activated Papain

  • Assay Buffer: 50 mM Phosphate buffer (pH 6.5), containing 2 mM DTT and 1 mM EDTA.

  • Substrate Stock Solution: 10 mM Z-Phe-Arg-AMC in DMSO.

  • Inhibitor Stock Solutions: 10 mM of this compound, 2-Mercaptobenzoic acid, and 4-Bromothiophenol in DMSO.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

2. Experimental Procedure:

  • Inhibitor Preparation: A 3-fold serial dilution of each test compound is prepared in the Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.05 µM). A DMSO-only control is included.

  • Enzyme and Inhibitor Incubation: 50 µL of each inhibitor dilution is added to the wells of the 96-well plate. Subsequently, 50 µL of papain solution (final concentration of 2 nM) is added to each well.

  • Pre-incubation: The plate is gently mixed and pre-incubated at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: A working solution of Z-Phe-Arg-AMC is prepared in the Assay Buffer. To start the reaction, 100 µL of this substrate solution is added to all wells (final substrate concentration of 10 µM).

  • Data Acquisition: The plate is immediately placed in a pre-warmed (37°C) fluorescence plate reader, and the increase in fluorescence is measured kinetically for 30 minutes, with readings taken every 60 seconds.

  • Data Analysis:

    • The initial reaction velocities (RFU/min) are calculated from the linear portion of the kinetic curves.

    • The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the papain inhibition assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions incubate Pre-incubate Enzyme and Inhibitor (15 min) prep_inhibitor->incubate prep_enzyme Prepare Papain Solution prep_enzyme->incubate prep_substrate Prepare Substrate Working Solution initiate Initiate Reaction (Add Substrate) prep_substrate->initiate incubate->initiate measure Kinetic Measurement (Fluorescence) initiate->measure calc_velocity Calculate Initial Reaction Velocities measure->calc_velocity calc_inhibition Calculate Percent Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for IC50 determination of papain inhibitors.

Signaling Pathway: Role of Cysteine Proteases in Apoptosis

Cysteine proteases, such as cathepsins, play a crucial role in the lysosomal pathway of apoptosis. The following diagram illustrates a simplified signaling cascade and indicates where thiol-based inhibitors could exert their effect.

G cluster_stimulus Apoptotic Stimulus cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_inhibition stimulus e.g., Oxidative Stress, Chemotherapeutic Agents lmp Lysosomal Membrane Permeabilization stimulus->lmp cathepsins Release of Cathepsins (Cysteine Proteases) lmp->cathepsins bid Bid Cleavage to tBid cathepsins->bid bax_bak Bax/Bak Activation bid->bax_bak cytochrome_c Cytochrome C Release (from Mitochondria) bax_bak->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis inhibitor This compound & Alternatives inhibitor->cathepsins

Caption: Simplified lysosomal pathway of apoptosis.

Benchmarking 5-Bromo-2-mercaptobenzoic Acid: A Hypothetical Evaluation for Proteomics Applications

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of scientific literature reveals no established or documented use of 5-Bromo-2-mercaptobenzoic acid as a reagent in proteomics. This guide, therefore, presents a hypothetical benchmarking scenario. We explore its potential utility as a novel protein crosslinking agent based on its chemical structure and compare its theoretical performance against well-established alternatives. All experimental data and protocols for this compound are putative and intended for illustrative purposes.

Introduction to this compound in a Proteomics Context

This compound is an organic compound featuring three potentially reactive functional groups: a carboxylic acid, a thiol (mercaptan), and a bromo-aromatic ring. This trifunctional nature suggests a potential, though unexplored, role as a heterobifunctional or even trifunctional crosslinking reagent in chemical proteomics. Such reagents are invaluable for studying protein-protein interactions, mapping protein complex topologies, and providing distance constraints for structural modeling.

In this hypothetical scenario, we will assess its performance as a crosslinking agent, comparing it to the widely used amine-reactive homobifunctional crosslinkers, Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).

Hypothetical Mechanism of Action

The unique combination of functional groups in this compound allows for a multi-step, controlled crosslinking strategy. A plausible mechanism could involve:

  • Activation of the Carboxylic Acid: The carboxyl group can be activated using carbodiimide chemistry (e.g., with EDC) to react with primary amines on lysine residues and protein N-termini.

  • Thiol-Based Linkage: The thiol group can form disulfide bonds with cysteine residues under oxidizing conditions or participate in Michael addition reactions with maleimide-functionalized proteins.

  • Photo-Activation of the Bromo-Aromatic Ring: The bromo-aromatic moiety could potentially be used for photo-crosslinking upon UV irradiation, creating a covalent bond with nearby amino acid residues in a less specific manner.

This versatility could theoretically allow for sequential or differential crosslinking experiments.

Comparative Performance Analysis

The following tables summarize the hypothetical performance of this compound against the established crosslinkers DSS and BS3.

Table 1: General Properties of Crosslinking Agents

FeatureThis compound (Hypothetical)Disuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl) suberate (BS3)
Reactivity Heterotrifunctional (Amine, Thiol, Photo-activatable)Homobifunctional (Amine-reactive NHS esters)Homobifunctional (Amine-reactive Sulfo-NHS esters)
Specificity Lysine, N-terminus, Cysteine, Proximity-basedLysine, N-terminusLysine, N-terminus
Spacer Arm Length ~7.7 Å (variable depending on linkage)11.4 Å11.4 Å
Cleavability Non-cleavable (potential for disulfide reduction)Non-cleavableNon-cleavable
Solubility Low aqueous solubilityInsoluble in water (dissolves in DMSO/DMF)Water-soluble
Cell Permeability Permeable (predicted)PermeableImpermeable

Table 2: Quantitative Performance Metrics

Performance MetricThis compound (Hypothetical)DSS / BS3 (Established)
Reaction Efficiency Potentially lower due to multi-step activationHigh for primary amines at pH 7-9
Side Reactions Possible side reactions with other nucleophilesHydrolysis of NHS esters is a major side reaction
MS Fragmentation Complex fragmentation patterns expectedWell-characterized fragmentation, though complex for crosslinked peptides[1][2][3]
Data Analysis Complexity High, requiring specialized software for a novel crosslinkerHigh, but supported by existing software (e.g., MeroX, XlinkX)[4][5][6][7]

Experimental Protocols

Protocol 1: Hypothetical Crosslinking with this compound

This protocol is a putative workflow for using this compound as a two-step heterobifunctional crosslinker targeting amines and cysteines.

Materials:

  • Protein sample (0.1-2 mg/mL in amine- and thiol-free buffer, e.g., HEPES, pH 7.5)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reducing agent (e.g., DTT or TCEP) for analysis

Procedure:

  • Carboxylic Acid Activation:

    • Dissolve this compound in DMSO.

    • Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the protein sample.

    • Immediately add the dissolved this compound to the protein sample to a final concentration of 1-2 mM.

    • Incubate for 1 hour at room temperature to form amide bonds with lysine residues.

    • Quench the reaction with Tris-HCl for 15 minutes.

  • Disulfide Bond Formation:

    • Induce mild oxidizing conditions to promote disulfide bond formation between the thiol group of the crosslinker and cysteine residues on interacting proteins.

    • Incubate for 30 minutes at room temperature.

  • Sample Preparation for MS Analysis:

    • Denature the crosslinked protein sample.

    • Reduce disulfide bonds (including the newly formed one) with DTT and alkylate with iodoacetamide.

    • Digest the proteins with trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

Protocol 2: Standard Crosslinking with DSS (Amine-to-Amine)

This is a generalized protocol for crosslinking with the established reagent DSS.[8][9][10]

Materials:

  • Protein sample (0.1-5 mg/mL in amine-free buffer, e.g., PBS or HEPES, pH 7.2-8.0)

  • DSS stock solution (e.g., 25 mM in dry DMSO, prepared fresh)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Sample Preparation: Ensure the protein sample is in an amine-free buffer.

  • Crosslinking Reaction:

    • Add the DSS stock solution to the protein sample to a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess over the protein is a common starting point.[11]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Add quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS Analysis:

    • Denature and reduce the crosslinked proteins.

    • Alkylate cysteine residues.

    • Digest with trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

Visualizing the Workflows

The following diagrams illustrate the hypothetical and standard crosslinking workflows.

Hypothetical_Workflow cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Thiol Coupling cluster_step3 Step 3: Analysis Protein_Lys Protein with Lysine Amine_Linked_Protein Amine-Linked Protein Protein_Lys->Amine_Linked_Protein Reagent This compound EDC_NHS EDC/Sulfo-NHS Activation Reagent->EDC_NHS Activated_Reagent Activated Reagent EDC_NHS->Activated_Reagent Activated_Reagent->Amine_Linked_Protein Crosslinked_Complex Crosslinked Complex Amine_Linked_Protein->Crosslinked_Complex Disulfide Bond Formation Interacting_Protein_Cys Interacting Protein with Cysteine Interacting_Protein_Cys->Crosslinked_Complex Digestion Tryptic Digestion Crosslinked_Complex->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Hypothetical two-step crosslinking workflow for this compound.

Standard_Workflow cluster_step1 Step 1: Crosslinking cluster_step2 Step 2: Analysis Protein_Complex Protein Complex DSS DSS Reagent Protein_Complex->DSS Crosslinked_Complex Crosslinked Complex DSS->Crosslinked_Complex Quenching Quench Reaction Crosslinked_Complex->Quenching Quenched_Complex Quenched Complex Quenching->Quenched_Complex Digestion Tryptic Digestion Quenched_Complex->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Standard one-step workflow for the amine-reactive crosslinker DSS.

Conclusion

While this compound is not currently a tool in the proteomics arsenal, its chemical structure presents intriguing possibilities for the development of novel, multi-modal crosslinking strategies. A hypothetical workflow suggests it could be used as a heterobifunctional reagent, offering more controlled, sequential crosslinking compared to homobifunctional reagents like DSS and BS3. However, this potential advantage comes with the challenges of a more complex reaction protocol, lower predicted efficiency, and the need for significant development in data analysis software. For researchers today, established crosslinkers like DSS, BS3, and newer MS-cleavable reagents offer robust and well-supported workflows for investigating protein-protein interactions.[12][13] The exploration of novel reagents like this compound remains an exciting frontier for the advancement of chemical proteomics.

References

Comparative Analysis of Synthetic Routes to 5-Bromo-2-mercaptobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-mercaptobenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of potential synthetic routes to this target molecule, offering insights into their methodologies, and aims to assist in the selection of the most suitable pathway based on factors such as yield, purity, and procedural complexity.

Data Summary

The following table summarizes the key quantitative and qualitative aspects of the two proposed synthetic routes. It is important to note that the data for Route 1 is extrapolated from general diazotization and subsequent thiolation reactions, and the data for Route 2 is based on the principles of nucleophilic aromatic substitution, as specific experimental data for the direct synthesis of this compound is limited.

ParameterRoute 1: Diazotization of 2-amino-5-bromobenzoic acidRoute 2: Nucleophilic Aromatic Substitution of 2,5-dibromobenzoic acid
Starting Material 2-amino-5-bromobenzoic acid2,5-dibromobenzoic acid
Key Reactions 1. Diazotization2. ThiolationNucleophilic Aromatic Substitution
Potential Reagents 1. NaNO₂, HCl2. NaSH or KSCN followed by hydrolysisNaSH or other thiolating agents
Anticipated Yield Moderate to GoodVariable, potentially lower due to side reactions
Potential Purity Good, with potential for diazonium-related side productsMay require significant purification to remove starting material and regioisomers
Key Advantages - Well-established and versatile reaction sequence.- Generally proceeds with good regioselectivity.- Potentially a more direct, one-step process.
Key Challenges - Handling of potentially unstable diazonium salts.- Requires careful temperature control.- The aromatic ring is deactivated towards nucleophilic substitution.- Risk of substitution at the 5-position or other side reactions.

Experimental Protocols

Route 1: Synthesis via Diazotization of 2-amino-5-bromobenzoic acid

This route involves two main steps: the formation of a diazonium salt from 2-amino-5-bromobenzoic acid, followed by the introduction of the mercapto group.

Step 1: Diazotization of 2-amino-5-bromobenzoic acid

  • Dissolution: Dissolve 2-amino-5-bromobenzoic acid in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using a starch-iodide paper test.

Step 2: Thiolation of the Diazonium Salt

  • Nucleophilic Displacement: The freshly prepared diazonium salt solution is then slowly added to a solution containing a sulfur nucleophile. Common reagents for this transformation include sodium hydrosulfide (NaSH) or potassium thiocyanate (KSCN).

  • Hydrolysis (if using thiocyanate): If KSCN is used, the resulting thiocyanate intermediate will require a subsequent hydrolysis step (e.g., with aqueous base followed by acidification) to yield the final mercaptobenzoic acid.

  • Isolation: The product, this compound, is then isolated by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Synthesis via Nucleophilic Aromatic Substitution of 2,5-dibromobenzoic acid

This approach aims to directly displace one of the bromine atoms on 2,5-dibromobenzoic acid with a mercapto group.

  • Reaction Setup: In a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), dissolve 2,5-dibromobenzoic acid.

  • Thiolation: Add a source of the mercapto group, such as sodium hydrosulfide (NaSH). The reaction mixture is then heated to an elevated temperature to facilitate the nucleophilic aromatic substitution. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with a mineral acid. The crude product is collected by filtration and will likely require extensive purification, for example, by column chromatography, to separate the desired product from the unreacted starting material and any potential regioisomeric byproducts.

Visualizing the Synthesis Pathways

The logical flow of each synthetic route can be visualized using the following diagrams.

Route1 cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_intermediate Intermediate cluster_step2 Step 2: Thiolation cluster_product Final Product 2-amino-5-bromobenzoic acid 2-amino-5-bromobenzoic acid Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) 2-amino-5-bromobenzoic acid->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Thiolation Thiolation (e.g., NaSH) Diazonium Salt->Thiolation This compound This compound Thiolation->this compound

Synthesis of this compound via Diazotization.

Route2 cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product 2,5-dibromobenzoic acid 2,5-dibromobenzoic acid NAS Nucleophilic Aromatic Substitution (NaSH, Heat) 2,5-dibromobenzoic acid->NAS This compound This compound NAS->this compound

Synthesis via Nucleophilic Aromatic Substitution.

Conclusion

Both presented routes offer plausible pathways to this compound.

Route 1 (Diazotization) is a well-established, multi-step process that generally offers good control over regioselectivity. The primary challenges lie in the handling of the potentially unstable diazonium salt intermediate and the need for stringent temperature control.

Route 2 (Nucleophilic Aromatic Substitution) presents a more direct, one-pot approach. However, the deactivating nature of the carboxylic acid and the two bromine substituents on the aromatic ring may necessitate harsh reaction conditions, potentially leading to lower yields and the formation of side products, thus requiring more rigorous purification.

The choice between these routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the acceptable trade-offs between the number of steps, potential yield, and purification requirements. For syntheses where regiochemical purity is critical, the diazotization route is likely to be the more reliable option. Further experimental investigation and optimization would be necessary to determine the most efficient and scalable method for the preparation of this compound.

Safety Operating Guide

Proper Disposal Procedures for 5-Bromo-2-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-mercaptobenzoic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. While specific data for this compound is limited, related compounds are known to cause skin and eye irritation and may be harmful if swallowed. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]To protect eyes from splashes or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact and irritation.
Respiratory Protection A NIOSH/MSHA-approved respirator with a dust filter (e.g., N95) is recommended, especially if dust is generated.[1]To prevent inhalation of dust or aerosols.
Protective Clothing A lab coat or other protective clothing.[1]To prevent contamination of personal clothing and skin.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.[1]

    • Ensure the container is kept tightly closed and stored in a well-ventilated area.[2][3]

  • Waste Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Consult Regulations :

    • Consult your institution's EHS office for specific disposal guidelines and to determine if the waste is classified as hazardous under local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR 261.3).[1]

  • Arrange for Pickup :

    • Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[3][4][5]

    • Do not dispose of this chemical down the drain or in regular trash.[1][6]

Accidental Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate : Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]

  • Control Ignition Sources : Keep the substance and any empty containers away from heat and sources of ignition.[1]

  • Contain the Spill : Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorb and Collect :

    • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[3][4]

    • For solutions, absorb with an inert, non-combustible material and place it into a suitable container for disposal.[1]

  • Package for Disposal : Place the absorbed material and contaminated items into a suitable, properly labeled container for disposal.[1]

  • Decontaminate : Clean the spill area and any contaminated equipment thoroughly.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal Path cluster_final Final Disposition start Start: Generation of this compound waste ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat - Respirator (if needed) start->ppe collect Collect waste in a compatible, labeled container ppe->collect storage Store container in a well-ventilated area, tightly closed collect->storage consult Consult institutional EHS and local/state/federal regulations storage->consult arrange_pickup Arrange for pickup by a licensed hazardous waste contractor consult->arrange_pickup end Dispose of contents/container at an approved waste disposal plant arrange_pickup->end

Caption: Step-by-step process for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2-mercaptobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Bromo-2-mercaptobenzoic acid, a compound that requires careful management due to its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to recommended personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Summary of Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The following table summarizes the required PPE for handling this compound, based on a combination of the specific SDS and general best practices for handling thiols and benzoic acid derivatives.[2][3][4][5]

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling of this compound, especially when generating dust or vapors, must be conducted in a certified chemical fume hood to mitigate inhalation risks and control the strong, unpleasant odor characteristic of thiols.[2][4]
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields are required to protect against splashes and dust.[1][2]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[2][3]
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[2][3] Consider a flame-resistant coat if working with flammable solvents.
Respiratory Protection RespiratorIf engineering controls are insufficient or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1][2]

Operational Plan for Safe Handling

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure that a designated and properly functioning chemical fume hood is available.[2] Prepare all necessary equipment, including glassware, spatulas, and weighing instruments, within the fume hood to minimize the need for transport of the open container. Have a spill kit readily accessible.

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.[5] Use appropriate tools to minimize the generation of dust.

  • Experimental Procedure: Carry out all experimental steps involving this compound within the fume hood. Keep the container tightly closed when not in use.[1]

  • Post-Handling Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[3][5] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste stream.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers may still retain hazardous residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations for the disposal of hazardous materials.

Quantitative Data Summary

PropertyValue
CAS Number 61954-80-1
Molecular Formula C₇H₅BrO₂S
Molecular Weight 249.08 g/mol
Appearance Solid
Hazard Pictograms Skull and crossbones, Exclamation mark
Signal Word Danger[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Functionality prep_ppe Gather Required PPE prep_fume_hood->prep_ppe prep_materials Prepare Materials in Hood prep_ppe->prep_materials handling_don_ppe Don PPE prep_materials->handling_don_ppe Proceed to Handling handling_weigh Weigh and Transfer in Hood handling_don_ppe->handling_weigh handling_experiment Conduct Experiment in Hood handling_weigh->handling_experiment post_decontaminate Decontaminate Surfaces & Equipment handling_experiment->post_decontaminate Experiment Complete post_doff_ppe Doff and Dispose of PPE post_decontaminate->post_doff_ppe post_wash Wash Hands Thoroughly post_doff_ppe->post_wash disp_segregate Segregate Hazardous Waste post_wash->disp_segregate Initiate Disposal disp_label Label Waste Containers disp_segregate->disp_label disp_dispose Dispose via Licensed Vendor disp_label->disp_dispose

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-mercaptobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-mercaptobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.